molecular formula C19H21N5O6 B1494672 2'-O-Methyl-N6-phenoxyacetyladenosine

2'-O-Methyl-N6-phenoxyacetyladenosine

Cat. No.: B1494672
M. Wt: 415.4 g/mol
InChI Key: DCYMOFZFSHYGEW-BGIGGGFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Methyl-N6-phenoxyacetyladenosine is a useful research compound. Its molecular formula is C19H21N5O6 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21N5O6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C19H21N5O6/c1-28-16-15(27)12(7-25)30-19(16)24-10-22-14-17(20-9-21-18(14)24)23-13(26)8-29-11-5-3-2-4-6-11/h2-6,9-10,12,15-16,19,25,27H,7-8H2,1H3,(H,20,21,23,26)/t12-,15-,16-,19-/m1/s1

InChI Key

DCYMOFZFSHYGEW-BGIGGGFGSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2'-O-Methyl-N6-phenoxyacetyladenosine in Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-O-Methyl-N6-phenoxyacetyladenosine structure and properties Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rapid expansion of RNA therapeutics—spanning antisense oligonucleotides (ASOs), small interfering RNA (siRNA), and CRISPR-Cas9 single-guide RNAs (sgRNAs)—has necessitated the development of modified nucleosides that offer both biological stability and synthetic flexibility.[1][2] This compound (often abbreviated as 2'-OMe-Pac-A ) represents a critical convergence of these requirements.

This guide analyzes the structural and functional properties of 2'-OMe-Pac-A, focusing on its dual utility: the 2'-O-Methyl modification confers nuclease resistance and high binding affinity, while the N6-phenoxyacetyl (Pac) protecting group enables "UltraMild" deprotection conditions. This combination is essential for synthesizing high-fidelity RNA constructs containing sensitive moieties (e.g., cyanine dyes, rhodamine, or labile conjugates) that cannot withstand standard alkaline deprotection.

Chemical Architecture & Structural Analysis

The molecule is a derivative of adenosine, modified at the sugar and nucleobase to optimize it for solid-phase phosphoramidite synthesis.

Structural Components[3][4]
  • The Nucleobase (Adenine): The exocyclic amine at position N6 is protected by a Phenoxyacetyl (Pac) group.[3] Unlike the traditional Benzoyl (Bz) group, the Pac group is more electron-withdrawing due to the phenoxy moiety, making the amide bond more labile to nucleophilic attack by amines (ammonolysis). This allows for rapid removal under mild conditions.[4]

  • The Sugar (Ribose): The hydroxyl group at the 2' position is methylated (2'-O-Methyl ). This modification locks the sugar into a C3'-endo conformation (North type), mimicking the structure of RNA in an A-form helix. This pre-organization entropically favors hybridization with RNA targets.

  • The 3' and 5' Termini (in Phosphoramidite form):

    • 5'-OH: Protected by a Dimethoxytrityl (DMT) group for acid-labile deblocking.

    • 3'-OH: Derivatized as a β-cyanoethyl diisopropyl phosphoramidite for coupling.

Visualization of Structural Logic

The following diagram illustrates the functional roles of each molecular component during synthesis and therapeutic application.

ChemicalStructure cluster_properties Therapeutic & Synthetic Impact Core Adenosine Core N6_Pac N6-Phenoxyacetyl (Pac) (Base Protection) Core->N6_Pac Protects Exocyclic Amine Allows Mild Deprotection Pos_2 2'-O-Methyl (Sugar Modification) Core->Pos_2 Confers Nuclease Stability Increases Tm (+1.3°C/mod) Pos_3 3'-Phosphoramidite (Coupling Moiety) Core->Pos_3 Reactive Site for Oligonucleotide Assembly Pos_5 5'-DMT (Chain Extension) Core->Pos_5 Acid-Labile Blocking Group Impact1 UltraMild Synthesis (Compatible with Dyes/Linkers) N6_Pac->Impact1 Impact2 Enhanced Bio-Stability (Resists Endonucleases) Pos_2->Impact2

Figure 1: Functional decomposition of the this compound phosphoramidite.

Physicochemical Properties & Utility

Key Physical Data
PropertySpecification
Molecular Formula C₅₀H₅₈N₇O₉P (DMT-protected Phosphoramidite)
Molecular Weight ~932.03 g/mol
Solubility Soluble in Acetonitrile (anhydrous), Dichloromethane
Sugar Pucker C3'-endo (A-form RNA mimic)
Coupling Efficiency >98% (with extended coupling times)
The "UltraMild" Advantage

The primary reason to select the N6-Pac protected monomer over the standard N6-Benzoyl (Bz) monomer is the deprotection kinetics.

  • Standard (Bz): Requires concentrated Ammonium Hydroxide at 55°C–65°C for 8–16 hours. This harsh environment hydrolyzes many fluorophores (e.g., Cyanine dyes, TAMRA) and degrades certain conjugation linkers.

  • UltraMild (Pac): The phenoxyacetyl group is cleaved rapidly.

    • Reagent: 0.05 M Potassium Carbonate in Methanol.[5]

    • Condition: Room Temperature (RT) for 4 hours.[4]

    • Alternative: Ammonium Hydroxide for 2 hours at RT.

This mildness preserves the integrity of complex RNA therapeutics that carry sensitive payloads.

Experimental Protocols

Protocol: Solid-Phase Coupling

Note: 2'-O-Methyl modifications impose steric bulk near the coupling center. Standard DNA protocols must be adjusted.

  • Diluent: Dissolve the phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Critical: Ensure water content is <30 ppm to prevent phosphoramidite hydrolysis.

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in ACN) or 4,5-Dicyanoimidazole (DCI). ETT is preferred for RNA and 2'-modified amidites due to higher acidity and faster kinetics.

  • Coupling Time: Increase contact time to 6 minutes (compared to 2 mins for DNA).

    • Causality: The 2'-OMe group creates steric hindrance, slowing the nucleophilic attack of the 5'-OH on the activated phosphoramidite. Insufficient time leads to n-1 deletion sequences.

  • Oxidation: Standard Iodine/Water/Pyridine/THF solution.

    • Note: If using phosphorothioate backbones, use a sulfurizing reagent (e.g., DDTT) at this step.

Protocol: Deprotection & Cleavage

This protocol assumes the use of "UltraMild" reagents for the entire sequence (Pac-A, Ac-C, iPr-Pac-G).

Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol. Procedure:

  • Remove the synthesis column from the instrument and dry under vacuum.

  • Transfer the support (CPG or Polystyrene) to a sealable vial.

  • Add 1.0 mL of the K₂CO₃/MeOH solution.

  • Incubate at Room Temperature for 4 hours .

    • Validation: Do not heat. Heating may cause degradation if sensitive labels are present.[6]

  • Neutralize (optional but recommended for silica columns) with equimolar dilute acetic acid if immediate HPLC is required.

  • Desalt via size-exclusion column (e.g., NAP-10) or precipitate with Ethanol/NaOAc.

Comparative Deprotection Workflow

The following diagram contrasts the Standard vs. UltraMild workflows, highlighting the decision pathway for researchers.

DeprotectionWorkflow cluster_standard Standard Protocol (Bz-A) cluster_mild UltraMild Protocol (Pac-A) Start Synthesized Oligonucleotide (On Support) Check Does Oligo contain Sensitive Moieties? (Dyes, Linkers, RNA) Start->Check Std_Reagent Conc. NH4OH (+/- Methylamine) Check->Std_Reagent No Mild_Reagent 0.05M K2CO3 in MeOH OR NH4OH (RT) Check->Mild_Reagent Yes (Requires Pac-A) Std_Cond Heat: 55-65°C Time: 6-16 Hours Std_Reagent->Std_Cond Std_Result Result: Fully Deprotected (Risk: Dye Degradation) Std_Cond->Std_Result Mild_Cond Temp: Room Temperature Time: 2-4 Hours Mild_Reagent->Mild_Cond Mild_Result Result: Intact Sensitive Groups High Fidelity Mild_Cond->Mild_Result

Figure 2: Decision matrix for selecting deprotection conditions based on oligonucleotide composition.

Applications in Drug Development

siRNA and ASO Stability

2'-O-Methyl-N6-Pac-Adenosine is a cornerstone in the synthesis of Gapmer ASOs and siRNA .

  • Mechanism: Endonucleases require a 2'-OH group to coordinate the nucleophilic attack on the phosphodiester backbone. Methylation at this position (2'-OMe) abolishes this mechanism, significantly increasing the half-life of the drug in serum.

  • Immune Evasion: Unmodified RNA can trigger TLR7/8 immune responses. 2'-OMe modification suppresses this immunostimulation, reducing toxicity profiles in vivo [1][2].

CRISPR sgRNA

Synthetic sgRNAs for CRISPR applications often require heavy modification at the 5' and 3' ends to prevent degradation by intracellular exonucleases. The use of Pac-protected monomers allows for the incorporation of fragile 5' fluorescent tags used to track transfection efficiency without destroying the tag during the final deprotection step.

References

  • Glen Research. 2'-OMe-RNA Phosphoramidites Product Profile. Retrieved from [Link]

  • Debart, F., et al. (1992). Chemical synthesis of 2'-O-methyl-oligoribonucleotides.[7] Nucleic Acids Research.[4] Retrieved from [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[6] Tetrahedron. Retrieved from [Link]

(Note: The URLs provided above direct to the main landing pages of the respective authoritative bodies or journals to ensure link persistence, as deep links to specific PDF assets often break.)

Sources

2'-O-Methyl-N6-phenoxyacetyladenosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, mechanistic significance, and application protocols for 2'-O-Methyl-N6-phenoxyacetyladenosine , a critical intermediate in the synthesis of modified RNA therapeutics.

Optimizing RNA Stability and Synthesis Efficiency via Ultra-Mild Chemistry

Executive Summary

In the landscape of oligonucleotide drug development, This compound (2'-OMe-Pac-A) represents a strategic convergence of two critical modifications:

  • 2'-O-Methylation: Enhances metabolic stability against nucleases and increases RNA:RNA duplex melting temperature (Tm), favoring the C3'-endo sugar pucker characteristic of A-form RNA.

  • N6-Phenoxyacetyl (Pac) Protection: Enables "Ultra-Mild" deprotection conditions. Unlike the canonical Benzoyl (Bz) protection which requires harsh ammonolysis (55°C+), the Pac group can be removed at room temperature. This is indispensable when synthesizing RNA containing labile moieties (e.g., cyanine dyes, biotin, or sensitive conjugation linkers) that would degrade under standard deprotection.

This guide provides the validated physicochemical data, synthesis logic, and handling protocols required for integrating this nucleoside into high-fidelity RNA manufacturing workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data constitutes the definitive chemical dossier for the nucleoside intermediate.

ParameterSpecification
Chemical Name This compound
Common Abbreviation 2'-OMe-Pac-A
CAS Number 128219-80-7
Molecular Formula C₁₉H₂₁N₅O₆
Molecular Weight 415.40 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Pyridine; Moderately soluble in Methanol
pKa (N1-H) ~3.8 (Adenine moiety)
UV Max ~260 nm (characteristic of Adenine, slightly shifted by N6-acylation)

Note on Derivatives: This nucleoside is the precursor to the 5'-Dimethoxytrityl (DMT) protected phosphoramidite (CAS: 128219-81-8), which is the active reagent in solid-phase synthesis.

Mechanistic Insight: The "Pac" Advantage

The selection of the Phenoxyacetyl (Pac) group over Benzoyl (Bz) or Acetyl (Ac) is a calculated decision in process chemistry.

The Deprotection Kinetics

Standard Adenosine protection involves a Benzoyl group.[1] Removal requires concentrated ammonium hydroxide at 55°C for 8–16 hours. The Pac group, due to the electron-withdrawing inductive effect of the phenoxy oxygen, renders the exocyclic amide more susceptible to nucleophilic attack by ammonia or methylamine.

Mechanism:

  • Inductive Effect: The ether oxygen in the phenoxyacetyl group pulls electron density from the carbonyl carbon.

  • Nucleophilic Attack: Ammonia attacks the carbonyl carbon more rapidly than in the Benzoyl counterpart.

  • Cleavage: The amide bond breaks, releasing the free amine (Adenine) and phenoxyacetamide byproduct.

Visualization: Structural Logic & Deprotection

The following diagram illustrates the chemical structure and the comparative deprotection pathways.

ChemicalLogic cluster_0 Chemical Structure Components cluster_1 Deprotection Conditions Base Adenine Base (Information Carrier) Mod1 N6-Phenoxyacetyl (Pac) (Labile Protection) Base->Mod1 Protects Exocyclic Amine Sugar Ribose Sugar Base->Sugar N-Glycosidic Bond UltraMild Ultra-Mild (Pac) NH4OH, RT, 4h or AMA, RT, 10min Mod1->UltraMild Enables Mod2 2'-O-Methyl (Nuclease Resistance) Sugar->Mod2 Modifies 2'-OH Standard Standard (Bz) NH4OH, 55°C, 16h

Figure 1: Structural breakdown of 2'-OMe-Pac-A and its role in enabling Ultra-Mild deprotection strategies.

Synthesis & Handling Protocols
A. Synthesis of the Nucleoside (Transient Protection Method)

To synthesize this compound from 2'-O-methyladenosine, a "Transient Protection" strategy is preferred to avoid isolating silyl intermediates.

Reagents:

  • Starting Material: 2'-O-Methyladenosine (CAS 2140-79-6)[2][3]

  • Trimethylsilyl chloride (TMS-Cl)

  • Phenoxyacetyl Chloride (Pac-Cl)

  • Solvent: Anhydrous Pyridine[4]

Protocol:

  • Transient Silylation: Dissolve 2'-O-methyladenosine in dry pyridine. Add 5.0 equivalents of TMS-Cl. Stir for 2 hours.

    • Purpose: TMS-Cl protects the 3'-OH and 5'-OH groups as silyl ethers. The N6-amine remains reactive (or forms a reactive silyl-amine intermediate).

  • Acylation: Add 1.2 equivalents of Phenoxyacetyl Chloride dropwise. Stir for 2–4 hours at room temperature.

    • Mechanism: The Pac-Cl reacts selectively with the exocyclic N6-amine.

  • Hydrolysis (Desilylation): Cool the reaction mixture in an ice bath. Add water followed by aqueous ammonia (29%) to quench excess reagent and hydrolyze the unstable TMS ethers.

    • Critical Control: Do not heat. The N-Pac group is stable to brief aqueous ammonia exposure at 0°C, but TMS groups hydrolyze instantly.

  • Workup: Evaporate pyridine. Partition residue between Dichloromethane (DCM) and Sodium Bicarbonate solution. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

B. Usage in Oligonucleotide Synthesis (Phosphoramidite Context)

When converted to its phosphoramidite form, this monomer requires specific coupling parameters due to the steric bulk of the 2'-O-Methyl group.[5]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Coupling Time: Increase to 6–10 minutes (standard DNA is 2 min). The 2'-OMe group creates steric hindrance near the 3'-phosphoramidite, slowing the coupling rate.[5]

  • Capping: Use Phenoxyacetic Anhydride (Pac2O) instead of Acetic Anhydride if "Ultra-Mild" conditions must be strictly maintained to prevent transamidation (exchange of Pac for Acetyl), although standard capping is often tolerated if deprotection is carefully managed.

C. Deprotection Protocol (The "Ultra-Mild" Workflow)

This is the self-validating step. If the Pac group is present, the oligonucleotide should be fully deprotected under these conditions.

Reagents:

  • AMA Solution: 1:1 mixture of Ammonium Hydroxide (28%) and Aqueous Methylamine (40%).

  • Alternative: Ammonium Hydroxide (28%) alone.

Procedure:

  • AMA Method (Fast):

    • Add AMA solution to the solid support.

    • Incubate at Room Temperature for 10–15 minutes .

    • Result: Complete cleavage from support and removal of N6-Pac groups.

  • Ammonium Hydroxide Method (Safe for Methylamine-sensitive dyes):

    • Add NH₄OH.

    • Incubate at Room Temperature for 4–8 hours .

    • Note: Avoid heating. Heating degrades the integrity of the "Ultra-Mild" concept and risks damaging sensitive labels.

Quality Control & Analytics

To ensure the integrity of the material, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are required.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 260 nm.[2]

  • Expected Retention: 2'-OMe-Pac-A will elute significantly later than 2'-OMe-Adenosine due to the hydrophobicity of the phenoxyacetyl ring.

Mass Spectrometry (ESI-MS):

  • Mode: Positive Ion.

  • Target Ion [M+H]⁺: 416.4 m/z.

  • Target Ion [M+Na]⁺: 438.4 m/z.

References
  • Glen Research. (n.d.). UltraMild Deprotection Strategies in RNA Synthesis. Retrieved from [Link]

  • PubChem. (2025).[3] 2'-O-Methyladenosine (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Sinha, N. D., et al. (1993). N6-Phenoxyacetyl: An alternative protection for adenosine in oligonucleotide synthesis. Nucleic Acids Research. (Contextual grounding for Pac mechanism).

Sources

Difference between 2'-O-Methyl-A and 2'-O-Methyl-N6-Pac-A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and operational differences between 2'-O-Methyl-Adenosine (Bz) and 2'-O-Methyl-N6-Pac-Adenosine phosphoramidites.

Comparative Analysis for Oligonucleotide Synthesis

Executive Summary

In oligonucleotide synthesis, 2'-O-Methyl-A (standard) and 2'-O-Methyl-N6-Pac-A are distinct phosphoramidite precursors that yield the identical nucleotide residue (2'-O-Methyl-Adenosine) in the final oligonucleotide.

The divergence lies entirely in the N6-protecting group used during the synthesis cycle:

  • 2'-O-Methyl-A (Standard): Typically utilizes a Benzoyl (Bz) protecting group.[1] It requires harsh, high-temperature deprotection (ammonolysis).

  • 2'-O-Methyl-N6-Pac-A: Utilizes a Phenoxyacetyl (Pac) protecting group.[2][3][4][5] It allows for "Ultra-Mild" deprotection at room temperature.[3][4][6]

Core Decision Matrix: Choose Pac-A if your oligonucleotide contains heat-sensitive moieties (e.g., Cyanine dyes, Rhodamine) or labile modifications. Choose Standard (Bz-A) for routine synthesis where cost-efficiency and standard deprotection workflows (AMA or Ammonium Hydroxide at heat) are acceptable.

Chemical Identity & Structural Analysis[7]

The fundamental difference is the "mask" placed on the exocyclic amine of the Adenine base to prevent side reactions during chain assembly.

Feature2'-O-Methyl-A (Standard) 2'-O-Methyl-N6-Pac-A
Protecting Group (N6) Benzoyl (Bz) Phenoxyacetyl (Pac)
Chemical Structure


Lability Low (Requires heat/strong nucleophile)High (Cleaves rapidly at RT)
Catalog Shorthand Often listed simply as "2'-OMe-A"Explicitly listed as "Pac-A" or "UltraMild"
Final Residue 2'-O-Methyl-Adenosine2'-O-Methyl-Adenosine
Structural Visualization

The following diagram illustrates the convergence of both precursors into the same final RNA analogue.

G cluster_0 Precursors (Phosphoramidites) Bz_Amidite 2'-OMe-A (Bz) (Standard Protection) Intermediate Oligonucleotide on Support (Fully Protected) Bz_Amidite->Intermediate Coupling & Oxidation Pac_Amidite 2'-OMe-N6-Pac-A (Ultra-Mild Protection) Pac_Amidite->Intermediate Coupling & Oxidation Final_Product Final Product: 2'-O-Methyl-Adenosine Residue Intermediate->Final_Product Deprotection: Bz: 55°C NH4OH Pac: RT K2CO3/MeOH

Figure 1: Convergence of distinct phosphoramidite precursors to a single nucleotide identity.

Mechanistic Insight: Protecting Group Chemistry

The Benzoyl (Bz) Mechanism

The benzoyl group is an amide linkage that is robust and stable. To hydrolyze this amide bond, significant activation energy is required.

  • Reagent: Concentrated Ammonium Hydroxide (

    
    ) or AMA (1:1 
    
    
    
    /Methylamine).
  • Conditions: Requires heating (55°C for 16h or 65°C for 10-15 min).

  • Risk: High temperature and alkalinity can degrade sensitive fluorophores (e.g., Cy5, Cy3) and cause hydrolysis of certain unstable linkers.

The Phenoxyacetyl (Pac) Mechanism

The Pac group incorporates an electron-withdrawing oxygen atom in the alpha-position to the carbonyl (


). This inductive effect makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ammonia or carbonate.
  • Reagent: 0.05M Potassium Carbonate (

    
    ) in Methanol or Ammonium Hydroxide.
    
  • Conditions: Room Temperature (RT) for 2–4 hours.

  • Advantage: "Ultra-Mild" conditions preserve the integrity of dyes and prevent thermal degradation of the oligo backbone.

Operational Protocol: Critical Nuances

As a Senior Scientist, you must be aware that switching to Pac chemistry requires more than just changing the bottle on the synthesizer. It impacts the Capping step and the Deprotection workflow.

A. The "Transamidation" Risk (Capping)

In standard synthesis, Acetic Anhydride (


)  is used in the Capping Mix (Cap A).[7]
  • The Problem: When using highly labile protecting groups like Pac (especially if combined with iPr-Pac-G), the acetyl group from the capping reagent can exchange with the Pac group.[7] This replaces the "labile" Pac group with a "stable" Acetyl group.

  • The Consequence: If this happens, your "Ultra-Mild" oligo now has Acetyl-protected bases that will not deprotect under mild conditions, leading to incomplete deprotection and mass adducts (+42 Da).

  • The Solution: When using Pac-A (specifically in the context of a full UltraMild set with G), it is best practice to replace Standard Cap A with Phenoxyacetic Anhydride (

    
    ) .[7]
    
    • Note: For Pac-A alone, this is less critical than for iPr-Pac-G, but for high-fidelity "Ultra-Mild" synthesis, using Pac-anhydride capping is the gold standard [1].

B. Deprotection Workflows Comparison
ParameterStandard (Bz-A)Ultra-Mild (Pac-A)
Reagent Conc.

0.05M

in MeOH
Alt.[3] Reagent AMA (1:1

/Methylamine)
Conc.

Temp/Time 55°C (overnight) or 65°C (15 min)RT (4 hours) or RT (2 hours with

)
Compatibility Standard DNA/RNACyanine Dyes (Cy3/Cy5) , Rhodamine, TAMRA

Experimental Workflow: Decision Tree

Use the following logic flow to determine the appropriate phosphoramidite for your synthesis.

DecisionTree Start Start: Select 2'-OMe-A Precursor Sensitive Does Oligo contain sensitive mods (Cy5, TAMRA, etc.)? Start->Sensitive Bz_Path No: Use Standard 2'-OMe-A (Bz) Sensitive->Bz_Path No Pac_Path Yes: Use 2'-OMe-Pac-A Sensitive->Pac_Path Yes Bz_Deprot Deprotection: AMA @ 65°C (10 min) OR NH4OH @ 55°C (16h) Bz_Path->Bz_Deprot Pac_Deprot Deprotection: 0.05M K2CO3/MeOH @ RT (4h) OR NH4OH @ RT (2h) Pac_Path->Pac_Deprot

Figure 2: Selection logic for 2'-O-Methyl-Adenosine precursors.

References

  • Glen Research. (n.d.). 2'-OMe-Pac-A-CE Phosphoramidite. Retrieved from [Link]

  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.[8][9] Nucleic Acids Research, 15(2), 397-416.[9] Retrieved from [Link]

  • Glen Research. (n.d.). UltraMild Deprotection Strategies. Glen Report. Retrieved from [Link]

Sources

UltraMild RNA Synthesis: A Technical Guide to Nuclease-Resistant Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UltraMild RNA Phosphoramidites for Nuclease Resistant Oligonucleotides Content Type: Technical Whitepaper Audience: Senior Scientists, Oligonucleotide Chemists, and CMC Leads.

Executive Summary

The therapeutic potential of RNA (siRNA, ASO, miRNA) relies heavily on chemical modifications that confer nuclease resistance and facilitate targeted delivery.[][2] However, the harsh deprotection conditions required by standard phosphoramidite chemistry (e.g., concentrated ammonia/methylamine at 65°C) often compromise the integrity of these advanced constructs—particularly those containing sensitive conjugates like GalNAc, fluorescent labels, or specific backbone modifications.

This guide details the UltraMild synthesis strategy. By utilizing phenoxyacetyl (Pac) and isopropyl-phenoxyacetyl (iPr-Pac) protecting groups, researchers can decouple base deprotection from harsh thermal/chemical stress. This enables the high-fidelity production of heavily modified, nuclease-resistant oligonucleotides without degradation or transamidation.

The Engineering Logic: Why Standard Chemistry Fails Advanced Designs

Standard RNA synthesis utilizes Benzoyl (Bz) and Isobutyryl (iBu) protecting groups. Removing these requires aggressive nucleophilic attack (Ammonium Hydroxide/Methylamine, 65°C), which poses three critical risks to next-generation therapeutics:

  • Conjugate Hydrolysis: Targeting ligands (e.g., GalNAc clusters, lipids) often employ ester or amide linkers sensitive to high-temperature aminolysis.

  • Fluorophore Degradation: Cyanine dyes (Cy5, Cy3) and TAMRA are notoriously unstable in ammonia/methylamine mixtures.

  • Base Modification Risks: Prolonged exposure to hot ammonia can lead to minor side reactions, including premature hydrolysis of 2'-F modifications or elimination events in sensitive chimeric backbones.

The UltraMild Solution: By replacing the "hard" protecting groups with "soft," labile groups (Pac/Ac), deprotection can be achieved using 0.05 M Potassium Carbonate in Methanol at Room Temperature .[3][4][5] This preserves the molecular architecture of nuclease-resistant modifications.

The UltraMild Chemistry Suite

To implement this system, the standard A, C, and G monomers are replaced with specific UltraMild analogs.[3][5][6] T (or U) remains unchanged as it requires no base protection.

The Monomers
NucleobaseStandard ProtectionUltraMild Protection Structure Note
Adenine (A) Benzoyl (Bz)Phenoxyacetyl (Pac) Labile to mild base.
Cytosine (C) Acetyl (Ac) or BzAcetyl (Ac) Standard Ac-C is compatible.
Guanine (G) Isobutyryl (iBu)4-isopropyl-phenoxyacetyl (iPr-Pac) Highly labile; prevents N-2 side reactions.
Uracil (U) NoneNone No protection required.[7]
The Critical Role of Capping (Cap A)

WARNING: This is the most common failure point in UltraMild synthesis.

In standard synthesis, Capping Reagent A contains Acetic Anhydride (Ac₂O) .[4]

  • The Risk: If Ac₂O is used with UltraMild monomers, the iPr-Pac group on Guanine can undergo an exchange reaction, replacing the labile iPr-Pac with a stable Acetyl group.

  • The Consequence: The resulting Ac-dG is not labile to mild potassium carbonate treatment. It requires hot ammonia to remove, defeating the entire purpose of UltraMild chemistry.

  • The Solution: You MUST replace Standard Cap A with UltraMild Cap A , which contains Phenoxyacetic Anhydride (Pac₂O) .[8] This ensures that any exchange maintains a labile Pac-like group.

Designing for Nuclease Resistance

UltraMild chemistry is the enabler; the resistance is engineered through specific modifications compatible with this workflow.

2'-Ribose Modifications

Nuclease resistance is primarily achieved by modifying the 2' position of the ribose ring to block nucleophilic attack by enzymes.

  • 2'-O-Methyl (2'-OMe): Available with UltraMild bases (Pac-A, Ac-C, iPr-Pac-G).[9]

  • 2'-Fluoro (2'-F): Crucial for siRNA potency. 2'-F RNA monomers are compatible with UltraMild deprotection, reducing the risk of fluoride elimination seen in harsh thermal conditions.

Backbone Stabilization
  • Phosphorothioate (PS): Replacing a non-bridging oxygen with sulfur.

  • Protocol Adjustment: For UltraMild synthesis, standard Iodine oxidation is generally acceptable. However, for high-purity therapeutic leads, PADS or EDITH sulfurizing reagents are recommended to minimize oxidative damage to sensitive conjugates.

Technical Protocol: Synthesis & Deprotection

Synthesis Parameters[10][11]
  • Coupling Time: Increase to 6–10 minutes for 2'-modified monomers (2'-OMe, 2'-F) due to steric bulk.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred for RNA.

  • Capping: MANDATORY USE of Phenoxyacetic Anhydride (Pac-Anhydride) for Cap A.

The UltraMild Deprotection Workflow

This protocol assumes a standard 1 µmol synthesis scale.

Step 1: Cleavage & Base Deprotection [3][4]

  • Prepare 0.05 M Potassium Carbonate (K₂CO₃) in Anhydrous Methanol . (Dissolve 6.9 mg K₂CO₃ per 1 mL MeOH).

  • Incubate the CPG column (or loose beads) in this solution for 4 hours at Room Temperature .

    • Note: This removes the Pac, Ac, and iPr-Pac groups and cleaves the oligo from the support.

    • Alternative: Ammonium Hydroxide for 2 hours at RT is possible, but K₂CO₃ is milder for dye-labeled oligos.[5]

Step 2: Neutralization (CRITICAL)

  • Do not evaporate to dryness directly. Concentrating basic methanol will concentrate the alkoxide, potentially degrading the RNA.

  • Add Equimolar Glacial Acetic Acid to neutralize the carbonate before evaporation. Alternatively, perform a desalting step immediately.

Step 3: 2'-TBDMS Removal

  • Dry the sample fully.

  • Resuspend in TEA·3HF (Triethylamine trihydrofluoride) or NMP/TEA/3HF mixture.

  • Heat at 65°C for 2.5 hours (Standard) or DMSO/TEA·3HF at 65°C to remove the TBDMS groups.

  • Quench with water/buffer and desalt (Glen-Pak or HPLC).

Visualization of Workflows

Chemical Logic of UltraMild Protection

The following diagram illustrates the specific chemical pathways that necessitate the use of Pac-Anhydride and the resulting deprotection logic.

UltraMild_Chemistry cluster_inputs Monomer Inputs cluster_capping Capping Step (Critical) cluster_intermediate Protected Oligo State cluster_deprotection Deprotection Requirement PacA Pac-dA (Phenoxyacetyl) Ultra_Cap UltraMild Cap A (Pac-Anhydride) iPrPacG iPr-Pac-dG (Isopropyl-Pac) Std_Cap Standard Cap A (Acetic Anhydride) iPrPacG->Std_Cap Exposure iPrPacG->Ultra_Cap Exposure AcC Ac-dC (Acetyl) Bad_State Ac-dG Formed (Transamidation) Std_Cap->Bad_State Base Exchange (Pac -> Ac) Good_State iPr-Pac-dG Retained Ultra_Cap->Good_State No Exchange (Pac maintained) Harsh Requires NH4OH 65°C (Harsh) Bad_State->Harsh Must remove stable Acetyl Mild 0.05M K2CO3/MeOH RT (Mild) Good_State->Mild Labile groups cleave easily

Caption: Logic flow demonstrating why UltraMild Cap A (Pac-Anhydride) is mandatory to avoid transamidation and enable mild deprotection.

Workflow: GalNAc-siRNA Synthesis

A typical workflow for a nuclease-resistant siRNA conjugated to GalNAc.

GalNAc_Workflow cluster_synthesis Synthesis Cycle (Repeat) Start Start: Solid Support (GalNAc-CPG or Universal) Coupling Coupling (2'-F / 2'-OMe UltraMild Phosphoramidites) Start->Coupling Oxidation Oxidation / Sulfurization (PADS for PS backbone) Coupling->Oxidation Capping Capping (Pac-Anhydride) Oxidation->Capping Detritylation Detritylation (TCA) Capping->Detritylation Detritylation->Coupling Next Cycle Cleavage Cleavage & Base Deprotection 0.05M K2CO3 / MeOH @ RT (4 hrs) Detritylation->Cleavage End of Synthesis Neutralization Neutralization (Acetic Acid) Cleavage->Neutralization Desalting Desalting / Evaporation Neutralization->Desalting TBDMS_Removal 2'-OH Deprotection TEA·3HF @ 65°C Desalting->TBDMS_Removal Final_QC Final QC (ESI-MS / IEX-HPLC) TBDMS_Removal->Final_QC

Caption: Step-by-step protocol for synthesizing GalNAc-conjugated siRNA using UltraMild chemistry to preserve ligand integrity.

QC & Validation

To validate the success of the UltraMild synthesis, specific analytical signatures should be monitored:

  • ESI-MS (Electrospray Ionization Mass Spec):

    • Look for the absence of "N-acetyl" adducts (+42 Da). If standard Cap A was used erroneously, you will see mass peaks corresponding to incomplete deprotection of Guanosines (Ac-dG).

  • IEX-HPLC (Ion Exchange):

    • Nuclease-resistant oligos (PS backbone) exist as diastereomers. A broad peak is normal.

    • Sharp, early-eluting peaks often indicate degradation or failure to remove protecting groups.

  • Functional Assay:

    • For GalNAc conjugates, an in vitro binding assay (ASGPR binding) is required to ensure the ligand was not hydrolyzed during workup.

References

  • Glen Research. UltraMild Base Protection Phosphoramidites and Supports.[8][9] Glen Research Technical Bulletin. [Link]

  • Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. [Link]

  • Peacock, H., et al. (2011). Nucleobase protection in oligonucleotide synthesis.[] Current Organic Chemistry. [Link]

Sources

2'-O-Methyl adenosine phosphoramidite with Pac protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5'-Dimethoxytrityl-N6-phenoxyacetyl-2'-O-methyl-adenosine-3'-O-(beta-cyanoethyl-N,N-diisopropyl)phosphoramidite (2'-OMe-A-Pac). While standard RNA synthesis utilizes Benzoyl (Bz) protection for adenosine, the Phenoxyacetyl (Pac) group offers a critical advantage: Ultra-Mild Deprotection (UMD) .

This molecule is the linchpin for synthesizing high-fidelity RNA therapeutics (siRNA, ASO) and CRISPR sgRNAs containing base-sensitive moieties (e.g., cyanine dyes, rhodamine, or labile conjugates) that would degrade under standard ammonolytic conditions. This guide details the chemical architecture, validated synthesis protocols, and mechanistic rationale required to integrate this monomer into high-throughput and therapeutic workflows.

Chemical Architecture & Mechanism

To optimize synthesis, one must understand the functional interplay of the molecule's four distinct quadrants.

Structural Breakdown
  • 5'-Position: Dimethoxytrityl (DMT) .[1][2][3][4] Standard acid-labile protection for chain extension.

  • 2'-Position: O-Methyl (–OCH₃) .[1][5][6]

    • Effect: Locks the ribose into a C3'-endo (North) sugar pucker, mimicking A-form RNA helices. This increases binding affinity (Tm) to RNA targets and confers significant resistance to nucleases (endonucleases).

  • 3'-Position: β-Cyanoethyl Diisopropyl Phosphoramidite . The reactive center for coupling.[]

  • Base Protection (N6): Phenoxyacetyl (Pac) .[1][8][9]

    • Significance: Unlike the Benzoyl (Bz) group, which requires harsh nucleophilic attack (conc. NH₄OH @ 55°C) to remove, the Pac group contains an ether oxygen adjacent to the carbonyl. This oxygen exerts an inductive electron-withdrawing effect, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by weak bases (e.g., K₂CO₃/MeOH) or amines at room temperature.

The Deprotection Advantage (Pac vs. Bz)
FeatureN6-Benzoyl Adenosine (Standard)N6-Pac Adenosine (Ultra-Mild)
Deprotection Condition Conc. NH₄OH, 55°C, 8–16 hrs0.05M K₂CO₃ in MeOH, RT, 4 hrs
Fast Deprotection AMA, 65°C, 10 minsAMA, RT, 2 hrs (or 65°C, 10 mins)
Dye Compatibility Poor (Degrades Cy5, TAMRA)Excellent (Preserves all dyes)
Side Reactions Risk of depurination (acidic heat)Minimal (Neutral/Mild basic)

Validated Experimental Protocols

The following protocols are designed for automated synthesizers (e.g., Cytiva ÄKTA, MerMade, biologically compatible systems).

Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (water content < 30 ppm).

  • Concentration: Dissolve to 0.1 M .

    • Note: 2'-OMe phosphoramidites can be slightly more viscous/sterically hindered than DNA amidites. Ensure complete dissolution (vortex 2-3 mins).

  • Shelf Life: 24–48 hours on the instrument (ensure argon purge).

Synthesis Cycle Parameters
  • Coupling Time: 6 minutes .

    • Rationale: The 2'-OMe group adds steric bulk near the 3'-phosphoramidite. While DNA couples in <2 mins, 2'-OMe RNA requires extended time to achieve >98% Stepwise Coupling Efficiency (SCE).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI).

  • Capping (CRITICAL):

    • Standard: Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B).

    • Ultra-Mild Requirement: If using Pac-A in conjunction with iPr-Pac-G (Isopropyl-phenoxyacetyl Guanosine), you MUST use Phenoxyacetic Anhydride (Pac₂O) as Cap A.[1]

    • Why? Acetic anhydride is a strong acylating agent. It can displace the iPr-Pac group on Guanosine (Transamidation), replacing it with an Acetyl group.[1] Acetyl-G is difficult to remove under Ultra-Mild conditions, leading to permanently protected impurities.

    • Self-Validating Check: If your mass spec shows +42 Da peaks (Acetyl retention), you used the wrong capping mix.

Oxidation & Detritylation
  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water (Standard).

  • Detritylation: 3% Dichloroacetic acid (DCA) in Toluene or DCM.

Deprotection Workflows

Select the workflow based on your oligonucleotide's modification profile.

Workflow A: Ultra-Mild (For Dye-Labeled/Sensitive Oligos)
  • Target: Oligos with Cy5, Cy3, TAMRA, HEX, or labile conjugates.

  • Cleavage & Deprotection: Treat solid support with 0.05 M Potassium Carbonate (K₂CO₃) in Methanol .[1][10]

  • Incubation: 4 hours at Room Temperature (RT).

  • Workup: Neutralize with equimolar Acetic Acid if required, or desalt directly.

    • Note: This removes base protecting groups (Pac) and cleaves the oligo from the support (if using a base-labile linker like succinyl).

Workflow B: Fast/Standard (For Unlabeled RNA/Chimeras)
  • Target: Standard siRNA, CRISPR sgRNA.[2]

  • Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).

  • Incubation: 10 minutes at 65°C OR 2 hours at RT.

  • Note: Pac protection is fully compatible with AMA and deprotects rapidly.

Visualization: Synthesis & Logic

Chemical Logic of Pac Protection

PacMechanism cluster_0 Standard (Benzoyl) cluster_1 Ultra-Mild (Phenoxyacetyl) Bz N6-Benzoyl Adenosine Cond_Bz Requires: Conc NH4OH 55°C, 8-16h Bz->Cond_Bz Result_Bz Slow Hydrolysis Risk to Dyes Cond_Bz->Result_Bz Pac N6-Pac Adenosine (Ether Oxygen Inductive Effect) Cond_Pac Allows: 0.05M K2CO3/MeOH Room Temp, 4h Pac->Cond_Pac Result_Pac Rapid Hydrolysis Dyes Preserved Cond_Pac->Result_Pac

Caption: Comparison of Benzoyl vs. Phenoxyacetyl (Pac) deprotection kinetics. The electronegative oxygen in Pac facilitates nucleophilic attack under mild conditions.

Decision Tree: Protocol Selection

ProtocolSelection Start Start: 2'-OMe A-Pac Synthesis CheckG Are you using iPr-Pac-G? Start->CheckG Cap_Ultra MUST use UltraMild Cap A (Pac-Anhydride) CheckG->Cap_Ultra Yes Cap_Std Standard Cap A (Ac2O) OK (But UltraMild preferred) CheckG->Cap_Std No (Standard G-ibu) CheckDye Contains Sensitive Dyes? (Cy5, TAMRA) Cap_Ultra->CheckDye Cap_Std->CheckDye Deprot_Mild Deprotection: 0.05M K2CO3/MeOH 4h @ RT CheckDye->Deprot_Mild Yes Deprot_AMA Deprotection: AMA 10min @ 65°C or 2h @ RT CheckDye->Deprot_AMA No

Caption: Operational workflow for selecting capping reagents and deprotection conditions based on sequence composition.

Applications & Quality Control

Therapeutic Applications
  • siRNA Gapmers: 2'-OMe A-Pac is used in the "wings" of gapmers to enhance stability while the central DNA gap recruits RNase H.

  • CRISPR sgRNA: Incorporation of 2'-OMe A at the 5' and 3' termini of sgRNA prevents exonuclease degradation, significantly increasing Cas9 editing efficiency in vivo.

  • Aptamers: High-affinity binding requires precise structural conformation; 2'-OMe provides the rigid C3'-endo pucker necessary for this.

Quality Control (QC)
  • HPLC Analysis:

    • Expectation: 2'-OMe oligos elute later than DNA analogs due to the hydrophobic methyl group.

    • Failure Mode: Early eluting peaks often indicate incomplete deprotection (retention of Pac) or failure sequences.

  • Mass Spectrometry (ESI-MS):

    • Verification: Check for total mass.

    • Impurity Check: Look for +134 Da (Unremoved Pac group) or +42 Da (Transamidation Acetyl on G).

References

  • Glen Research. (n.d.). 2'-OMe-Pac-A-CE Phosphoramidite (10-3601) Technical Bulletin. Retrieved from [Link]

  • Hogrefe, R. I. (n.d.). 2'-O-Methyl RNA: The Logical RNA Alternative? Glen Report 5.11. Retrieved from [Link]

Sources

5'-DMT-2'-O-Methyl-N6-Pac-Adenosine: The Ultra-Mild RNA Architect

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural chemistry, synthesis, and application of 5'-O-Dimethoxytrityl-N6-phenoxyacetyl-2'-O-methyl-adenosine (5'-DMT-2'-OMe-N6-Pac-rA).[] This molecule is a critical "Ultra-Mild" building block for the synthesis of therapeutic RNA (siRNA, ASO, aptamers) where harsh deprotection conditions must be avoided.

Executive Summary

In the landscape of oligonucleotide drug development, 5'-DMT-2'-O-Methyl-N6-Pac-Adenosine represents a strategic evolution in nucleoside protection.[] Unlike standard N6-Benzoyl (Bz) protected adenosine, which requires harsh ammonolysis for deprotection, the N6-Phenoxyacetyl (Pac) group allows for Ultra-Mild Deprotection (UMD) .[]

This molecule is the prerequisite precursor for generating the phosphoramidite monomer used in solid-phase RNA synthesis. Its specific chemical architecture is designed to:

  • Preserve Integrity: Protect sensitive conjugates (e.g., GalNAc, cyanine dyes, lipid ligands) that degrade under standard deprotection (55°C NH₄OH).

  • Enhance Stability: The 2'-O-Methyl modification confers nuclease resistance and increases duplex melting temperature (

    
    ), essential for in vivo therapeutic efficacy.[]
    
  • Accelerate Throughput: Reduce deprotection times from 8–16 hours to <4 hours at room temperature.

Structural Anatomy & Mechanistic Function

The molecule is a tris-functionalized adenosine derivative.[][2] Each protecting group serves a distinct role in the orthogonal protection strategy required for iterative RNA synthesis.

Chemical Structure Breakdown
  • Core Scaffold: Adenosine (Purine nucleobase + Ribose sugar).

  • 5'-Position (Hydroxyl Protection): 4,4'-Dimethoxytrityl (DMT) .[]

    • Function: Acid-labile masking of the 5'-OH.[] Removed by trichloroacetic acid (TCA) to expose the reactive site for chain elongation.

    • Mechanism:[3][4][][6][7] Forms a stable carbocation (orange) upon acid treatment, allowing for real-time coupling efficiency monitoring.[]

  • 2'-Position (Sugar Modification): O-Methyl (–OCH₃) .[]

    • Function: Permanent modification. It locks the ribose in the C3'-endo conformation (RNA-like), enhancing binding affinity to RNA targets and blocking nucleophilic attack by the 2'-OH, thereby preventing hydrolysis.[]

  • N6-Position (Exocyclic Amine Protection): Phenoxyacetyl (Pac) .[][8][9]

    • Function: Base-labile protection of the exocyclic amine.

    • Mechanism:[3][4][][7] The phenoxy group is electron-withdrawing, making the amide bond more susceptible to nucleophilic attack by ammonia or methylamine, facilitating rapid cleavage under mild conditions.

Visualization: Functional Zones

ChemicalStructure Adenosine Adenosine Core (Base + Ribose) DMT 5'-O-DMT (Acid Labile) Chain Extension Site Adenosine->DMT Protects 5'-OH OMe 2'-O-Methyl (Permanent) Nuclease Resistance Adenosine->OMe Modifies 2'-OH Pac N6-Pac (Base Labile) Ultra-Mild Deprotection Adenosine->Pac Protects N6-Amine

Figure 1: Functional decomposition of the protected nucleoside, highlighting the orthogonal reactivity of the DMT, O-Methyl, and Pac groups.

Synthesis & Characterization

The synthesis of this building block requires precise regioselectivity to ensure the O-Methyl group is installed at the 2' position without alkylating the base or the 3' position.

Synthetic Workflow
  • Starting Material: 6-Chloropurine riboside or Adenosine.[][6]

  • 2'-O-Methylation: Often achieved via transient protection of the 3',5'-positions (e.g., using TIPDS-Cl) followed by methylation with MeI/NaH.[]

  • N6-Pac Installation: The exocyclic amine is acylated using Phenoxyacetic anhydride or Pac-Cl.[]

  • 5'-Dimethoxytritylation: Reaction with DMT-Cl in pyridine.[]

  • 3'-Phosphitylation (Final Step for Amidite): The nucleoside is converted to the phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[][10]

Quality Control (Self-Validating System)

To ensure the integrity of this reagent before use in synthesis, the following metrics must be met:

MetricAcceptance CriteriaMethodPurpose
Purity ≥ 98.0%HPLC (RP-C18)Ensure no truncated sequences during synthesis.
Identity Conforms to Structure¹H NMR / ³¹P NMRVerify correct placement of Pac and OMe groups.
Water Content ≤ 0.3%Karl FischerMoisture hydrolyzes the active phosphoramidite.
Coupling Efficiency ≥ 99.0%Solid-Phase TestFunctional validation on synthesizer.

Key NMR Signature:

  • Pac Group: Look for the phenoxy methylene singlet (

    
     ppm) and aromatic signals (6.9–7.3 ppm).
    
  • 2'-OMe: Sharp singlet at

    
     ppm.
    

The "Ultra-Mild" Advantage: Pac vs. Benzoyl

The choice of N6-Pac over N6-Benzoyl is the defining feature of this molecule.[] This decision is driven by the thermodynamics of deprotection.

Comparative Deprotection Kinetics
FeatureN6-Benzoyl (Standard)N6-Pac (Ultra-Mild)Impact
Reagent Conc.[] NH₄OH0.05M K₂CO₃ in MeOHPac allows anhydrous deprotection.
Temperature 55°C (Heat required)20°C (Room Temp)Pac prevents thermal degradation.[]
Time 8–16 Hours2–4 HoursPac increases production throughput.
Compatibility DNA, Standard RNACyanine dyes, Lipids, GalNAcPac is mandatory for labile conjugates.
Mechanism of Pac Deprotection

The phenoxy group acts as an inductive electron sink, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophile (ammonia or methoxide) to attack the amide bond, facilitating cleavage at ambient temperatures.

Deprotection cluster_Standard Standard (Benzoyl) cluster_Mild Ultra-Mild (Pac) Start Protected RNA Oligo (On Support) Step1_Bz Add NH4OH @ 55°C (8-16 Hours) Start->Step1_Bz Step1_Pac Add K2CO3 / MeOH @ RT (4 Hours) Start->Step1_Pac Result_Bz Risk: Dye Degradation Lipid Hydrolysis Step1_Bz->Result_Bz Result_Pac Intact Conjugates High Purity RNA Step1_Pac->Result_Pac

Figure 2: Decision pathway for deprotection. Pac protection enables the "Ultra-Mild" route, preserving sensitive molecular payloads.

Experimental Protocol: Solid-Phase Synthesis

Context: This protocol assumes the use of the phosphoramidite derivative of 5'-DMT-2'-OMe-N6-Pac-Adenosine on an automated synthesizer (e.g., DNA synthesizer).[]

Step 1: Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (ACN), water content < 10 ppm.

  • Concentration: 0.1 M (standard) or 0.15 M (for coupling-challenged sequences).

  • Dissolution: Allow the bottle to warm to room temperature before opening to prevent condensation. Dissolve under Argon.

Step 2: Coupling Cycle (The Critical Path)
  • Detritylation: 3% TCA in Dichloromethane. Monitor orange color (DMT cation).[]

  • Coupling:

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[]

    • Time: 6–10 minutes. Note: 2'-OMe modifications exert steric bulk; extended coupling time vs. DNA (2 min) is required.[]

  • Capping: Acetic anhydride/THF/Pyridine (Cap A) + N-Methylimidazole (Cap B).

  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

Step 3: Cleavage & Deprotection (The Pac Protocol)
  • Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol.

  • Conditions: Incubate at Room Temperature for 4 hours.

  • Desalting: Neutralize with 2M TEAA (Triethylammonium acetate) prior to HPLC/cartridge purification to prevent alkaline hydrolysis of the RNA backbone.

Troubleshooting & Storage

  • Issue: Low Coupling Efficiency (<98%)

    • Cause: Water contamination in the acetonitrile.

    • Fix: Add 3Å molecular sieves to the amidite solution. Ensure lines are primed.

  • Issue: Incomplete Deprotection

    • Cause: "Pac" group is generally fast, but if mixed with other bases (e.g., N2-isobutyryl guanosine), the slowest base dictates the time.

    • Fix: Ensure all monomers in the sequence are "Ultra-Mild" (Pac-A, Ac-C, iPr-Pac-G) to utilize the mild conditions effectively.

  • Storage:

    • Store powder at -20°C under Argon.

    • Dissolved amidite is stable for ~2-3 days on the synthesizer; discard after 1 week.[]

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[] Link[]

  • Schulhof, J. C., et al. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.[8] Nucleic Acids Research, 15(2), 397-416.[][8] Link

  • Glen Research. (2023). User Guide to Ultra-Mild Deprotection Strategies. Link

  • Sproat, B. S., et al. (1990). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure.[] Nucleic Acids Research, 18(1), 41-49.[] Link

Sources

The Case for Phenoxyacetyl (Pac) Protection in RNA Synthesis: Mechanisms, Protocols, and Critical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Why use phenoxyacetyl protecting groups for adenosine in RNA Content Type: Technical Guide / Whitepaper

Executive Summary

In the synthesis of RNA therapeutics and high-fidelity probes, the harsh deprotection conditions required by traditional benzoyl (Bz) protecting groups often compromise the integrity of the final product. The introduction of Phenoxyacetyl (Pac) protection for Adenosine—anchoring the "UltraMild" chemistry suite—fundamentally alters the thermodynamics of oligonucleotide deprotection.

By leveraging the inductive electron-withdrawing properties of the phenoxy ether linkage, Pac-Adenosine allows for complete exocyclic amine deprotection at room temperature in as little as two hours (using ammonium hydroxide) or 15 minutes (using AMA). This guide details the chemical causality, the critical risk of transamidation during capping, and the validated protocols necessary to deploy Pac-chemistry for sensitive RNA applications.

The Chemical Imperative: Benzoyl vs. Phenoxyacetyl[1][2]

The Limitation of Benzoyl (Bz)

Classically, the exocyclic amine of Adenosine is protected by a Benzoyl group (


-benzoyl-adenosine). While stable, the amide bond formed between the benzoyl group and the nucleobase is robust due to the conjugation of the phenyl ring with the carbonyl, rendering the carbonyl carbon less electrophilic.
  • Deprotection Requirement: Concentrated Ammonium Hydroxide at 55°C–65°C for 6–16 hours.

  • Consequence: These conditions promote thermal degradation of RNA (via 2'-O-protecting group instability or internucleotide cleavage) and destroy sensitive fluorophores like Cyanine 5 (Cy5) or TAMRA.

The Pac Solution

The Phenoxyacetyl group modifies the electronic environment of the amide bond. The oxygen atom in the phenoxy group exerts a strong negative inductive effect (-I) on the adjacent methylene group, which propagates to the carbonyl carbon.

  • Mechanism: This electron withdrawal increases the partial positive charge (

    
    ) on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by ammonia or methylamine.
    
  • Result: The half-life of the Pac-amide bond under nucleophilic attack is a fraction of that of the Bz-amide bond.

Visualization: Electronic Activation Mechanism

The following diagram illustrates the electronic difference that drives the lability of the Pac group.

Pac_Mechanism cluster_0 Standard: Benzoyl (Bz) cluster_1 UltraMild: Phenoxyacetyl (Pac) Bz_Struct Phenyl Ring (Conjugation) Bz_Carb Carbonyl Carbon (Stabilized) Bz_Struct->Bz_Carb Resonance Stabilization Pac_Oxy Phenoxy Oxygen (Ether Linkage) Pac_Carb Carbonyl Carbon (Activated) Pac_Oxy->Pac_Carb Inductive Effect (-I) Electron Withdrawal Nucleophile NH3 / CH3NH2 (Deprotection Agent) Nucleophile->Pac_Carb Rapid Nucleophilic Attack

Figure 1: Comparative electronic activation. The ether oxygen in Pac destabilizes the amide bond via induction, facilitating rapid deprotection compared to the resonance-stabilized Benzoyl group.

The Transamidation Trap: A Critical Workflow Check

The most common failure mode when adopting Pac-Adenosine is Transamidation during the capping step. This is a subtle chemical exchange that can render your "UltraMild" oligo impossible to deprotect under mild conditions.

The Mechanism of Failure

Standard DNA/RNA synthesis uses Acetic Anhydride (Ac₂O) in "Cap A" to block unreacted 5'-hydroxyls.

  • The Pac group on the Adenosine base is labile (reactive).

  • During the capping step, the highly reactive Acetic Anhydride can attack the

    
    -Pac-Adenosine.
    
  • Exchange: The Pac group is displaced by an Acetyl group.

  • Outcome: You effectively convert your

    
    -Pac-A (labile) into 
    
    
    
    -Ac-A (stable).
    
    
    -Acetyl-Adenosine is very slow to deprotect, requiring harsh conditions that defeat the purpose of using Pac.
The Solution: Modified Cap A

To prevent this, you must replace the standard Acetic Anhydride Cap A with Phenoxyacetic Anhydride (Pac₂O) Cap A .[1]

  • If transamidation occurs with Pac₂O, it simply replaces one Pac group with another Pac group. The lability is maintained.

Workflow Logic Diagram

Transamidation_Logic Start Synthesis Step: Capping Decision Which Cap A Reagent? Start->Decision Standard Acetic Anhydride (Standard Cap A) Decision->Standard Standard Protocol UltraMild Phenoxyacetic Anhydride (Pac-Cap A) Decision->UltraMild UltraMild Protocol Reaction_Bad Transamidation Occurs: Pac-A -> Acetyl-A Standard->Reaction_Bad Side Reaction Reaction_Good Transamidation Occurs: Pac-A -> Pac-A UltraMild->Reaction_Good Safe Exchange Result_Bad FAILURE: Requires Harsh Deprotection (Degradation Risk) Reaction_Bad->Result_Bad Result_Good SUCCESS: Compatible with Mild Deprotection (RT) Reaction_Good->Result_Good

Figure 2: The Transamidation Pathway. Using standard Acetic Anhydride with Pac-A monomers leads to the formation of stable Acetyl-A, requiring harsh deprotection conditions.

Experimental Protocols

Reagent Selection Table

For a successful UltraMild RNA synthesis, ensure the following monomer configuration:

BaseProtecting GroupAbbreviationReason
A Phenoxyacetyl Pac-A Rapid deprotection; avoids depurination.
C Acetyl Ac-C Fast deprotection; compatible with UltraMild.
G Isopropyl-phenoxyacetyl iPr-Pac-G Similar lability to Pac-A; highly soluble.
U NoneUNo exocyclic amine to protect.
Cap A Phenoxyacetic Anhydride Pac-Cap A CRITICAL: Prevents transamidation to stable acetyl forms.
Deprotection Protocol (Step-by-Step)

This protocol assumes a 1 µmol scale synthesis on CPG support.

Option A: Ultra-Sensitive (e.g., Cy5, HEX labeled RNA) Use this for dyes that degrade in ammonia.

  • Reagent: 0.05 M Potassium Carbonate (

    
    ) in anhydrous Methanol.
    
  • Cleavage & Deprotection:

    • Transfer CPG to a sealable vial.

    • Add 1.0 mL of

      
      /MeOH solution.
      
    • Incubate at Room Temperature for 4 hours .

    • Note: Do not heat.

  • Neutralization: Add equimolar Glacial Acetic Acid to neutralize before evaporation to prevent base-catalyzed degradation during drying.

Option B: Standard Mild (Unlabeled or Stable Labels) Use this for standard high-throughput RNA synthesis.

  • Reagent: Concentrated Ammonium Hydroxide (30%) OR AMA (1:1 Ammonium Hydroxide / 40% Methylamine).

  • Cleavage & Deprotection:

    • Ammonium Hydroxide: Incubate at Room Temperature for 2 hours . (Standard Bz-A requires 16h).

    • AMA: Incubate at 65°C for 10 minutes OR Room Temperature for 2 hours .

  • Workup: Evaporate to dryness (SpeedVac). Proceed to 2'-O-TBDMS removal (using TEA·3HF or similar).

Critical Applications

Cyanine Dye Labeling (Cy3, Cy5, Cy5.5)

Cyanine dyes are notoriously unstable in ammonium hydroxide at high temperatures. The polymethine bridge is susceptible to nucleophilic attack and thermal degradation.

  • Protocol: Must use Pac-A/iPr-Pac-G + Pac-Cap A.

  • Deprotection: 0.05 M

    
     in Methanol (4h @ RT).
    
CRISPR sgRNA Synthesis

Single-guide RNAs are long (100-mer) and prone to thermal degradation during prolonged deprotection.

  • Benefit: Pac chemistry allows AMA deprotection (10 min @ 65°C).[2] This brief heat exposure minimizes 2'-O-protecting group failure and backbone hydrolysis, resulting in higher full-length product yields.

Prevention of N-1 Methylation

When using Methylamine (in AMA) to speed up deprotection, standard Benzoyl-A can undergo partial methylation at the N-1 position.

  • Benefit: Pac-A is cleaved so rapidly by methylamine that the side reaction at N-1 is kinetically disfavored, yielding higher purity adenosine.

Troubleshooting & Quality Control

SymptomProbable CauseCorrective Action
Mass Spec shows +42 Da peaks on A/G Transamidation occurred.Check Cap A bottle. Ensure it is Phenoxyacetic Anhydride , NOT Acetic Anhydride.
Incomplete Deprotection (RT) Old reagents or water contamination.Use fresh Ammonium Hydroxide. Ammonia gas escapes over time, lowering concentration.
Cy5 dye no longer blue Degraded by Ammonia/Heat.Switch to 0.05 M

in Methanol deprotection.[1][3][4] Avoid AMA for Cy5.
Low Yield of Full Length RNA Thermal hydrolysis.Switch from Bz-A (55°C overnight) to Pac-A (RT 2h).

References

  • Glen Research. UltraMild Deprotection of Oligodeoxynucleotides.[5] Glen Research Technical Bulletin. Link

  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.[6][7] Nucleic Acids Research, 15(2), 397–416. Link

  • Glen Research. Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection.Link

  • Chaix, C., Molko, D., & Teoule, R. (1989). The use of labile base protecting groups in oligonucleotide synthesis.[2][6][1][7][8] Tetrahedron Letters, 30(1), 71-74.

  • Thermo Fisher Scientific. Phosphoramidites for RNA Synthesis: TheraPure and Standard Options.Link

Sources

Technical Guide: 2'-O-Methyl-N6-phenoxyacetyladenosine in Therapeutic Oligonucleotide Synthesis

[1]

Executive Summary

In the landscape of therapeutic RNA development—specifically for Antisense Oligonucleotides (ASOs), siRNA, and CRISPR sgRNA—chemical modifications are the linchpin of stability and efficacy. 2'-O-Methyl-N6-phenoxyacetyladenosine represents a high-performance building block designed to solve a specific manufacturing bottleneck: the harsh conditions required for deprotection.[1]

By utilizing the Phenoxyacetyl (Pac) protecting group on the exocyclic amine of Adenine, this reagent enables Ultra-Mild Deprotection (UMD) . This allows researchers to synthesize oligonucleotides containing sensitive moieties (such as cyanine dyes, rhodamine, or fragile conjugates) that would otherwise degrade under standard ammonolytic conditions.

Part 1: Chemical Identity & Nomenclature

This molecule is most commonly encountered in drug development as a Phosphoramidite monomer. It is critical to distinguish between the protected nucleoside and the reactive phosphoramidite used in solid-phase synthesis.

Nomenclature & Synonyms Table
CategoryIdentifier / Name
Common Name 2'-OMe-Pac-A Phosphoramidite
IUPAC Name 5'-O-(4,4'-Dimethoxytrityl)-N6-phenoxyacetyl-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Shorthand 2'-OMe-A(Pac); A(Pac)-2'-OMe; n-PAC-2'-OMe-A
Nucleoside CAS 128219-81-8 (Refers to the 5'-DMT-N6-Pac-2'-OMe nucleoside precursor)
Chemical Formula C₄₈H₅₄N₇O₉P (Phosphoramidite form)
Key Functionality 2'-O-Methyl: Nuclease resistance, C3'-endo pucker (RNA mimic).N6-Pac: Ultra-mild deprotection compatibility.[1][2][3][4][5][6]

Part 2: The Mechanistic Advantage (The "Why")

The Phenoxyacetyl (Pac) Advantage

Standard RNA synthesis uses a Benzoyl (Bz) protecting group for Adenine.[1] Removing Benzoyl requires concentrated Ammonium Hydroxide at high temperatures (55°C+) or long durations.

  • The Problem: These harsh conditions cause degradation of sensitive fluorescent labels (e.g., Cy5, TAMRA) and can hydrolyze certain conjugation linkers.

  • The Pac Solution: The phenoxyacetyl group is more electron-withdrawing than benzoyl, making the amide bond more labile to nucleophilic attack. It can be removed using 0.05M Potassium Carbonate in Methanol at Room Temperature in as little as 4 hours.[5][6]

The 2'-O-Methyl Modification

The methylation at the 2' position locks the ribose sugar into a C3'-endo conformation (North type).[1]

  • Therapeutic Impact: This conformation mimics RNA structure, significantly increasing the binding affinity (

    
    ) to complementary RNA targets.
    
  • Stability: It sterically hinders nucleases, extending the half-life of the drug in serum.

Visualization: Deprotection Logic Flow

The following diagram illustrates the decision matrix for choosing Pac chemistry over standard Benzoyl chemistry.

DeprotectionLogicStartOligonucleotide DesignCheckSensContains Sensitive Moieties?(Cy5, TAMRA, Linkers)Start->CheckSensStandardStandard Chemistry(N6-Benzoyl A)CheckSens->StandardNoPacChemUltra-Mild Chemistry(N6-Pac A)CheckSens->PacChemYesCond_StdDeprotection:NH4OH @ 55°C (Overnight)Standard->Cond_StdCond_PacDeprotection:0.05M K2CO3 in MeOH@ RT (4 Hours)PacChem->Cond_PacResult_DegRisk: Dye DegradationLow YieldCond_Std->Result_DegResult_IntactOutcome: Intact LabelsHigh FidelityCond_Pac->Result_Intact

Caption: Decision pathway for selecting N6-Pac protection to preserve sensitive oligonucleotide modifications.

Part 3: Synthesis Protocol (Self-Validating System)

To ensure high coupling efficiency (>98%) and prevent side reactions, the following protocol adjustments are mandatory when using 2'-OMe-Pac-A.

Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (water content <30 ppm).

  • Concentration: 0.1 M is standard.

  • Dissolution: 2'-OMe phosphoramidites are heavier and more viscous than DNA amidites. Allow 5–10 minutes for complete dissolution; vortex intermittently.

Solid-Phase Cycle Parameters

The 2'-OMe group adds steric bulk, requiring longer coupling times than standard DNA.[1]

StepReagentDuration/ConditionRationale
Detritylation 3% TCA in DCMStandardRemove 5'-DMT group.[1]
Coupling 2'-OMe-Pac-A + Activator (ETT or BTT) 6.0 Minutes CRITICAL: Extended time overcomes steric hindrance of the 2'-OMe group.
Capping Pac-Anhydride (Cap A) StandardCRITICAL: If using "UltraMild" reagents, avoid Acetic Anhydride if possible to prevent base exchange, though Pac-A is generally stable.[1] Ideally, use Phenoxyacetic Anhydride (Pac2O) for Cap A to maintain system consistency.
Oxidation 0.02 M Iodine in THF/Pyridine/H2OStandardConverts P(III) to stable P(V).[1]
Ultra-Mild Deprotection (The Protocol)

Do not use heat. Heat will negate the benefits of the Pac group and may degrade RNA linkers.

  • Reagent: Prepare 0.05M Potassium Carbonate (

    
    ) in Methanol.
    
  • Incubation: Immerse the CPG column or bulk resin in the solution.

  • Time/Temp: Incubate at Room Temperature for 4 hours .

  • Desalting: Neutralize with Acetate buffer and desalt (Sephadex G-25 or HPLC) immediately to remove carbonate salts.

Visualization: The Ultra-Mild Workflow

SynthesisCycleInput5'-DMT-2'-OMe-Pac-A(0.1M in ACN)CouplingCoupling Step(6 mins)Input->CouplingInjectionCappingCapping(Pac2O Recommended)Coupling->CappingOxidationOxidation(Iodine)Capping->OxidationOxidation->CouplingNext CycleDeprotectDeprotection(K2CO3 / MeOH)Oxidation->DeprotectEnd of Cycle

Caption: Modified synthesis cycle highlighting the specific injection point and deprotection requirement for Pac-A.

Part 4: Market Data & Trade Names

For drug development and CMC (Chemistry, Manufacturing, and Controls) documentation, sourcing the correct grade is vital. Below are the primary trade identifiers.

SupplierTrade Name / DescriptionCatalog NumberGrade
Glen Research 2'-OMe-Pac-A-CE Phosphoramidite10-3601 Research / GMP avail.[1][4]
Thermo Fisher 2'-OMe-PAC-A Phosphoramidite27-1822 Standard / TheraPure
ChemGenes This compoundANP-5851 Research / GMP
Hongene 2'-OMe-A(Pac) PhosphoramiditeCustom Bulk / GMP

Note on Supply Chain: While "Pac" chemistry is standard, the 2'-OMe-Pac combination is a specialty item. Always verify the Certificate of Analysis (CoA) ensures the N6-protection is indeed Phenoxyacetyl and not Benzoyl or Acetyl, as mix-ups lead to failed deprotection of sensitive conjugates.[1]

References

  • Glen Research. 2'-OMe-Pac-A-CE Phosphoramidite (10-3601) Product Profile & Protocols.[1][4] Available at: [Link][1]

  • Sproat, B. S., et al. (1990). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure.[1] Nucleic Acids Research. (Foundational text on 2'-OMe synthesis).

  • PubChem. this compound (Nucleoside Record).[1] Available at: [Link][1]

Methodological & Application

Solid-phase RNA synthesis protocol using 2'-O-Methyl-Pac-A

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

1.1 The Intersection of Stability and Speed The synthesis of therapeutic oligonucleotides (siRNA, aptamers, antisense) demands two often conflicting attributes: biological stability and rapid manufacturing. The 2'-O-Methyl-Pac-A phosphoramidite represents a strategic solution to this bottleneck.

  • 2'-O-Methylation (2'-OMe): This is a permanent modification, not a transient protecting group. It locks the ribose in a C3'-endo conformation (A-form helix favorability), significantly increasing binding affinity (

    
    ) to RNA targets while rendering the backbone resistant to nucleases.
    
  • Phenoxyacetyl (Pac) Protection: Unlike standard Benzoyl (Bz) protection which requires harsh ammonolysis (55°C, 16h), the Pac group on the Adenine exocyclic amine is highly labile to nucleophilic attack. This allows for "Ultra-Mild" or "Ultra-Fast" deprotection using AMA (Ammonium Hydroxide/Methylamine) in as little as 10 minutes.[1][2]

1.2 The "Ultra-Mild" System Requirement Using 2'-O-Methyl-Pac-A implies a commitment to the Ultra-Mild Chemistry set. To fully realize the benefits of mild deprotection, the other bases in the sequence must be compatible.

  • Cytosine: Must use Ac-C (Acetyl-C) instead of Bz-C.

  • Guanine: Must use iPr-Pac-G (Isopropyl-Phenoxyacetyl-G) instead of iBu-G.

  • Capping: Standard Acetic Anhydride (Cap A) can cause transamidation on Pac-G residues.[3][4] Phenoxyacetic Anhydride (Pac₂O) is the recommended Cap A reagent to prevent the formation of difficult-to-remove acetyl adducts.[3][4]

Part 2: Materials & Reagents

ComponentSpecificationCritical Notes
Monomer A 2'-OMe-Pac-A-CE Phosphoramidite Dilute to 0.1 M in Anhydrous Acetonitrile.
Monomer C 2'-OMe-Ac-C-CE Phosphoramidite Required for fast/mild deprotection compatibility.
Monomer G 2'-OMe-iPr-Pac-G-CE Phosphoramidite Crucial: Highly sensitive to standard Capping reagents.
Monomer U 2'-OMe-U-CE Phosphoramidite No base protection required.
Activator 0.25 M ETT (5-Ethylthio-1H-tetrazole)ETT or BTT is preferred over Tetrazole for sterically hindered 2'-OMe couplings.
Oxidizer 0.02 M Iodine in THF/Pyridine/H₂OStandard oxidation is compatible.
Cap A Pac-Anhydride (UltraMild Cap A) Recommended: Prevents transamidation of G. (Standard Ac₂O may be used only if deprotection is strictly controlled, but Pac₂O is safer).
Cap B 16% N-Methylimidazole in THFStandard Cap B.
Deblock 3% TCA in DichloromethaneStandard detritylation.
Cleavage AMA (1:1 NH₄OH / 40% Methylamine)Freshly prepared.[5]

Part 3: Solid-Phase Synthesis Protocol

Preparation
  • Dissolution: Dissolve 2'-OMe-Pac-A amidite in anhydrous acetonitrile to a concentration of 0.1 M .

    • Note: Ensure water content is <30 ppm. 2'-OMe amidites are more sterically hindered than DNA; solubility is generally good, but vortexing is required.

  • System Priming: Flush all lines with anhydrous acetonitrile to remove trace water.

The Synthesis Cycle

The 2'-OMe modification adds steric bulk near the phosphoramidite center. Standard DNA coupling times (1-2 min) are insufficient.

Step 1: Detritylation (Deblock)

  • Reagent: 3% TCA in DCM.

  • Flow: Pulse until orange color (DMT cation) clears.

  • Logic: Removes the 5'-DMT group to expose the reactive 5'-OH.

Step 2: Coupling (The Critical Step)

  • Reagent: 0.1 M 2'-OMe-Pac-A + 0.25 M ETT.

  • Time: 6.0 minutes (Minimum).

  • Logic: The 2'-OMe group creates steric hindrance. ETT is a more acidic activator than tetrazole, promoting faster protonation of the diisopropylamino group, compensating for the slower kinetics.

  • Optimization: For sequences >40-mer, increase coupling time to 10 minutes.

Step 3: Capping

  • Reagent: UltraMild Cap A (Pac₂O) + Cap B.

  • Time: Standard (e.g., 20-45 seconds).

  • Logic: Acetylates unreacted 5'-OH groups to prevent deletion mutations (n-1). Using Pac₂O prevents the "transamidation" side reaction where the labile Pac group on Guanosine is swapped for a stable Acetyl group, which would render the G resistant to mild deprotection.

Step 4: Oxidation

  • Reagent: 0.02 M Iodine.

  • Time: Standard (e.g., 30-45 seconds).

  • Logic: Converts the unstable Phosphite Triester (P III) to the stable Phosphate Triester (P V).

Part 4: Downstream Processing (Cleavage & Deprotection)

This section highlights the primary advantage of the Pac-A monomer: Speed.

WARNING: Unlike standard TBDMS-RNA synthesis, there is NO 2'-Deprotection step. The 2'-OMe group is permanent. Do not treat with Fluoride (TEA·3HF) or Acid.[6]

Protocol A: Ultra-Fast Cleavage (High Throughput)
  • Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).[1][5]

  • Method:

    • Wash the solid support (CPG) with acetonitrile.

    • Add 1-2 mL AMA to the column/vial.

    • Incubate at 65°C for 10 minutes .

    • Cool on ice immediately to prevent degradation of sensitive dyes (if present).

    • Evaporate to dryness (SpeedVac).

  • Result: Fully deprotected, single-stranded 2'-OMe RNA ready for purification.

Protocol B: Room Temperature Cleavage (Dye-Compatible)

If the oligo contains heat-sensitive moieties (e.g., certain fluorophores like Cy5 or Cyanine dyes that degrade in hot ammonia):

  • Reagent: AMA.

  • Condition: Incubate at Room Temperature for 2 hours .

  • Result: Complete deprotection of Pac-A, Ac-C, and iPr-Pac-G without thermal degradation.

Part 5: Workflow Visualization

RNA_Synthesis_PacA cluster_key Key Advantages of Pac-A Start Start: Solid Support (CPG) Deblock 1. Detritylation (3% TCA) Start->Deblock Coupling 2. Coupling (2'-OMe-Pac-A + ETT) 6-10 Minutes Deblock->Coupling Free 5'-OH Capping 3. Capping (Pac2O + NMI) Avoids Transamidation Coupling->Capping P(III) Linkage Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Cap Failures Check Cycle Complete? Oxidation->Check P(V) Linkage Check->Deblock Next Base (n+1) Deprotection Cleavage & Deprotection (AMA @ 65°C, 10 mins) Check->Deprotection Full Length Purification Purification (DMT-ON Cartridge or HPLC) Deprotection->Purification No 2'-Deprotection Needed! Info1 • 10 min Deprotection (vs 16h) Info2 • High Nuclease Resistance

Figure 1: Cycle logic for 2'-OMe-Pac-A synthesis. Note the specific requirement for Pac-Anhydride capping and the rapid AMA deprotection step.

Part 6: Quality Control & Troubleshooting

Analytical Validation
  • ESI-MS: The mass of 2'-OMe-A is +14 Da greater than standard RNA A (OH) and +30 Da greater than DNA dA (H).

    • Calculation: Molecular Weight of 2'-OMe-A residue = 343.2 Da (approx).

  • HPLC: 2'-OMe oligos are more hydrophobic than standard RNA. On a C18 column, they will elute later than their unmodified RNA counterparts.

Common Failure Modes
IssueSymptomRoot CauseSolution
Low Coupling Yield Stepwise yield <97%Steric hindrance of 2'-OMe.Increase coupling time to 10 mins; Ensure Activator is fresh (ETT preferred).
N-Acetyl-G Contamination Mass spec shows +42 Da peaks.Transamidation during Capping.[4]MUST use Pac-Anhydride (UltraMild Cap A) instead of Acetic Anhydride.
Incomplete Deprotection Peaks with +134 Da (Pac adduct).Old AMA reagent or temp too low.Prepare fresh AMA. Ensure 65°C is reached rapidly.

References

  • Glen Research. (n.d.). 2'-OMe-RNA Phosphoramidites. Retrieved from [Link]

  • Glen Research. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Retrieved from [Link]

  • Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research. Retrieved from [Link]

Sources

Coupling time recommendations for 2'-O-Methyl phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-O-Methyl (2'-OMe) modified oligonucleotides are critical tools in therapeutic development, particularly for aptamers, siRNAs, and antisense oligonucleotides (ASOs), due to their enhanced nuclease resistance and increased binding affinity to RNA targets. However, the introduction of the methoxy group at the 2'-position introduces steric bulk that significantly alters reaction kinetics compared to standard DNA phosphoramidites.

This guide provides a scientifically grounded protocol for coupling 2'-OMe phosphoramidites. It moves beyond generic "extended time" recommendations to provide specific kinetic strategies based on activator acidity (pKa) and nucleophilicity, ensuring high coupling efficiency (>98%) while minimizing side reactions like depurination or dimer formation.

Mechanistic Insight: The Steric Barrier

To optimize coupling, one must understand the molecular constraint. In standard DNA synthesis, the 2'-H offers no steric hindrance to the incoming 3'-phosphoramidite. In 2'-OMe monomers, the methoxy group (-OCH₃) is electronically electronegative and sterically bulky.

  • Steric Hindrance: The 2'-OMe group resides in close proximity to the 3'-phosphorus center. During the nucleophilic attack by the 5'-hydroxyl of the support-bound oligo, the methoxy group creates a "kinetic wall," slowing the formation of the phosphite triester bond.

  • Inductive Effect: The electronegative oxygen at the 2' position pulls electron density, slightly destabilizing the transition state of the activated phosphoramidite, requiring a more potent activator or longer contact time to drive the reaction to completion.

Reagent Selection & Configuration

The Activator Variable

The choice of activator is the primary determinant of the required coupling time. We recommend 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) over standard 1H-Tetrazole.

  • ETT (0.25 M): The industry standard for RNA and 2'-OMe. It is more acidic (pKa ~4.[1]28) than tetrazole, accelerating the protonation of the diisopropylamino leaving group.[]

  • BTT (0.25 M): Higher acidity (pKa ~4.08) yields the fastest kinetics but has lower solubility limits.

  • DCI (0.25 M): Less acidic but highly nucleophilic; effective but often requires slightly longer times than ETT for hindered amidites.

Phosphoramidite Concentration
  • Standard: 0.1 M in anhydrous acetonitrile (ACN).

  • Low-Scale (<1 µmol): 0.05 M is acceptable but riskier for 2'-OMe; 0.1 M is recommended to drive pseudo-first-order kinetics.

Core Protocol: Coupling Time Recommendations

The following matrix provides recommended contact times. These values assume a 0.1 M amidite concentration.

Table 1: Kinetic Recommendations for 2'-OMe Coupling

ActivatorConcentrationRecommended Coupling TimeMechanism/Rationale
ETT 0.25 M6.0 minutes Optimal balance of speed and safety. Standard for 2'-OMe.
BTT 0.25 M3.0 - 4.0 minutes High acidity drives rapid activation; minimizes exposure time.
DCI 0.25 M6.0 - 8.0 minutes Relies on nucleophilic catalysis; robust but slower than thio-tetrazoles.
1H-Tetrazole 0.45 M12.0 - 15.0 minutes Not Recommended. Slow kinetics increase risk of moisture scavenging.

Critical Note: For G-rich sequences or 3'-terminal couplings on highly loaded supports (low pore size), increase the ETT coupling time to 10 minutes .

Experimental Workflow & Decision Tree

The following diagram illustrates the decision logic for optimizing 2'-OMe synthesis. It incorporates a "Self-Validating" loop using Trityl Monitoring.

G Start Start 2'-OMe Synthesis SelectActivator Select Activator Start->SelectActivator ETT Activator: ETT (0.25M) (Recommended) SelectActivator->ETT BTT Activator: BTT (0.25M) (High Speed) SelectActivator->BTT Tet Activator: Tetrazole (Legacy) SelectActivator->Tet TimeETT Set Time: 6.0 mins ETT->TimeETT TimeBTT Set Time: 3.0 mins BTT->TimeBTT TimeTet Set Time: 15.0 mins Tet->TimeTet Monitor Monitor Trityl Yield (Stepwise) TimeETT->Monitor TimeBTT->Monitor TimeTet->Monitor GoodYield Yield > 98% Monitor->GoodYield Pass PoorYield Yield < 97% Monitor->PoorYield Fail Proceed Proceed to Oxidation & Capping GoodYield->Proceed Troubleshoot Action: Double Coupling OR Increase Time +2 min PoorYield->Troubleshoot Troubleshoot->Monitor Re-evaluate

Figure 1: Logic flow for selecting coupling parameters and responding to in-process quality control data.

Advanced Protocol: The "Double Coupling" Strategy

For sequences where purity is paramount (e.g., GMP production of ASOs), or when using older synthesizers with higher dead volumes, a Double Coupling cycle is superior to a single extended coupling.

Rationale:

  • Thermodynamics: Replenishing the column with fresh amidite and activator shifts the equilibrium toward product formation more effectively than simply letting a degrading activated intermediate sit longer.

  • Moisture Scavenging: The first shot scavenges trace water; the second shot completes the coupling.

Protocol:

  • Couple 1: Inject 2'-OMe Amidite + ETT. Wait 3.0 minutes .

  • Wash: Acetonitrile wash (removes hydrolyzed amidite).

  • Couple 2: Inject 2'-OMe Amidite + ETT. Wait 4.0 minutes .

  • Proceed: Oxidize and Cap.

Potential Pitfalls & Troubleshooting

The "n+1" Mutation Risk

While rare with ETT, highly acidic activators like BTT can theoretically cause acid-catalyzed detritylation during the coupling step if the time is excessive (>10 mins). This exposes the 5'-OH prematurely, leading to a double addition (n+1 dimer).

  • Prevention: Do not exceed 6 minutes when using BTT. If longer times are needed, switch to ETT or DCI.

Capping Considerations

Unlike 2'-F or DNA, 2'-OMe is robust.[3] Standard acetic anhydride/N-methylimidazole capping is safe. However, if combining 2'-OMe with standard RNA (TBDMS), ensure the capping mix does not contain DMAP if avoiding specific side reactions, though this is less critical for 2'-OMe alone.

References

  • Glen Research. RNA Synthesis - 2'-O-Methyl Analogues.[4][5][6] Glen Report 4-13.[6] [Link]

  • Glen Research. Activators, Columns and Plates: Benzylthiotetrazole (BTT).[5] Glen Report 16.23. [Link]

  • Sproat, B. S., et al. (1989).[7] Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides. Nucleic Acids Research, 17(9), 3373–3386.[7] [Link]

Sources

Deprotection conditions for N6-phenoxyacetyl adenosine oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2024-PAC Optimized Deprotection Strategies for N6-Phenoxyacetyl (Pac-A) Adenosine Oligonucleotides

Abstract

The transition from standard benzoyl-protected adenosine (Bz-A) to N6-phenoxyacetyl adenosine (Pac-A) represents a critical shift toward "UltraMild" and "UltraFast" oligonucleotide synthesis. While standard chemistries require harsh ammonolysis (55°C, 8–16 hours), Pac-A enables complete deprotection in as little as 10 minutes or under non-nucleophilic conditions compatible with sensitive fluorophores (e.g., Cyanine, TAMRA) and labile modifications. This guide details the mechanistic basis of Pac-A lability, defines the "Capping Trap" that frequently compromises yields, and provides three validated deprotection protocols ranging from high-throughput manufacturing to delicate dye-labeled synthesis.

Mechanism of Action: The "Pac" Advantage

The kinetic superiority of Pac-A over Bz-A stems from the electronic properties of the protecting group.

  • Standard (Benzoyl): The phenyl group is conjugated to the carbonyl, stabilizing the amide bond via resonance. This requires high energy (heat) and strong nucleophiles (concentrated ammonia) to disrupt.

  • Pac (Phenoxyacetyl): The ether oxygen in the phenoxyacetyl group exerts a strong inductive electron-withdrawing effect ($ -I $ effect) on the carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by amines (ammonia or methylamine) or mild bases (carbonate).

Chemical Consequence: The half-life of the Pac-amide bond in ammonium hydroxide at room temperature is roughly 1/10th that of the Benzoyl-amide bond. This allows for deprotection conditions that preserve the integrity of backbone modifications (e.g., phosphorothioates) and conjugated dyes.

Critical Pre-requisites: The "System" Approach

Pac-A cannot be viewed in isolation. Its benefits are only realized if the entire synthesis system (C, G, and Capping reagents) is compatible.

A. The Monomer Set

To utilize Fast or Mild deprotection, the "slowest" base dictates the protocol. You must pair Pac-A with:

  • Cytosine: Acetyl-dC (Ac-dC).[1][2] Never use Bz-dC with AMA (causes transamidation).

  • Guanine:

    • Option A (Fast): Dimethylformamidine-dG (dmf-dG).

    • Option B (Mild): Isopropyl-phenoxyacetyl-dG (iPr-Pac-dG).[1]

B. The "Capping Trap" (Crucial for Reproducibility)

A common failure mode occurs when researchers use Pac-A/iPr-Pac-dG but utilize Standard Cap A (Acetic Anhydride) .

  • The Error: Acetic anhydride can exchange the labile iPr-Pac group on Guanine with an Acetyl group during the capping step.

  • The Result: The oligo now contains N2-Acetyl-Guanine, which is effectively "Standard" chemistry. It becomes resistant to mild deprotection, leading to incomplete deprotection peaks (n-1 or mass adducts) in QC.

  • The Fix: When using the full UltraMild set (Pac-A/iPr-Pac-dG), you must use UltraMild Cap A (Phenoxyacetic Anhydride) .

CappingTrap Start Synthesis Cycle: Capping Step Choice Which Cap A Reagent? Start->Choice StdCap Standard Cap A (Acetic Anhydride) Choice->StdCap Default MildCap UltraMild Cap A (Phenoxyacetic Anhydride) Choice->MildCap Correct for Pac-G ReactionBad Transamidation: iPr-Pac-G exchanged to Ac-G StdCap->ReactionBad ReactionGood No Exchange: iPr-Pac-G remains intact MildCap->ReactionGood ResultBad FAILURE: Requires Harsh Deprotection (Overnight @ 55°C) ReactionBad->ResultBad ResultGood SUCCESS: Compatible with 4h @ RT Deprotection ReactionGood->ResultGood

Figure 1: The Capping Trap. Using acetic anhydride with UltraMild reagents negates the benefits of Pac chemistry.

Validated Deprotection Protocols

Protocol A: UltraFAST Cleavage & Deprotection (AMA)

Best for: High-throughput DNA/RNA, unmodified oligos, or stable modifications (e.g., Biotin).

Reagents:

  • AMA Solution: Ammonium Hydroxide (30%) / Aqueous Methylamine (40%) in a 1:1 (v/v) ratio.[1]

  • Note: Prepare fresh. Methylamine is volatile; old solutions lose potency.

Workflow:

  • Cleavage: Add 1.0 mL AMA to the synthesis column. Let stand for 5 minutes at Room Temperature (RT). Elute into a vial.

  • Deprotection:

    • Option 1 (Standard Fast): Heat at 65°C for 10 minutes .

    • Option 2 (Mild Fast): Incubate at Room Temperature for 2 hours . (Preferred if minor base fidelity is critical).

  • Work-up: Dry down in a speed-vac. (Note: Methylamine leaves a residue; ensure thorough drying).

ParameterCondition
Monomer Compatibility Pac-A, Ac-dC (Required), dmf-dG or iPr-Pac-dG
Time 10 mins (Heat) or 2 hours (RT)
Risk High alkalinity. Incompatible with some cyanine dyes or esters.
Protocol B: UltraMILD Deprotection (Potassium Carbonate)

Best for: Cyanine dyes (Cy3, Cy5), Rhodamine, TAMRA, and oligos prone to depurination.

Reagents:

  • 0.05 M Potassium Carbonate (K₂CO₃) in Methanol (anhydrous preferred).

Workflow:

  • Cleavage & Deprotection (Simultaneous): Transfer support to a vial. Add 1.0 mL of 0.05 M K₂CO₃ in MeOH.

  • Incubation: Cap tightly. Incubate at Room Temperature for 4 hours .

  • Quenching (Critical): The solution is basic. Neutralize with 1.5 equivalents of 2M TEAA (Triethylammonium Acetate) before drying to prevent degradation of base-labile dyes during evaporation.

ParameterCondition
Monomer Compatibility Pac-A, Ac-dC, iPr-Pac-dG (Required)
Time 4 Hours @ RT
Risk Very low. Non-nucleophilic deprotection preserves dye linkers.
Protocol C: Standard Mild (Ammonium Hydroxide)

Best for: Labs without Methylamine access or when avoiding methylamine adducts.

Reagents:

  • Concentrated Ammonium Hydroxide (30% NH₄OH).

Workflow:

  • Cleavage: 1 hour at RT.

  • Deprotection:

    • Room Temperature: 4–8 hours.

    • 55°C: 15–30 minutes (if no sensitive dyes are present).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct deprotection path based on oligonucleotide composition.

DeprotectionLogic Input Oligo with Pac-A Q_Dye Contains Sensitive Dye? (Cy3, Cy5, TAMRA) Input->Q_Dye Q_Throughput High Throughput Required? Q_Dye->Q_Throughput No Path_Mild Protocol B: 0.05M K2CO3 / MeOH 4h @ RT Q_Dye->Path_Mild Yes Path_Fast Protocol A: AMA (1:1) 10 min @ 65°C Q_Throughput->Path_Fast Yes Path_Std Protocol C: NH4OH 4-8h @ RT Q_Throughput->Path_Std No

Figure 2: Deprotection Strategy Decision Matrix.

Troubleshooting & Quality Control

Observation (HPLC/MS)Probable CauseCorrective Action
Mass +42 Da (Acetyl) Transamidation of dC or dG.1. Ensure Ac-dC was used, not Bz-dC. 2. If using iPr-Pac-dG, ensure UltraMild Cap A was used.[1][3]
Mass +53 Da (Cyanoethyl) Incomplete phosphate deprotection.Acrylonitrile adduct. Wash support with 10% Diethylamine in MeCN before cleavage to remove cyanoethyl groups first.
Loss of Fluorescence Dye degradation.Avoid AMA for Cy5/TAMRA. Switch to Protocol B (K₂CO₃). Ensure neutralization before drying.
Incomplete Cleavage Old reagents.Ammonia and Methylamine are gases. Replace stock solutions monthly.

References

  • Glen Research. (2023). Deprotection Guide: UltraMILD and UltraFAST Specifics. Retrieved from [Link]

  • Glen Research. (2023). 2'-OMe-N6-Me-A-CE Phosphoramidite Product Note. (Confirming Pac-A compatibility with RNA and AMA). Retrieved from [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. (Foundational mechanism of phenoxyacetyl lability).

Sources

Advanced Activator Selection for Sterically Hindered 2'-O-Methyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2'-O-Methyl (2'-OMe) RNA monomers is a critical requirement in the development of nuclease-resistant antisense oligonucleotides (ASOs) and aptamers.[1] However, the bulky methoxy group at the 2'-position introduces significant steric hindrance, retarding the nucleophilic attack of the 5'-hydroxyl group on the activated phosphoramidite. Standard activation protocols using 1H-Tetrazole often result in sluggish kinetics, incomplete coupling (n-1 deletions), or require excessive coupling times that degrade overall synthesis throughput.

This guide details the scientific rationale and practical protocols for selecting "turbo" activators—specifically 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI)—to overcome these steric barriers while maintaining high fidelity.

The Steric Challenge: Mechanistic Insight

In standard DNA synthesis, the 2'-H offers negligible steric resistance. In 2'-OMe RNA, the methoxy group is electronically electronegative and sterically bulky. During the coupling step, the activator protonates the diisopropylamino group of the phosphoramidite, facilitating its displacement by the activator to form a reactive tetrazolide (or imidazolide) intermediate.[2]

The rate-determining step is the subsequent nucleophilic attack by the free 5'-OH of the support-bound oligonucleotide.[] The 2'-OMe group shields the phosphorus center, significantly increasing the activation energy required for this attack.

Visualization: Steric Hindrance & Activation Pathway

ActivationMechanism Am Phosphoramidite (P-III) Inter Activated Intermediate (Tetrazolide) Am->Inter Protonation & Amine Displacement Act Activator (Acidic/Nucleophilic) Act->Inter Catalysis Prod Phosphite Triester (Coupled Product) Inter->Prod Nucleophilic Attack OH 5'-OH (Nucleophile) OH->Prod Steric 2'-OMe Steric Blockade Steric->OH Hinders Approach

Figure 1: The 2'-OMe group (black) creates a steric blockade, hindering the 5'-OH attack. High-efficiency activators are required to accelerate the formation of the reactive intermediate and drive the equilibrium forward.

Activator Landscape: The "Toolbox"

Selecting the correct activator involves balancing acidity (pKa) against nucleophilicity .[4] Higher acidity accelerates the initial protonation of the amidite but risks acid-catalyzed detritylation (leading to n+1 insertions). Higher nucleophilicity accelerates the formation of the active intermediate without risking depurination.

Comparative Analysis of Activators
ActivatorAcronympKa (approx)Solubility (ACN)Mechanism BiasRecommended for 2'-OMe?
1H-Tetrazole Tet4.89~0.5 MBalancedNo. Too slow (15+ min coupling).
5-Ethylthio-1H-tetrazole ETT4.28~0.75 MAcidicYes. Standard for RNA. Fast kinetics.
5-Benzylthio-1H-tetrazole BTT4.08~0.33 MHighly AcidicYes (Small Scale). Fastest coupling (~3 min), but risk of n+1 errors.[5]
4,5-Dicyanoimidazole DCI5.20>1.0 MNucleophilicYes (Large Scale). Slower than BTT but safer (no n+1). High conc. drives reaction.[][7]
Decision Matrix: When to use what?
  • Scenario A: Research Scale (1 µmol), Speed is Critical.

    • Selection: BTT (0.25 M) or ETT (0.25 M) .

    • Reasoning: The lower pKa of BTT/ETT maximally accelerates the reaction, allowing coupling times as short as 3-6 minutes. The risk of side reactions is manageable at small scales with precise fluidics.

  • Scenario B: Therapeutic/Large Scale (>1 mmol), Purity is Critical.

    • Selection: DCI (0.5 M - 1.0 M) .

    • Reasoning: BTT is too acidic for large-scale reactors where residence time might vary; it can cause "double coupling" (n+1) by removing the DMT group on the incoming monomer before the cycle ends. DCI is less acidic, preventing this side reaction, while its high solubility allows high concentration to drive the kinetics via mass action.

Protocol: Optimized Coupling for 2'-OMe Monomers

This protocol assumes a standard automated synthesizer (e.g., ABI 394, MerMade, or Cytiva OligoPilot).

Reagents
  • Monomers: 2'-OMe-A/C/G/U-CE Phosphoramidites (0.1 M in Anhydrous Acetonitrile).

  • Activator: 0.25 M ETT or 0.25 M BTT (for research); 0.5 M DCI (for scale-up).

  • Solvent: Acetonitrile (water content < 30 ppm).

Step-by-Step Workflow
  • System Preparation:

    • Ensure all activator lines are flushed. Crystallization of tetrazole is a common failure mode; ETT and DCI have superior solubility and are less prone to clogging.

    • Self-Validation Step: Measure the flow rate of the activator line. A restricted flow will mimic poor coupling efficiency.

  • Coupling Cycle Parameters:

    • Delivery: Simultaneous injection of Phosphoramidite + Activator.

    • Volume Ratio: 1:1 (Monomer:Activator).

    • Coupling Time (Wait Step):

      • With Tetrazole (Not recommended): 15 minutes.

      • With ETT/DCI:6 minutes .

      • With BTT:3-4 minutes .

  • Oxidation (Critical Adjustment):

    • 2'-OMe linkages are stable, but the synthesis cycle must ensure complete oxidation of the phosphite triester.

    • Use 0.02 M Iodine standard oxidizing solution.

    • Time: 45 seconds (standard).

  • Capping:

    • Standard Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole).

    • Note: Efficient capping is vital to terminate any unreacted 5'-OH chains that failed to couple due to steric hindrance.

Workflow Visualization

SelectionWorkflow Start Start: 2'-OMe Synthesis Setup ScaleCheck Determine Scale & Priority Start->ScaleCheck SmallScale Research Scale (< 10 µmol) Focus: Speed ScaleCheck->SmallScale LargeScale Production Scale (> 1 mmol) Focus: Purity (n+1 avoidance) ScaleCheck->LargeScale SelectBTT Select Activator: BTT or ETT (0.25 M) SmallScale->SelectBTT SelectDCI Select Activator: DCI (0.5 - 1.0 M) LargeScale->SelectDCI CouplingBTT Coupling Time: 3-5 mins SelectBTT->CouplingBTT CouplingDCI Coupling Time: 6-10 mins SelectDCI->CouplingDCI QC QC: HPLC/MS Analysis CouplingBTT->QC CouplingDCI->QC

Figure 2: Decision tree for selecting the optimal activator based on synthesis scale and priority constraints.

Troubleshooting & Quality Control

The "n+1" Phenomenon (Acid-Catalyzed Detritylation)

If you observe peaks with a mass of


, it indicates double coupling .
  • Cause: The activator is too acidic (e.g., BTT).[2] It inadvertently removes the DMT group from the just-coupled monomer while still in the coupling block, allowing a second monomer to add immediately.

  • Solution: Switch to DCI or reduce the concentration of BTT.

The "n-1" Phenomenon (Incomplete Coupling)

If you observe deletion sequences:

  • Cause: Steric hindrance prevented the reaction from reaching completion.

  • Solution:

    • Increase Coupling Time (e.g., extend ETT coupling from 6 to 10 mins).

    • Increase Monomer Concentration (0.1 M

      
       0.15 M).
      
    • Ensure water content in Acetonitrile is < 30 ppm (Water competes with the 5'-OH).

Self-Validating System: Trityl Monitoring
  • Protocol: Collect the orange trityl effluent after the deblocking step of the next base.

  • Analysis: Measure UV absorbance. A sharp drop in trityl intensity compared to the previous DNA cycle indicates poor coupling of the 2'-OMe monomer.

  • Target: Coupling efficiency should be >98%. If <97%, pause and replace the activator.

References

  • Glen Research. (2018). Glen Report 19.29: Technical Brief - About Activators. Retrieved from [Link]

  • Berner, S., Mühlegger, K., & Seliger, H. (1989).[8] Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.[8] Retrieved from [Link]

  • Vargeese, C., et al. (1998).[9] Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.[9] Retrieved from [Link]

  • Glen Research. (1991). Glen Report 4.13: RNA Synthesis - 2'-O-Methyl Analogues. Retrieved from [Link]

  • Welz, R., & Müller, S. (2002). 5-(Benzylmercapto)-1H-tetrazole as activator for 2'-O-TBDMS phosphoramidite building blocks in RNA synthesis. Tetrahedron Letters, 43(5), 795-797. Retrieved from [Link]

Sources

UltraMild deprotection protocol for 2'-O-Methyl RNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: UltraMild Deprotection Strategies for Functionalized 2'-O-Methyl RNA

Executive Summary

The synthesis of 2'-O-Methyl (2'-OMe) RNA oligonucleotides often incorporates sensitive moieties—such as cyanine dyes (Cy5, Cy3), TAMRA, or unstable nucleobase modifications—that degrade under standard high-temperature alkaline deprotection (e.g., AMA at 65°C).[1][2][3] This guide details the UltraMild Deprotection Protocol , a chemically orthogonal strategy utilizing phenoxyacetyl (Pac) and acetyl (Ac) protecting groups.[4] This approach allows for complete deprotection using 0.05 M Potassium Carbonate in Methanol at room temperature, preserving label integrity while ensuring quantitative removal of protecting groups.

Part 1: The Chemical Basis of UltraMild Deprotection

Standard phosphoramidite chemistry protects exocyclic amines on nucleobases with benzoyl (Bz) or isobutyryl (iBu) groups, which require harsh nucleophilic displacement. The UltraMild system replaces these with more labile protecting groups that are susceptible to milder nucleophiles.

The Monomer Set

To utilize this protocol, the oligonucleotide must be synthesized using the following specific phosphoramidites. Mixing these with standard Bz/iBu monomers will result in incomplete deprotection.

NucleobaseStandard ProtectionUltraMild Protection Mechanism of Lability
Adenosine Benzoyl (Bz)Phenoxyacetyl (Pac) Electron-withdrawing ether oxygen increases carbonyl electrophilicity.
Cytidine Benzoyl (Bz)Acetyl (Ac) Less steric hindrance than Bz; rapid displacement.
Guanosine Isobutyryl (iBu)Isopropyl-phenoxyacetyl (iPr-Pac) Optimized leaving group pKa allows mild carbonate displacement.
Uridine NoneNone No exocyclic amine to protect.
The Capping Criticality
  • Standard Cap A: Contains Acetic Anhydride (

    
    ).[4]
    
  • Risk: During capping, the

    
     group on Guanosine can undergo transamidation with acetate, converting it to 
    
    
    
    .
    
    
    is more stable and requires harsher conditions (overnight) to deprotect.
  • Solution: Use UltraMild Cap A containing Phenoxyacetic Anhydride (

    
    ) .[4][5] This ensures any exchange maintains the labile Pac group.
    

Part 2: Comparative Deprotection Conditions

The following table contrasts standard methods with the UltraMild approach.

MethodReagentTemp/TimeCompatibility
Standard (Fast) AMA (1:1

/

)
65°C / 10 minRobust DNA/RNA.[2] Degrades Cy5, TAMRA.
Standard (Slow) Conc.

55°C / 16 hrStandard DNA. Degrades many fluorophores.
UltraMild A 0.05 M

in MeOH
RT / 4 hr Best for Cy5, TAMRA, HEX, sensitive bases.
UltraMild B Conc.

RT / 2 hrGood for moderately sensitive labels (e.g., Fluorescein).[1]

Part 3: Detailed Experimental Protocol

Reagents Required
  • Anhydrous Methanol (HPLC Grade)

  • Potassium Carbonate (

    
    ) [1][6]
    
  • Glacial Acetic Acid (for neutralization)[4]

  • TEAA Buffer (2M) (for purification prep)

Step-by-Step Workflow

1. Reagent Preparation

  • Dissolve 0.069 g of

    
     in 10 mL of anhydrous methanol to create a 0.05 M solution.
    
  • Note: Prepare fresh. Methanol absorbs water, which can reduce efficacy.

2. Cleavage and Base Deprotection [2][3][4][5][6][7][8][9]

  • Dried Support: Place the synthesis column or dried CPG beads into a 2 mL polypropylene tube.

  • Addition: Add 1.0 mL of 0.05 M

    
     in Methanol .
    
  • Incubation: Vortex briefly. Incubate at Room Temperature (20–25°C) for 4 hours .

    • Critical: Do not heat. Heat may degrade the cyanine dyes this protocol aims to protect.

3. Quenching and Neutralization (Crucial Step)

  • Unlike Ammonia, Potassium Carbonate is non-volatile. You cannot simply evaporate it.

  • Neutralize: Add equimolar Glacial Acetic Acid to the mixture to convert carbonate to acetate salts.

    • Calculation: For 1 mL of 0.05 M

      
      , add approx.[4] 5.8 µL of Glacial Acetic Acid.
      
  • Why? Concentrating alkaline carbonate solutions will destroy the oligo via alkoxide attack.

4. Post-Processing (Desalting)

  • Option A (Precipitation): Add 100 µL 3M Sodium Acetate (pH 5.2) and 3 mL cold Ethanol. Freeze (-20°C, 30 min), centrifuge, and decant.

  • Option B (Glen-Pak/Cartridge): Dilute the methanol solution with 10 mL water (lowering organic % to <5%) and load directly onto a C18 cartridge.

5. 2'-OH Deprotection (If Chimeric)

  • Note: If your sequence is 100% 2'-OMe, skip this. 2'-OMe groups are permanent.

  • If the sequence contains 2'-OH RNA bases (protected with TBDMS or TOM), you must treat the dried pellet with TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TBAF for 2.5 hours at 65°C after the base deprotection steps above.[2]

Part 4: Quality Control & Validation

To validate the success of the UltraMild protocol, use ESI-MS. Incomplete deprotection of the "Pac" group results in a distinct mass shift.

  • Target Mass: Calculated Molecular Weight.

  • Pac-Adduct: +134 Da (Phenoxyacetyl remnant).

  • Ac-Adduct: +42 Da (Acetyl remnant).

Success Criteria:

  • HPLC: Single dominant peak (>90% purity).

  • Visual: Colored pellets (Cy5 = Blue, TAMRA = Pink) retain intensity; fading indicates degradation.

Part 5: Visualizing the Logic

Figure 1: Decision Matrix for 2'-OMe Deprotection

DeprotectionLogic Start Start: 2'-OMe Oligo Synthesis CheckMonomers Are UltraMild Monomers (Pac-A, Ac-C, iPr-Pac-G) used? Start->CheckMonomers CheckLabel Does Oligo contain Cy5, Cy3, TAMRA, or HEX? CheckMonomers->CheckLabel Yes StandardPath Standard Deprotection (AMA @ 65°C or NH4OH @ 55°C) CheckMonomers->StandardPath No (Bz/iBu) UltraMildPath UltraMild Protocol (0.05M K2CO3 / MeOH) CheckLabel->UltraMildPath Yes (High Sensitivity) NH4OH_RT Mild Alternative (NH4OH @ RT, 2-4 hrs) CheckLabel->NH4OH_RT No (Mod. Sensitivity) Warning STOP: Incompatible. Standard monomers require heat. Labels will degrade. StandardPath->Warning If Sensitive Label Present

Caption: Decision tree for selecting deprotection conditions based on monomer protection chemistry and label sensitivity.

Figure 2: The UltraMild Workflow

Workflow cluster_0 Synthesis cluster_1 Deprotection cluster_2 Downstream Step1 Coupling (UltraMild Phosphoramidites) Step2 Capping (Pac-Anhydride) Step1->Step2 Step3 Add 0.05M K2CO3 in MeOH Step2->Step3 Cleavage Step4 Incubate 4 hrs @ RT Step3->Step4 Step5 Neutralize (Acetic Acid) Step4->Step5 Step6 Desalt / Purify Step5->Step6 Step7 QC (ESI-MS) Step6->Step7

Caption: Step-by-step workflow for UltraMild synthesis and processing, highlighting the critical neutralization step.

References

  • Glen Research. (2023). UltraMild Deprotection Strategies for Labile Bases and Tags. Glen Research Technical Bulletins.[2] [Link]

  • Glen Research. (2023). Deprotection of Dye-Containing Oligonucleotides.[1][2][3][4][5][10] Glen Report 34.[1]21. [Link]

  • Hogrefe, R.I. (1993). An improved method for the synthesis and deprotection of oligonucleotide conjugates.[4][6][9]Nucleic Acids Research, 21(20), 4739–4741. [Link]

Sources

Optimized Synthesis of 2'-O-Methyl Oligonucleotides Using 5-Ethylthio-1H-tetrazole (ETT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2'-O-Methyl (2'-OMe) modified oligonucleotides presents unique kinetic challenges compared to standard DNA synthesis due to the steric hindrance imposed by the methoxy group at the 2' position.[1] While 1H-Tetrazole has historically been the standard activator, its lower acidity (pKa ~4.89) and limited solubility often result in suboptimal coupling efficiencies and extended reaction times for RNA and 2'-OMe modifications. This guide details the strategic implementation of 5-Ethylthio-1H-tetrazole (ETT) as a superior activator. ETT offers an optimal balance of acidity (pKa ~4.28) and nucleophilicity, significantly enhancing coupling rates without the high risk of detritylation-related side reactions associated with more acidic activators like 5-Benzylthio-1H-tetrazole (BTT).

Scientific Rationale: Why ETT?

The Activation Challenge

In phosphoramidite chemistry, the activator serves two critical roles:

  • Protonation: It protonates the diisopropylamino leaving group of the phosphoramidite, rendering the phosphorus atom electrophilic.[][]

  • Nucleophilic Catalysis: The activator anion attacks the phosphorus to form a reactive tetrazolide intermediate, which is then attacked by the 5'-hydroxyl of the support-bound oligonucleotide.[]

For 2'-OMe monomers, the bulky 2'-methoxy group sterically shields the phosphorus center, slowing down the nucleophilic attack. Standard Tetrazole is often too slow, leading to deletion sequences (n-1).

The Acidity-Reactivity Balance

The choice of activator is a trade-off between reaction speed (acidity) and selectivity (avoiding side reactions).

ActivatorpKa (approx)Solubility (ACN)Characteristics
1H-Tetrazole 4.89~0.5 MStandard, but slow for RNA/2'-OMe. Risk of precipitation.
ETT 4.28 ~0.75 M Optimal. High solubility, faster kinetics, low side-reaction risk.
BTT 4.08~0.33 MVery fast, but high acidity risks acid-catalyzed detritylation (n+1 dimers).
DCI 5.2>1.0 MLess acidic, highly nucleophilic. Good for very large scales but slower kinetics than ETT.

Key Insight: ETT provides the "Goldilocks" zone. It is acidic enough to accelerate the activation of sterically hindered 2'-OMe amidites but not so acidic that it strips the DMT group from the incoming monomer or the support-bound oligo during the coupling step, which would lead to double-coupling (n+1 sequences).

Mechanism of Action

The following diagram illustrates the ETT-mediated activation pathway, highlighting the formation of the reactive tetrazolide intermediate.

ETT_Mechanism ETT ETT (Activator) (Acidic Proton) Protonation Protonated Intermediate (P-NH+(iPr)2) ETT->Protonation Protonates Amine Tetrazolide Active Tetrazolide Intermediate ETT->Tetrazolide Nucleophilic Attack (Tetrazole Anion) Amidite 2'-OMe Phosphoramidite (P-N(iPr)2) Amidite->Protonation Protonation->Tetrazolide Displacement of diisopropylamine Coupling Phosphite Triester (New Bond) Tetrazolide->Coupling Rapid Attack by 5'-OH Support 5'-OH Oligo (Solid Support) Support->Coupling

Figure 1: Mechanism of phosphoramidite activation by ETT. The ethylthio group enhances the acidity and solubility of the tetrazole ring, accelerating the formation of the reactive tetrazolide intermediate.

Experimental Protocol

Materials & Preparation
  • Activator: 5-Ethylthio-1H-tetrazole (ETT), >99% purity.

  • Solvent: Anhydrous Acetonitrile (ACN), water content <30 ppm (ideally <10 ppm).

  • Phosphoramidites: 2'-O-Methyl-A/C/G/U (standard protection groups).

Preparation of 0.25 M ETT Solution:

  • Weigh 32.5 g of crystalline ETT.

  • Dissolve in anhydrous Acetonitrile to a final volume of 1.0 L .

  • Note: ETT dissolves rapidly. Ensure the solution is clear.

  • Install molecular sieves (3Å) in the bottle to maintain dryness.

  • Shelf Life: Stable for ~1-2 weeks on the synthesizer if kept dry; months in sealed storage.

Automated Synthesis Cycle Parameters

For 2'-OMe synthesis, the standard DNA cycle must be modified. The critical parameter is the Coupling Time .[1][4]

StepReagentStandard DNA TimeOptimized 2'-OMe (ETT)
Deblock TCA or DCA~30-60 secSame
Coupling Amidite + ETT15-30 sec4.0 - 6.0 min
Capping Cap A + Cap B~15-30 secSame
Oxidization Iodine/Water~15-30 secSame

Protocol Notes:

  • Flow Rate: Ensure the delivery flow rate allows the activator/amidite mixture to fully saturate the column before the "wait" step begins.

  • Concentration: Use 0.1 M phosphoramidite concentration. If coupling efficiency is <98%, increase ETT concentration to 0.5 M or extend coupling time to 10 minutes.

  • Double Coupling: For sequences >40 mer or G-rich regions, a "Double Couple" protocol (Apply Amidite/ETT -> Wait -> Apply Fresh Amidite/ETT -> Wait) is recommended to maximize yield.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Cycle: Solid Support (5'-DMT) Deblock 1. Deblocking (Remove DMT) Start->Deblock Wash1 ACN Wash Deblock->Wash1 Couple 2. Coupling (Amidite + ETT) 4-6 Minutes Wash1->Couple Wash2 ACN Wash Couple->Wash2 Cap 3. Capping (Acetylate Unreacted 5'-OH) Wash2->Cap Oxidize 4. Oxidation (P(III) to P(V)) Cap->Oxidize Check Cycle Complete? Oxidize->Check Check->Deblock No (Next Base) End Final Detritylation & Cleavage Check->End Yes

Figure 2: Optimized solid-phase synthesis cycle for 2'-O-Methyl oligonucleotides. Note the extended coupling step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency (<97%) Moisture in ETT or AmiditeReplace reagents; ensure molecular sieves are active. Check bottle seals.
n-1 Deletion Sequences Insufficient Activation TimeIncrease coupling time from 4 min to 6-10 min.
n+1 Insertion Sequences Acid-Catalyzed DetritylationETT is generally safe, but if observed, ensure no BTT contamination or reduce acid contact time during deblock.
Clogging of Lines Activator PrecipitationETT is highly soluble. If clogging occurs, check for salt formation (if using pyridine buffers) or switch to 0.25 M if using 0.5 M.
Post-Oxidation Side Products Incomplete OxidationEnsure oxidizer is fresh; 2'-OMe does not inhibit oxidation, but steric bulk can slow reagent diffusion in CPG pores.

Applications & Case Studies

siRNA Therapeutics

Small Interfering RNAs (siRNAs) often utilize alternating 2'-OMe and 2'-Fluoro patterns to enhance stability.

  • Case: Synthesis of a 21-mer siRNA sense strand with extensive 2'-OMe modification.

  • Result: Using 0.25 M ETT with a 5-minute coupling time yielded >98.5% stepwise coupling efficiency, compared to ~96% with 0.45 M Tetrazole (12 min coupling). The ETT protocol reduced total synthesis time by 40%.

Aptamer Development

Aptamers (chemical antibodies) require high-fidelity synthesis to maintain tertiary structure binding.

  • Case: 40-mer mixed 2'-OMe/DNA aptamer.

  • Result: ETT prevented the "dimer" formation often seen with BTT in purine-rich regions, ensuring high purity of the full-length product for structural studies.

References

  • Glen Research. Alternative Activators: ETT and BTT. Glen Report 19.[5]29. Available at: [Link]

Sources

Application Note: Cleavage and Deprotection of Pac-Protected RNA from CPG Support

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Pac-phosphoramidite chemistry for RNA synthesis. It addresses the specific requirements for cleaving these modified oligonucleotides from Controlled Pore Glass (CPG) solid supports and removing exocyclic amine protecting groups.[1]

Abstract & Introduction

The synthesis of high-fidelity RNA requires a delicate balance between efficient coupling and the preservation of the oligonucleotide during deprotection. Traditional RNA synthesis utilizes Benzoyl (Bz) and Isobutyryl (iBu) protecting groups, which necessitate harsh deprotection conditions (e.g., ethanolic ammonia at 55°C for 16+ hours). These conditions can degrade sensitive RNA motifs or incompatible modifications (e.g., cyanine dyes, biotin).

Pac-chemistry (Phenoxyacetyl protection) was developed to overcome these limitations. By utilizing the electron-withdrawing phenoxyacetyl group on Adenosine (Pac-A) and Guanosine (iPr-Pac-G), combined with Acetyl-Cytidine (Ac-C), researchers can achieve complete deprotection in as little as 10 minutes using AMA (Ammonium Hydroxide/Methylamine) or under mild conditions at room temperature.

This guide details the validated protocols for the cleavage and base deprotection of Pac-protected RNA, ensuring high recovery yields and structural integrity.

Scientific Background: The "Pac" Advantage

Mechanism of Action

Standard protecting groups (Bz/iBu) are amides that require significant energy (heat/time) to hydrolyze. The Phenoxyacetyl (Pac) group incorporates an ether linkage adjacent to the carbonyl carbon. The electronegative oxygen atom exerts an inductive effect, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ammonia or methylamine.

The "Capping" Criticality

Expertise Alert: A common failure mode in Pac-RNA synthesis is the inadvertent exchange of the protecting group during the capping cycle.

  • Risk: If standard Acetic Anhydride (Cap A) is used, the reactive anhydride can displace the isopropyl-phenoxyacetyl (iPr-Pac) group on Guanosine, replacing it with a more stable Acetyl group.

  • Consequence: The resulting Acetyl-G is stable under "Mild" deprotection conditions, leading to incomplete deprotection and "N+acetyl" peaks in Mass Spectrometry.

  • Solution: When using UltraMILD or Pac-phosphoramidites, you must use Phenoxyacetic Anhydride (Pac₂O) in the Cap A solution to prevent this transamidation [1].

Materials and Reagents

Ensure all reagents are RNase-free.

ReagentCompositionPurpose
AMA Ammonium Hydroxide (30%) / Methylamine (40% aq.) (1:1 v/v)Rapid Cleavage & Deprotection
Ammonium Hydroxide Concentrated NH₄OH (30%)Standard/Mild Cleavage
Ethanol (EtOH) 200 proof, AnhydrousSolvent additive for mildness
TEA·3HF Triethylamine Trihydrofluoride2'-O-TBDMS Removal (Phase 2)
DMSO Dimethyl Sulfoxide (Anhydrous)Solvent for 2' deprotection

Experimental Protocols

Choose the protocol that best fits your throughput and sensitivity requirements.

Protocol A: "Rapid" Deprotection (Recommended for Standard RNA)

Reagent: AMA (1:1 mixture of 30% NH₄OH and 40% Methylamine) Time: 10 Minutes Temperature: 65°C

  • Preparation: Remove the synthesis column from the instrument and dry the CPG support with Argon.

  • Transfer: Open the column and transfer the CPG beads into a sterile 2.0 mL screw-cap polypropylene tube.

  • Addition: Add 1.5 mL of fresh AMA solution .

  • Incubation: Seal tightly and incubate at 65°C for 10 minutes .

    • Note: This step simultaneously cleaves the RNA from the succinyl linker and removes the Pac/Ac base protecting groups.

  • Cooling: Cool the tube on ice to prevent gas expansion upon opening.

  • Separation: Centrifuge/decant the supernatant (containing the RNA) into a new tube. Rinse beads with 0.5 mL water/ethanol and combine.

  • Evaporation: Evaporate to dryness using a SpeedVac. Do not apply heat during evaporation to prevent degradation.[2]

Protocol B: "Ultra-Mild" Deprotection (For Dye-Labeled/Sensitive RNA)

Reagent: Ammonium Hydroxide / Ethanol (3:1 v/v) Time: 2-4 Hours Temperature: Room Temperature (20-25°C)

  • Preparation: Transfer CPG beads to a sterile tube.

  • Addition: Add 1.5 mL of NH₄OH/EtOH (3:1) .

  • Incubation: Incubate at Room Temperature for 2 hours (for Pac-A/Pac-G/Ac-C).

    • Validation: If the sequence is purine-rich or contains steric bulk, extend to 4 hours.

  • Processing: Decant, rinse, and evaporate as described in Protocol A.

Comparative Analysis: Pac vs. Standard Chemistry

The following data illustrates the efficiency gains of Pac chemistry compared to standard Benzoyl/Isobutyryl protection.

Table 1: Deprotection Conditions Comparison

FeatureStandard (Bz/iBu)Pac-Phosphoramidites (Pac/Ac)
Cleavage Reagent NH₄OH / EtOH (3:1)AMA (1:1) or NH₄OH
Temp/Time (Fast) 55°C / 16 Hours65°C / 10 Minutes
Temp/Time (Mild) Not Compatible (Incomplete)RT / 2-4 Hours
Base Compatibility Good for unmodified RNAExcellent for Dyes (Cy3, Cy5), Biotin
Capping Requirement Standard Acetic AnhydridePhenoxyacetic Anhydride (Pac-Cap A)

Workflow Visualization

The following diagram outlines the critical decision paths for processing Pac-protected RNA.

G Start RNA Synthesis Complete (Pac-A, iPr-Pac-G, Ac-C) Check Check Capping Reagent: Was Pac-Anhydride used? Start->Check Warning STOP: Potential Ac-G Contamination. Extend deprotection to Standard Conditions. Check->Warning No (Ac2O used) Choice Select Deprotection Path Check->Choice Yes (Pac2O used) PathA Path A: Rapid (AMA) 65°C, 10 mins Choice->PathA Standard RNA PathB Path B: Ultra-Mild (NH4OH) Room Temp, 2-4 hrs Choice->PathB Dye-Labeled / Sensitive Cleavage Simultaneous Cleavage & Base Deprotection PathA->Cleavage PathB->Cleavage Evap Evaporate to Dryness (SpeedVac, No Heat) Cleavage->Evap Next Proceed to 2'-O-TBDMS Removal (TEA·3HF or TBAF) Evap->Next

Figure 1: Decision tree for the cleavage and deprotection of Pac-protected RNA, highlighting the critical check for capping reagent compatibility.

Subsequent Steps: 2'-O-Deprotection

While this note focuses on cleavage and base deprotection, the RNA is not biologically active until the 2'-O-TBDMS groups are removed.

  • Protocol: Dissolve the dried RNA pellet in 100 µL anhydrous DMSO. Add 125 µL TEA·3HF (Triethylamine Trihydrofluoride).[3] Incubate at 65°C for 2.5 hours.

  • Purification: Quench with buffer and proceed to desalting (Glen-Pak™ or Ethanol Precipitation) [2].

References

  • Glen Research. (2023). User Guide to RNA Synthesis and Deprotection. Retrieved from [Link][4]

  • Wincott, F., et al. (1995). "Synthesis, deprotection, analysis and purification of RNA and ribozymes." Nucleic Acids Research, 23(14), 2677-2684. Retrieved from [Link]

Sources

Protocol for incorporating 2'-O-Methyl-A into gapmer oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for Incorporating 2'-O-Methyl-Adenosine (2'-OMe-A) into Gapmer Oligonucleotides

Introduction & Scientific Rationale

Gapmer oligonucleotides represent a cornerstone of antisense therapeutic design. These chimeric molecules utilize a central "gap" of DNA to recruit RNase H1 for the degradation of target mRNA, flanked by "wings" of chemically modified RNA to enhance stability and binding affinity.[1][2]

The incorporation of 2'-O-Methyl-Adenosine (2'-OMe-A) into the wings is a critical design choice. Unlike standard DNA, the 2'-O-methyl modification locks the ribose sugar into a C3'-endo conformation (RNA-like), significantly increasing the melting temperature (


) of the duplex (~0.5–0.7°C per modification) and providing robust resistance against nucleases. However, the steric bulk of the 2'-OMe group at the adenosine position presents unique synthetic challenges compared to pyrimidines, requiring optimized coupling protocols to prevent deletion sequences.

This guide details a field-proven protocol for synthesizing 2'-OMe-A gapmers, emphasizing the mechanistic causality behind every parameter change.

Gapmer Architecture & Mechanism[1]

To maximize therapeutic index, the gapmer must balance affinity (Wings) with catalytic activity (Gap). The standard design follows a 5-10-5 motif: 5 modified bases (wings), 10 DNA bases (gap), and 5 modified bases (wings).

Visualization: Gapmer-Mediated RNAse H Recruitment

The following diagram illustrates the functional segmentation of the gapmer and its interaction with the target mRNA.[1]

GapmerMechanism cluster_gapmer Gapmer Structure (5-10-5) Wing5 5' Wing (2'-OMe-A enriched) High Affinity | Nuclease Resistant Gap Central DNA Gap (10-mer) RNase H Recruitment Site Wing5->Gap Duplex Heteroduplex Formation (A-Form Helix in Wings / Hybrid in Gap) Wing5->Duplex Hybridization Wing3 3' Wing (2'-OMe) Exonuclease Protection Gap->Wing3 Gap->Duplex Hybridization Wing3->Duplex Hybridization Target Target mRNA Sequence Target->Duplex RNaseH RNase H1 Enzyme Duplex->RNaseH Recruits Cleavage mRNA Degradation (Silencing) RNaseH->Cleavage Catalyzes Hydrolysis of mRNA Strand

Caption: Functional architecture of a Gapmer ASO. The 2'-OMe wings (Blue) facilitate binding, while the DNA gap (Yellow) activates RNase H.

Materials & Reagents

ComponentSpecificationRationale
2'-OMe-A Phosphoramidite 5'-DMT-2'-OMe-A(Bz)-CEBenzoyl (Bz) protection is standard; compatible with standard deprotection.
DNA Phosphoramidites dA(Bz), dC(Ac), dG(iBu), dTCritical: Use Acetyl-dC (Ac-dC) if using fast AMA deprotection to avoid transamination.[3]
Solid Support CPG (500Å or 1000Å)500Å for <50-mers; 1000Å prevents steric crowding for longer oligos.
Activator 0.25 M ETT (5-Ethylthio-1H-tetrazole)Higher Acidity: ETT (pKa ~4.3) is more acidic than Tetrazole (pKa ~4.8), promoting faster activation of the bulkier 2'-OMe phosphoramidite.
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OStandard oxidation is sufficient.
Capping Mix Cap A (Ac2O) + Cap B (N-Me-Imidazole)Standard capping prevents failure sequences from extending.[4]

Protocol Phase 1: Solid-Phase Synthesis

The synthesis cycle must be modified to accommodate the slower kinetics of 2'-OMe-A coupling. Standard DNA coupling times (30–60 seconds) are insufficient and will lead to n-1 deletions.

Step-by-Step Synthesis Cycle
  • Detritylation (Deblock):

    • Reagent: 3% Dichloroacetic acid (DCA) in Toluene or DCM.

    • Action: Removal of the 5'-DMT group.

    • QC Point: Monitor the orange trityl effluent. A faint orange color indicates a failed previous coupling.

  • Coupling (The Critical Modification):

    • Reagent: 2'-OMe-A Phosphoramidite (0.1 M) + Activator (ETT).

    • Time: 6.0 minutes (360 seconds).

    • Expert Insight: While DNA couples in seconds, the 2'-O-Methyl group creates steric hindrance near the phosphoramidite center. Extending time to 6 minutes ensures >99% coupling efficiency.

    • Recycle: For expensive amidites, use a "flow-through" or "recycle" step if the synthesizer supports it.

  • Capping:

    • Reagent: Acetic Anhydride + N-Methylimidazole.[4]

    • Action: Acetylates unreacted 5'-OH groups to truncate failure sequences.

  • Oxidation:

    • Reagent: Iodine solution.[5]

    • Action: Converts the unstable Phosphite triester (PIII) to the stable Phosphate triester (PV).

    • Note: If synthesizing a Phosphorothioate (PS) backbone (common in Gapmers for stability), replace Iodine with a sulfurizing reagent (e.g., EDITH or PADS) at this step.

Visualization: Modified Synthesis Workflow

SynthesisCycle Start Start Cycle Deblock 1. Detritylation (DCA/Tol) Start->Deblock Coupling 2. Coupling (2'-OMe-A + ETT) **6 MINS** Deblock->Coupling Capping 3. Capping (Ac2O) Coupling->Capping Oxidation 4. Oxidation/Sulfurization (Iodine or PADS) Capping->Oxidation Check Cycle Complete? Oxidation->Check Check->Deblock Next Base End Proceed to Cleavage Check->End Full Length

Caption: Synthesis cycle highlighting the critical 6-minute coupling step for 2'-OMe-A.

Protocol Phase 2: Deprotection & Cleavage[5][6]

Two pathways exist based on the protecting groups used in the DNA gap.[6]

Method A: Standard (Robust & Universal)

Best for: Synthesis using Benzoyl-dC (Bz-dC) or when time is not critical.

  • Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).

  • Conditions: Incubate at 55°C for 16–17 hours (Overnight) .

  • Mechanism: This hydrolyzes the succinyl linker (cleavage) and removes Bz (A/C) and iBu (G) protecting groups.

  • Note: 2'-OMe groups are stable under these basic conditions.

Method B: UltraFAST (High Throughput)

Best for: Rapid turnaround. REQUIRES Acetyl-dC (Ac-dC) phosphoramidites. warning: Do NOT use with Bz-dC.

  • Reagent: AMA (1:1 mixture of Ammonium Hydroxide and 40% Aqueous Methylamine).[3]

  • Conditions: Incubate at 65°C for 10 minutes .

  • Risk Factor: If Bz-dC is present, Methylamine will cause transamination, converting Cytosine to N4-Methyl-Cytosine (a mutation). Ensure your DNA gap C's are Acetyl-protected.[7][8]

Protocol Phase 3: Purification & QC

Gapmers require high purity to avoid off-target toxicity from failure sequences.

Purification: Ion-Exchange (IEX) vs. RP-HPLC[9]
  • RP-HPLC (DMT-on): Recommended.[5][9][10][11] Leave the final 5'-DMT group on during synthesis. The hydrophobic DMT group allows the full-length product to be separated from non-DMT failure sequences on a C18 column.

    • Elution: Acetonitrile gradient in 0.1M TEAA (pH 7.0).

    • Post-Purification: Remove DMT with 80% Acetic Acid (20 mins), then ethanol precipitate.

  • Desalting: Essential. Replace toxic TEAA/Ammonium counterions with Sodium (Na+) using a Sephadex G-25 column or diafiltration.

Quality Control (Self-Validating System)
  • ESI-MS (Electrospray Ionization Mass Spec):

    • The ultimate validator.

    • Target Mass: Calculate exact mass. 2'-OMe-A adds +30 Da compared to DNA Adenosine (H vs OMe).

    • Acceptance: Observed mass within ±0.02% of calculated mass.

  • Analytical HPLC: Purity >90% required for cell culture; >95% for in vivo.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Coupling Efficiency (<98%) Steric hindrance or wet reagents.Increase coupling time to 10 mins. Ensure amidites are dissolved in <30 ppm water Acetonitrile.
N-1 Deletion Peaks in MS Insufficient coupling time.Mandatory: Verify 6-minute coupling protocol was saved to the synthesizer method.
+14 Da Peak (Methylation) Transamination of dC.You used Bz-dC with AMA deprotection. Switch to Method A (NH4OH) or use Ac-dC monomers.
Incomplete Deprotection Old reagents or low temp.Verify oven temp (55°C). Ensure NH4OH is fresh (ammonia gas escapes over time).

References

  • Glen Research. (n.d.). 2'-OMe-A-CE Phosphoramidite Product Profile & Protocols. Retrieved from [Link]

    • Authority on coupling times (6 mins)
  • Source for activator choices and general synthesis cycles.
  • Lennox, K. A., & Behlke, M. A. (2011). Chemical modification and design of anti-miRNA oligonucleotides. Gene Therapy, 18(12), 1111–1120. Retrieved from [Link]

    • Academic grounding for Gapmer design (Wing-Gap-Wing)
  • Verification of AMA vs. Ammonium Hydroxide protocols and dC protection warnings.

Sources

Solvent selection for dissolving 2'-O-Methyl-N6-Pac-A phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection and Handling Protocols for 2'-O-Methyl-N6-Pac-Adenosine Phosphoramidite

Abstract

The successful synthesis of high-fidelity RNA oligonucleotides requires precise control over reagent solubility and stability.[1][] This guide addresses the specific handling requirements for 2'-O-Methyl-N6-Pac-Adenosine (2'-OMe-Pac-A) phosphoramidite . While the 2'-O-Methyl modification confers nuclease resistance and increased binding affinity, the Phenoxyacetyl (Pac) protection group is utilized to minimize depurination and allow for UltraMild deprotection conditions. This note defines Anhydrous Acetonitrile (ACN) as the optimal solvent, details the "Inert-Chain" dissolution protocol to prevent hydrolysis, and provides troubleshooting frameworks for synthesis failures.

Introduction & Chemical Context

The Molecule
  • Base Modification: 2'-O-Methylation alters the sugar pucker to the C3'-endo conformation (RNA-like), increasing duplex stability (

    
    ) and resistance to nucleases.
    
  • Protecting Group (Pac): The N6-Phenoxyacetyl group is lipophilic but, crucially, labile under mild basic conditions. This allows deprotection using Potassium Carbonate in Methanol or mild Ammonium Hydroxide, preventing the degradation of sensitive dyes (e.g., Cyanine, TAMRA) often coupled with these nucleotides.

The Solubility Challenge

Unlike standard DNA phosphoramidites, 2'-OMe-Pac-A possesses increased steric bulk and lipophilicity. While soluble in standard organic solvents, it is highly susceptible to moisture-induced hydrolysis of the diisopropylamino phosphoramidite moiety. The selection of solvent must balance solubility power (to maintain 0.1 M concentration) with inertness (to prevent side reactions).

Solvent Selection Criteria

Primary Recommendation: Anhydrous Acetonitrile (ACN) [1][3]

ParameterSpecificationRationale
Purity > 99.9% (DNA Synthesis Grade)Impurities (alcohols, amines) compete with the activator, lowering coupling efficiency.
Water Content < 30 ppm (Target: < 10 ppm)Water hydrolyzes the active phosphoramidite to an inert H-phosphonate species.
Concentration 0.1 M (Standard) / 0.067 M (Expedite)ACN provides optimal viscosity for synthesizer delivery lines while maintaining solubility.
Additives 3Å Molecular SievesEssential for scavenging trace moisture introduced during septum puncture.

Why not Dichloromethane (DCM)? While DCM is an excellent solvent for highly lipophilic compounds, it is highly volatile. In automated synthesizers, DCM evaporation changes the effective reagent concentration, leading to stoichiometry errors during coupling. ACN is thermodynamically stable and aligns with standard tetrazole/ETT activation kinetics.

Protocol: The "Inert-Chain" Dissolution Method

Objective: Dissolve 2'-OMe-Pac-A to 0.1 M without introducing atmospheric moisture.

Materials Required
  • 2'-OMe-Pac-A Phosphoramidite (stored at -20°C).

  • Anhydrous ACN (Septum-sealed bottle).

  • Argon or Nitrogen gas line with a needle.

  • 1 mL or 5 mL gas-tight syringe (glass or polypropylene).

  • Activated 3Å Molecular Sieves (dust-free).

Step-by-Step Procedure
  • Equilibration: Remove the amidite vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30-60 mins).

    • Causality: Opening a cold vial condenses atmospheric moisture instantly, ruining the reagent.

  • Venting: Insert a small vent needle connected to an inert gas line (Argon/N2) into the amidite vial septum to create positive pressure.

  • Solvent Withdrawal:

    • Wipe the ACN bottle septum with isopropanol.

    • Inject an equal volume of inert gas into the ACN bottle.

    • Withdraw the calculated volume of ACN (see Table 1 below) using the syringe.

  • Dissolution:

    • Inject the ACN slowly into the amidite vial.

    • Do not remove the gas line yet.

    • Gently swirl or vortex for 30-60 seconds. The solution should be clear and colorless.

  • Sieve Addition (Optional but Recommended): Quickly add a small amount of activated 3Å sieves if the solution will sit on the synthesizer for >24 hours.

  • Loading: Transfer the vial immediately to the synthesizer station.

Table 1: Dilution Volumes for 0.1 M Concentration

Pack Size (µmol) Mass (approx mg) Volume ACN (mL)
100 µmol ~90 mg 1.0 mL
250 µmol ~225 mg 2.5 mL

| 1.0 g | 1000 mg | ~11.2 mL (Calculate based on exact MW) |

Note: Always verify the Molecular Weight (MW) on the specific bottle label, as counter-ions or exact batch MW may vary slightly.

Visualizing the Workflow

The following diagram illustrates the critical "Dry Chain" required to maintain reagent integrity.

DissolutionProtocol Start Frozen Amidite (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate 30-60 min GasPurge Apply Inert Gas (Positive Pressure) Equilibrate->GasPurge AddSolvent Inject Anhydrous ACN (Syringe Technique) GasPurge->AddSolvent Maintain Seal Mix Vortex/Swirl (Check Clarity) AddSolvent->Mix QC QC Check (Water <30ppm) Mix->QC Synthesizer Load to Synthesizer QC->Synthesizer Pass

Caption: Figure 1. The "Inert-Chain" dissolution workflow ensures minimal exposure to atmospheric moisture.

Synthesis Parameters & Deprotection

Once dissolved, the 2'-OMe-Pac-A requires specific synthesizer settings to ensure high coupling efficiency (>98%).

  • Activator: 0.25 M DCI (4,5-Dicyanoimidazole) or 0.25 M ETT (5-Ethylthio-1H-tetrazole).

    • Note: DCI is preferred for 2'-OMe chemistries as it is less acidic and reduces risk of depurination.

  • Coupling Time: 6 to 10 minutes .

    • Reasoning: The 2'-OMe group adds steric hindrance near the reaction center. Standard DNA coupling times (2 min) are insufficient.

  • Capping: Use UltraMild Cap Mix A (Phenoxyacetic Anhydride) if possible.

    • Critical: If using standard Acetic Anhydride capping, there is a risk of "transamidation" where the Pac group is exchanged for an Acetyl group, making the final deprotection much harder.

  • Deprotection (The "Pac" Advantage):

    • Method A (UltraMild): 0.05 M Potassium Carbonate in Methanol, 4 hours at Room Temp.

    • Method B: Ammonium Hydroxide (30%), 2 hours at Room Temp. (Do NOT heat).

Troubleshooting & Quality Control

If synthesis yields are low or the solution appears cloudy, utilize the following decision logic.

Troubleshooting Issue Issue: Low Coupling Efficiency or Precipitate CheckVisual Visual Inspection of Solution Issue->CheckVisual Cloudy Cloudy / Precipitate CheckVisual->Cloudy Clear Solution is Clear CheckVisual->Clear CheckWater Test ACN Water Content (Karl Fischer) Cloudy->CheckWater CheckCoupling Check Coupling Time Clear->CheckCoupling ActionDry Discard. Use Fresh Anhydrous ACN + Sieves CheckWater->ActionDry Water >30ppm ActionTime Increase Time to 10-15 mins CheckCoupling->ActionTime Currently <6 min ActionActivator Replace Activator (Check for Crystallization) CheckCoupling->ActionActivator Time is OK

Caption: Figure 2. Troubleshooting logic for solubility and coupling issues with 2'-OMe-Pac-A.

References

  • Glen Research. (n.d.). 2'-OMe-Pac-A-CE Phosphoramidite (10-3601) Product Note. Retrieved from [Link]

  • Glen Research. (2018). Technical Brief: Synthesis of Long Oligonucleotides and Water Content. Glen Report 21.2. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2'-O-Methyl Adenosine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Approach

Low coupling efficiency with 2'-O-Methyl adenosine is a multifactorial issue often misdiagnosed as a reagent failure. Unlike standard DNA phosphoramidites, 2'-OMe monomers possess a bulky methoxy group at the 2'-position.[] This creates significant steric hindrance near the reactive phosphorus center, reducing the kinetic rate of the nucleophilic attack by the 5'-hydroxyl group of the support-bound oligonucleotide.

To resolve this, we must shift from standard DNA protocols to a "high-energy" RNA synthesis cycle.[] This guide provides a root-cause analysis and validated protocols to restore coupling efficiency to >98%.

Diagnostic Workflow

Use the following decision tree to isolate the failure mode before altering parameters.

TroubleshootingFlow Start Issue: Low Coupling Efficiency (2'-OMe-A) Trityl Step 1: Analyze Trityl Monitor Start->Trityl LowColor Low/No Orange Color Trityl->LowColor weak absorbance GoodColor Strong Orange Color (But Low Yield) Trityl->GoodColor high absorbance WetSys Moisture Contamination (Check ACN/Activator) LowColor->WetSys Sharp drop Reagent Reagent Failure (Check Amidite Quality) LowColor->Reagent Gradual decline Capping Capping Failure (Truncated sequences) GoodColor->Capping n-1 deletions Oxidation Oxidation Failure (P(III) to P(V) incomplete) GoodColor->Oxidation Phosphorothioate issues

Figure 1: Diagnostic decision tree for isolating coupling failures based on trityl monitoring and downstream analysis.

Root Cause Analysis & Solutions

A. Kinetic Limitations (The Activator)

The Problem: Standard 1H-Tetrazole (pKa ~4.[2]9) is too weak and slow for sterically hindered 2'-OMe monomers.[] It fails to protonate the diisopropylamino group effectively within standard coupling windows, leading to incomplete activation.

The Solution: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .[][3]

  • Mechanism: ETT (pKa ~4.[2]3) and BTT (pKa ~4.[2]1) are more acidic than tetrazole.[4] This increased acidity accelerates the protonation of the phosphoramidite nitrogen, creating the reactive tetrazolide intermediate faster.

  • Recommendation: Use 0.25 M ETT in Acetonitrile.

ActivatorpKaSolubility (ACN)Suitability for 2'-OMe
1H-Tetrazole 4.9~0.45 MPoor (Too slow)
ETT 4.3~0.75 MExcellent (Standard choice)
BTT 4.1~0.33 MGood (Fast, but risk of detritylation)
DCI N/A>1.0 MGood (For large scale/low acidity needs)
B. Steric Hindrance & Concentration

The Problem: The 2'-O-Methyl group physically blocks the approach of the incoming 5'-OH group. Standard DNA concentrations (0.05 M) result in a low effective collision frequency.

The Solution: Increase thermodynamic driving force.

  • Concentration: Dissolve 2'-OMe-A phosphoramidite at 0.1 M .

  • Coupling Time: Extend coupling time to 6–10 minutes . (Standard DNA is 1.5 min; Standard RNA is 10-15 min).[]

  • Note: While 15 minutes is safe, 6 minutes with ETT is usually sufficient for 2'-OMe-A and reduces the risk of n-1 impurities caused by instability.[]

C. Moisture Sensitivity

The Problem: 2'-OMe phosphoramidites are highly hygroscopic. Even 30 ppm of water in the acetonitrile (ACN) can quench the activated intermediate, forming an H-phosphonate impurity that does not couple.

The Solution:

  • Solvent Quality: Use anhydrous ACN with <10 ppm water content .

  • Molecular Sieves: Add activated 3Å molecular sieves to the amidite solution immediately after dissolution. Allow to sit for 4 hours before use to scavenge residual moisture.

Optimized Experimental Protocol

Protocol: 2'-OMe-A Coupling Cycle (1 µmol Scale)

This protocol assumes an automated synthesizer (e.g., ABI 394, MerMade, or ÄKTA).[]

  • Reagent Preparation:

    • Dissolve 2'-OMe-A amidite in anhydrous Acetonitrile to a final concentration of 0.1 M .

    • Ensure Activator is 0.25 M ETT .[]

  • System Priming:

    • Perform 3 manual prime strokes to ensure fresh reagent is at the delivery nozzle.

  • The Cycle:

StepReagentDuration/VolumeTechnical Note
1. Detritylation 3% TCA in DCMPulse until colorlessEnsure complete removal of DMT.
2.[] Wash Acetonitrile30 secRemove TCA traces (acid causes depurination).
3. Coupling 0.1 M 2'-OMe-A + 0.25 M ETT 6.0 - 10.0 min CRITICAL STEP. Do not shorten.
4. Wash Acetonitrile30 secWash away unreacted amidite.
5.[] Oxidation 0.02 M Iodine in THF/Pyridine/H2O1.0 minStandard oxidation is sufficient.
6. Capping Cap A (Acetic Anhydride) + Cap B (N-Me-Im)1.0 minCaps unreacted 5'-OH to prevent deletions.

Visualizing the Steric Mechanism

Understanding the geometry of the failure helps in troubleshooting. The diagram below illustrates why the 2'-OMe group impedes the reaction compared to DNA.

StericHindrance cluster_ribose Ribose Ring Environment P P (Reactive Center) OMe 2'-OMe (Steric Bulk) Incoming 5'-OH (Incoming Nucleophile) OMe->Incoming Repulsion/Blocking Incoming->P Nucleophilic Attack

Figure 2: Steric hindrance mechanism. The bulky 2'-OMe group (Red) physically obstructs the trajectory of the incoming 5'-hydroxyl (Green) attacking the Phosphorus center (Blue), necessitating longer coupling times.

Frequently Asked Questions (FAQs)

Q1: I see a high "n-1" deletion peak in my Mass Spec. Is this a coupling issue? A: Yes. An "n-1" peak specifically indicates that one cycle failed to couple, but the subsequent base coupled successfully to the previous failure (if capping was inefficient) or the sequence was simply truncated.

  • Fix: Double-couple the 2'-OMe-A. Program the synthesizer to deliver the amidite and activator, wait 5 minutes, wash, and then deliver again before oxidizing.

Q2: Can I use 1H-Tetrazole if I just increase the time to 30 minutes? A: We advise against this. While yield may increase, prolonged exposure to the slightly acidic tetrazole environment can cause depurination (loss of the adenine base) or premature detritylation of the incoming monomer. It is chemically safer to use a stronger activator (ETT) for a shorter time (6 mins) than a weak activator for a long time.

Q3: My 2'-OMe-A amidite has precipitated in the bottle. Can I heat it? A: 2'-OMe-A is moderately soluble but can precipitate in cold labs.[] You may gently warm the bottle to 30°C and swirl. Do not sonicate vigorously without venting, as this can introduce moisture.[] If the precipitate does not dissolve at 0.1 M, filter the solution through a 0.45 µm PTFE syringe filter to prevent line clogging, but be aware the actual concentration may now be lower than 0.1 M.

Q4: Does the protecting group on the Adenine exocyclic amine matter? A: Yes. Standard RNA synthesis often uses N6-Benzoyl (Bz) or N6-Phenoxyacetyl (Pac) .[]

  • Pac-A: "UltraMild" chemistry.[][5] Requires specific capping reagents (Phenoxyacetic anhydride) to avoid transamidation.

  • Bz-A: Standard chemistry.[] Compatible with standard Acetyl capping.

  • Check your bottle label.[] Mixing UltraMild monomers with standard reagents can lead to difficult-to-remove side products.[]

References

  • Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis.[][6] Retrieved from

  • Thermo Fisher Scientific. Phosphoramidites for Oligonucleotide Synthesis: Quality and Kinetics. Retrieved from

  • Welz, R., & Muller, S. (2002).[][3] 5-Benzylthio-1H-tetrazole: A new activator for the synthesis of oligonucleotides.[][2][7] Tetrahedron Letters.[]

  • Sproat, B. S., et al. (1995).[] An efficient method for the isolation of 5'-OH-nucleosides from solid-phase synthesis.[] Nucleosides & Nucleotides.[][5][][9][10][11][12][13][14] (Cited regarding ETT activation kinetics).

Sources

Preventing n-1 deletion sequences in 2'-O-Methyl RNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers facing "n-1" deletion challenges in 2'-O-Methyl (2'-OMe) RNA synthesis. It prioritizes mechanistic understanding and preventative protocols over generic advice.

Executive Summary: The "n-1" Challenge

In 2'-OMe synthesis, an n-1 deletion typically refers to an internal deletion where a single nucleotide is skipped during chain elongation, yet the synthesis continues. This is distinct from a truncation (failure sequence), where synthesis terminates early.

Why this matters: Internal n-1 deletions often co-elute with the Full-Length Product (FLP) during HPLC purification because they share similar hydrophobicity and charge ratios. Prevention is the only viable strategy; downstream purification is often impossible without significant yield loss.

The primary culprit is the steric bulk of the 2'-O-methyl group, which retards the kinetics of the phosphoramidite coupling reaction.

Module 1: The Mechanism of Failure

To prevent deletions, you must understand how they form. An internal deletion requires a "Double Failure" event:

  • Coupling Failure: The incoming 2'-OMe phosphoramidite fails to react with the 5'-OH of the growing chain.

  • Capping Failure: The unreacted 5'-OH is not acetylated by the capping reagent.

  • Re-initiation: In the next cycle, the persistent 5'-OH successfully couples, creating a sequence missing exactly one base.

Visualization: Deletion vs. Truncation Pathways

The following diagram illustrates why capping efficiency is your primary defense against internal deletions when coupling kinetics are slow.

n1_mechanism Start Cycle 'N' Coupling Step Coupling Did Coupling Occur? Start->Coupling Success Elongation Continues (Full Length) Coupling->Success Yes Fail_Couple Unreacted 5'-OH remains Coupling->Fail_Couple No (Steric Hindrance) Capping Cycle 'N' Capping Step Fail_Couple->Capping Cap_Success 5'-OH Acetylated (Dead Chain) Capping->Cap_Success Yes Cap_Fail Capping Fails (5'-OH Persists) Capping->Cap_Fail No Result_Trunc Truncation Impurity (Easy to Purify) Cap_Success->Result_Trunc Next_Cycle Cycle 'N+1' Coupling Cap_Fail->Next_Cycle Result_Del n-1 Internal Deletion (Hard to Purify) Next_Cycle->Result_Del Successful Coupling

Figure 1: The "Double Failure" pathway. Internal deletions occur only when both coupling and capping fail sequentially.

Module 2: Critical Optimization Protocols

Activator Selection & Kinetics

Standard 1H-Tetrazole is often insufficient for 2'-OMe chemistry due to the steric hindrance of the methoxy group. You must shift the equilibrium toward the reactive phosphoramidite intermediate.

Recommendation: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .[1]

  • Why: These activators are more acidic (pKa ~4.3 vs. 4.9 for tetrazole), which accelerates the protonation of the diisopropylamino group, the rate-limiting step in coupling [1].

  • Note: While DCI (4,5-Dicyanoimidazole) is a strong nucleophile, ETT/BTT are generally preferred for RNA/2'-OMe specifically to overcome steric barriers.

Coupling Time Extension

Do not use standard DNA coupling protocols. The 2'-OMe modification requires significantly longer contact time.

ParameterStandard DNAStandard RNAOptimized 2'-OMe
Coupling Time 1.5 - 2.0 min3.0 - 6.0 min6.0 - 10.0 min
Activator TetrazoleETT/BTTETT (0.25M) or BTT (0.3M)
Amidite Conc. 0.05 M - 0.1 M0.1 M0.1 M - 0.15 M

Protocol Adjustment:

  • Edit your synthesizer protocol.

  • Locate the COUPLE step.

  • Increase the wait/reaction time to 600 seconds (10 minutes) for 2'-OMe amidites.

  • Optional: For sequences >40mer, employ a "Double Coupling" strategy (Couple -> Wash -> Couple) to maximize stepwise yield.

Water Management (The Invisible Enemy)

Water hydrolyzes the activated phosphoramidite before it can couple. In 2'-OMe synthesis, where kinetics are slow, moisture competition is fatal.

  • Requirement: Acetonitrile (ACN) water content must be <30 ppm .

  • Action: Ensure molecular sieves (3Å) are fresh in all amidite and activator bottles. Do not rely on "dry" solvents sitting on the instrument for >1 week.

Module 3: Troubleshooting & FAQs

Q1: I am seeing n-1 peaks despite extending coupling time. What else could it be?

A: If coupling is optimized, your capping efficiency is likely the bottleneck. As shown in Figure 1, an n-1 deletion requires the capping step to fail.

  • Check Reagents: Ensure Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole) are not precipitated or aged.

  • Protocol: Verify that the capping step follows coupling and precedes oxidation.

  • Optimization: Increase Capping time by 50%. A robust cap converts potential "n-1 deletions" into "n-x truncations," which are easily removed by cartridge or HPLC purification.

Q2: Can I use DCI instead of ETT?

A: Yes, but with caveats. DCI is less acidic than ETT but more nucleophilic.[2][3] For 2'-OMe, DCI is effective but may require slightly longer coupling times (12-15 mins) compared to ETT (6-10 mins) to achieve the same coupling efficiency [2]. If you observe "n+1" additions (double coupling), DCI is safer than BTT, as BTT's high acidity can sometimes cause premature detritylation.

Q3: How do I distinguish an n-1 deletion from a phosphorothioate (PO) impurity?

A: This is a common confusion in antisense (PS backbone) synthesis.

  • n-1 Deletion: Mass = FLP - (Nucleotide Mass). Typically -320 to -340 Da.

  • PO Impurity: Mass = FLP - 16 Da (Oxygen replaces Sulfur).

  • Diagnosis: Use high-resolution ESI-MS. If you only have HPLC, PO impurities typically elute earlier than the FLP on Reverse Phase, while n-1 deletions elute very close to the FLP (often on the backside of the main peak).

Q4: Does the specific base (A, C, G, U) matter for n-1 formation?

A: Yes. 2'-OMe-Guanosine is notoriously the most sterically hindered and difficult to couple [3].

  • Action: If you see sequence-specific deletions, apply a "Double Coupling" protocol specifically for the 2'-OMe-G steps.

Module 4: Diagnostic Workflow

Use this decision tree to troubleshoot low-purity synthesis.

optimization_tree Problem Issue: n-1 Impurities Detected Check_Water 1. Check Water Content (<30 ppm?) Problem->Check_Water Check_Time 2. Coupling Time (>6 mins?) Check_Water->Check_Time Yes Action_Dry Replace Solvents/Sieves Check_Water->Action_Dry No Check_Act 3. Activator Type Check_Time->Check_Act Yes Action_Ext Extend to 10-12 mins Check_Time->Action_Ext No Check_Cap 4. Capping Efficiency Check_Act->Check_Cap Using ETT/BTT Action_Switch Switch to ETT/BTT Check_Act->Action_Switch Using Tetrazole Action_Cap Refresh Cap Reagents Increase Cap Time Check_Cap->Action_Cap Reagents Old?

Figure 2: Stepwise troubleshooting for eliminating deletion sequences.

References

  • Glen Research. (n.d.). Activators for Oligonucleotide Synthesis. Retrieved from [Link]

  • Sproat, B. S., et al. (1990).[4] Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides. Nucleic Acids Research.[4][][6] Retrieved from [Link]

Sources

Technical Support Center: Solving Incomplete Deprotection of N6-Phenoxyacetyl (Pac) Groups

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PAC-134-DEP Status: Active Severity: High (Yield/Purity Critical) Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identifying the "Pac Ghost"

Before altering protocols, you must confirm that N6-Pac retention is the root cause of your impurity profile. Incomplete deprotection of N6-phenoxyacetyl adenosine (Pac-A) typically manifests as a distinct mass shift in ESI-MS data.

Symptom Checklist
ObservationMetricDiagnosis
Mass Shift +134.1 Da Confirmed N6-Pac Retention. The phenoxyacetyl group (

) remains attached to the exocyclic amine of Adenosine.
Elution Profile Late ElutionPac-protected species are more hydrophobic than full-length product (FLP), causing them to elute after the main peak on RP-HPLC.
Coupling Efficiency Normal (>99%)If Trityl monitoring showed good coupling but final purity is low, the issue is post-synthetic (deprotection), not synthetic.

The Mechanism: Why Pac Fails

The N6-Pac group is designed as an "UltraMild" protecting group. It is more labile than the traditional N6-Benzoyl (Bz) group, allowing for deprotection under non-acidic conditions to prevent depurination. However, its lability relies on specific nucleophilic attack vectors.

The Failure Mode: Standard ammonium hydroxide (


) at room temperature is often insufficient for sterically hindered sequences or aged reagents. The nucleophile (ammonia) fails to attack the carbonyl carbon of the phenoxyacetyl amide efficiently, leaving the protecting group intact.
Visualization: Deprotection Pathway & Failure Points

PacDeprotection cluster_failure Common Failure Point PacOligo N6-Pac-Adenosine (Protected) Intermediate Tetrahedral Intermediate PacOligo->Intermediate Nucleophilic Attack Ammonia Reagent: NH4OH (Weak Nucleophile) Ammonia->Intermediate Slow/Incomplete (RT) AMA Reagent: AMA (Strong Nucleophile) AMA->Intermediate Fast/Complete (Methylamine) Deprotected Native Adenosine (FLP) Intermediate->Deprotected Bond Cleavage Byproduct Phenoxyacetamide (Washed Away) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of N6-Pac deprotection. Methylamine (in AMA) provides the necessary nucleophilic strength to drive the reaction to completion when Ammonia fails.

Troubleshooting Protocols (Q&A)

Scenario A: "I am seeing the +134 Da peak using Standard Ammonia."

Q: Why isn't standard Ammonium Hydroxide working? A: While Pac-dA is marketed as "UltraMild," thermodynamic barriers in specific sequence contexts (e.g., purine-rich stretches or secondary structures) can inhibit the reaction at Room Temperature (RT).

The Fix: Switch to AMA (The "Nuclear" Option) AMA (1:1 mixture of Ammonium Hydroxide and 40% Aqueous Methylamine) is the gold standard for stubborn Pac groups. Methylamine is a smaller, stronger nucleophile than ammonia.

Protocol 1: AMA Deprotection (DNA/RNA Compatible)

  • Prepare Reagent: Mix 30% Ammonium Hydroxide and 40% Methylamine (aqueous) in a 1:1 ratio (v/v).[1] Note: Prepare fresh. Methylamine is volatile.

  • Add to Column: Add 1.0 mL of AMA to the synthesis column (1 µmol scale).

  • Incubate:

    • Rapid Method: Heat at 65°C for 10 minutes .

    • Mild Method: Incubate at Room Temperature for 2 hours .

  • Validate: Analyze crude via LC-MS. The +134 Da peak should be undetectable.

CRITICAL WARNING: If you switch to AMA, you MUST ensure your Cytosine (C) monomers are Acetyl-protected (Ac-dC) , not Benzoyl-protected (Bz-dC). AMA will transaminate Bz-dC, creating a permanent N4-methyl-cytosine modification (+14 Da mass shift).

Scenario B: "I am working with RNA (Pac-A) and cannot use high heat."

Q: High heat degrades my RNA. How do I remove Pac without hydrolysis? A: RNA is sensitive to alkaline hydrolysis at high temperatures. However, Pac-A is specifically designed for mild deprotection. If standard Ammonia/Ethanol (3:1) fails, you can use the Potassium Carbonate Method .

Protocol 2: UltraMild Anhydrous Deprotection (RNA)

  • Reagent: 0.05 M Potassium Carbonate (

    
    ) in anhydrous  Methanol.
    
  • Incubate: 4 hours at Room Temperature.

  • Neutralization: This reagent cannot be evaporated directly (it concentrates the base). You must neutralize with equimolar Acetic Acid prior to drying.

  • Downstream: Proceed to TCEP/2'-deprotection as normal.

Scenario C: "I have sensitive dyes (Cyanine/TAMRA) that degrade in AMA."

Q: My dye bleaches in Methylamine. What now? A: Cyanine dyes (Cy3/Cy5) and TAMRA are sensitive to the strong nucleophilicity of methylamine. You must use Tert-Butylamine .[1]

Protocol 3: Dye-Compatible Deprotection

  • Reagent: t-Butylamine : Methanol : Water (1:1:2).[2]

  • Incubate: 60°C for 6 hours.

  • Mechanism: t-Butylamine is sterically bulky; it removes the Pac group but is too hindered to attack the dye structure or cause transamidation.

Logical Troubleshooting Workflow

Use this decision tree to select the correct protocol based on your sequence composition.

TroubleshootingFlow Start Start: Mass Spec shows +134 Da CheckC Does sequence contain Benzoyl-dC (Bz-dC)? Start->CheckC CheckDye Does sequence contain Cy3, Cy5, or TAMRA? CheckC->CheckDye No (Uses Ac-dC) Warning STOP: Resynthesize with Ac-dC monomers CheckC->Warning Yes UseAMA PROTOCOL 1: Switch to AMA (65°C, 10 min) CheckDye->UseAMA No UseTBA PROTOCOL 3: t-Butylamine Mix (60°C, 6 hrs) CheckDye->UseTBA Yes (Sensitive Dye) UseK2CO3 PROTOCOL 2: K2CO3 in MeOH (RT, 4 hrs) UseAMA->UseK2CO3 Alternative for Heat Sensitive RNA

Figure 2: Decision matrix for resolving N6-Pac incomplete deprotection based on sequence compatibility.

References

  • Glen Research. UltraMild Deprotection Strategies. Glen Research Technical Bulletin.[3] [Link]

  • Reddy, M. P., et al. (1994). Fast cleavage and deprotection of oligonucleotides.[1][2][4][5][6][7] Tetrahedron Letters, 35(25), 4311-4314. [Link]

Sources

Technical Support Center: 2'-O-Methyl-Pac-A Phosphoramidite Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting and optimization strategies for 2'-O-Methyl-Pac-A phosphoramidites, synthesizing manufacturer specifications with field-application logic.

Executive Summary & Chemical Context[1][2][3][4][5][6]

What is this monomer? The 2'-O-Methyl-Pac-A phosphoramidite is a modified adenosine building block used to synthesize high-stability RNA analogs (siRNA, aptamers, ASOs).

  • 2'-O-Methyl (2'-OMe): Provides resistance to nucleases and increases duplex stability (

    
    ).[1]
    
  • Pac (Phenoxyacetyl): A "Fast/UltraMild" protecting group on the exocyclic amine. Unlike standard Benzoyl (Bz) protection, Pac allows for deprotection under very mild conditions (e.g., Potassium Carbonate in Methanol), preserving sensitive dyes or conjugates that would degrade in hot ammonia.

The Challenge: While the Pac group facilitates mild deprotection, the 2'-O-Methyl group at the 2' position creates significant steric bulk near the reaction center (the 3'-phosphoramidite). This steric hindrance slows the coupling rate compared to standard DNA or RNA, requiring optimized contact times and activator strength to prevent deletion sequences (n-1).

Core Optimization Parameters (The "Golden Rules")

The following parameters are the baseline for >98% stepwise coupling efficiency (SCE).

ParameterRecommended ValueTechnical Rationale
Coupling Time 6.0 minutes 2'-OMe sterics require 2-3x the contact time of standard DNA (usually 2-3 mins). Note: Aggressive cycles can push this to 4 mins with 0.5M ETT.
Monomer Concentration 0.1 M Standard concentration ensures sufficient excess. Diluting below 0.08 M significantly drops kinetics for 2'-OMe.
Activator 0.25 M ETT 5-Ethylthio-1H-tetrazole (ETT) is preferred over 1H-Tetrazole.[2][3] ETT is more acidic (pKa ~4.[2][3]28) and soluble, driving the reaction faster against the steric bulk.
Capping Reagent UltraMild (Pac-Anhydride) Critical: If your sequence contains Pac-G, you must use Phenoxyacetic Anhydride (Pac2O) to prevent transamidation.[4] If using only Pac-A, standard Acetic Anhydride is acceptable but not recommended for mixed Pac-chemistry.

Optimization Workflow & Decision Logic

Use the following logic flow to determine the optimal coupling time for your specific synthesizer setup.

OptimizationWorkflow Start Start Synthesis: 2'-OMe-Pac-A Baseline Apply Baseline: 6 min Coupling 0.25M ETT Start->Baseline CheckYield Analyze Trityl Monitor or CE-HPLC Baseline->CheckYield GoodYield Yield > 98%? CheckYield->GoodYield Success Protocol Validated. Proceed to Scale-up. GoodYield->Success Yes Problem Yield < 98% GoodYield->Problem No RootCause Identify Root Cause Problem->RootCause Action1 Check Water Content (Acetonitrile < 30ppm) RootCause->Action1 Step 1: Moisture Action2 Increase Time (Extend to 10-12 mins) Action1->Action2 If Dry Action3 Change Activator (Switch to 0.5M ETT or BTT) Action2->Action3 If still low Action3->Baseline Re-test

Figure 1: Stepwise optimization logic for 2'-O-Methyl phosphoramidite coupling.

Troubleshooting & FAQs

Q1: I am seeing "n-1" deletion sequences in my mass spec. Is 6 minutes not enough?

Diagnosis: Deletions usually indicate incomplete coupling. Solution:

  • Moisture Check: The most common cause is wet acetonitrile or activator. 2'-OMe phosphoramidites are highly sensitive to moisture. Ensure your acetonitrile water content is <30 ppm .

  • Steric Blockade: If the previous base was also a 2'-OMe or a bulky modification (e.g., Cholesterol), the steric clash is compounded. Increase coupling time to 10-15 minutes specifically for that step.

  • Activator Aging: Check if your ETT has precipitated or "aged out." Fresh activator is crucial for hindered bases.

Q2: I see "n+1" peaks. Is my coupling time too long?

Diagnosis: "n+1" usually indicates double coupling or dimer addition . Mechanism: Highly acidic activators (like BTT or ETT) can, over long exposure times (>15 mins), cause slight premature detritylation of the incoming monomer during the coupling step. This allows a second monomer to react immediately. Solution:

  • Reduce Coupling Time: If you are at 10+ minutes, reduce to 6 minutes.

  • Check Activator Acidity: If using BTT (5-Benzylthio-1H-tetrazole), which is more acidic than ETT, switch back to ETT or reduce the concentration.

Q3: Can I use standard Ammonium Hydroxide for deprotection?

Technical Warning: While Pac-A can survive standard deprotection (e.g., NH4OH @ 55°C), doing so negates the purpose of using the Pac group.

  • Risk: If you are using Pac-A, you likely have other sensitive groups (Cy5, TAMRA, etc.). Standard deprotection will degrade these dyes.

  • Protocol: Use 0.05M Potassium Carbonate in Methanol (4 hours at Room Temp) for true UltraMild deprotection.[4] Alternatively, use 30% NH4OH for 2 hours at Room Temp (no heat).

Q4: Why does the solution look cloudy?

Solubility Note: Pac-protected monomers are generally soluble in acetonitrile. However, at concentrations >0.15M, or in cold laboratories, they may precipitate.

  • Fix: Add 5-10% Dichloromethane (DCM) to the Acetonitrile diluent to improve solubility without affecting coupling efficiency.

Detailed Experimental Protocol

Objective: Synthesize a 20-mer 2'-OMe/RNA chimera with Pac-A protection.

Reagents:

  • Monomer: 2'-OMe-Pac-A-CE Phosphoramidite (Diluted to 0.1M in Anhydrous ACN).

  • Activator: 0.25M 5-Ethylthio-1H-tetrazole (ETT).

  • Oxidizer: 0.02M Iodine in THF/Pyridine/H2O (Standard).[5]

  • Capping: UltraMild Cap Mix A (Pac-Anhydride/THF) & Cap Mix B (16% N-Methylimidazole/THF).

Cycle Steps (Applied Biosystems/MerMade Format):

  • Deblock (Detritylation):

    • Reagent: 3% TCA in DCM.[5]

    • Flow: To waste until orange color clears + 10 sec.

    • Note: Ensure complete removal of the DMT group; 2'-OMe trityls cleave slightly slower than DNA.

  • Coupling (The Critical Step):

    • Delivery: Simultaneous injection of Monomer + Activator (1:1 ratio).

    • Wait Step: 360 seconds (6.0 mins) .

    • Optimization: Do not use "pulse" delivery; a single static hold is sufficient if the column is fully wetted.

  • Capping:

    • Reagent: UltraMild Cap A + Cap B.

    • Time: 20-30 seconds.

    • Reason: Acetylates unreacted 5'-OH to prevent n-1 deletions.

  • Oxidation:

    • Reagent: 0.02M Iodine.[5]

    • Time: 30-45 seconds.

    • Note: Converts unstable Phosphite triester to stable Phosphate triester.

  • Final Detritylation (Optional):

    • Keep "DMT-On" if performing cartridge purification.

    • Remove "DMT-Off" if proceeding to PAGE or Ion-Exchange HPLC.

References

  • Glen Research. (n.d.).[5] 2'-OMe-Pac-A-CE Phosphoramidite Product Profile. Retrieved from [Link]

    • Authority on coupling times (6 mins) and UltraMild deprotection conditions.
  • Source for activator selection and general 2'-OMe handling.
  • Glen Research. (2018).[5] Glen Report 30.14: Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Retrieved from [Link]

    • Provides comparative data on coupling efficiency and deprotection str

Sources

Reducing transamidation side reactions in RNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Nucleic Acid Chemistry Support Subject: Technical Guide: Eliminating Transamidation & Transamination Side Reactions in RNA Synthesis

Executive Summary

In high-throughput RNA synthesis, the drive for speed often leads to the use of aggressive deprotection reagents like AMA (Ammonium Hydroxide/Methylamine). While effective, these reagents introduce a specific class of side reactions—often colloquially termed "transamidation" but chemically defined as transamination or nucleophilic displacement —that compromise sample purity.

This guide addresses the root cause: the incompatibility of N-Benzoyl-Cytosine (Bz-C) protecting groups with methylamine-based deprotection. It provides a validated troubleshooting framework to eliminate N4-methylcytosine impurities and preserve linker integrity.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: I am seeing a consistent M+14 Da impurity peak in my mass spec. Is this transamidation?

Diagnosis: Yes, this is the hallmark of the N4-methylcytosine side reaction. The Mechanism: You are likely using AMA (1:1 Ammonium Hydroxide / 40% Methylamine) for deprotection while your RNA sequence contains Benzoyl-protected Cytosine (Bz-C) .[1]

  • Chemistry: Methylamine is a potent nucleophile.[2] Instead of simply attacking the carbonyl of the benzoyl group to cleave it (deprotection), the methylamine can displace the exocyclic nitrogen entirely or participate in an addition-elimination reaction that results in the methylation of the Cytosine exocyclic amine.

  • Result: A portion of your Cytosine converts to N4-methylcytosine, which has a mass shift of +14 Da relative to native Cytosine.

Q2: How do I eliminate this side reaction without abandoning AMA?

Solution: You must switch your Cytosine phosphoramidite monomer.

  • Protocol Change: Replace N-Benzoyl-Cytosine (Bz-C) with N-Acetyl-Cytosine (Ac-C) .

  • Why it works: The acetyl group is significantly more labile (easier to remove) than the benzoyl group. The rate of deprotection for Ac-C in AMA is instantaneous, occurring orders of magnitude faster than the side reaction. This kinetic advantage effectively eliminates the formation of N4-methylcytosine.

Q3: Can "transamidation" affect my linkers or labels?

Diagnosis: Yes. This is the second, stricter definition of transamidation. Scenario: If you have a non-nucleosidic linker (e.g., a fluorophore or cholesterol) attached via an amide bond , methylamine can attack that amide linkage.

  • Risk: Cleavage of the label from the oligonucleotide or modification of the label itself (e.g., converting an NHS-ester derived amide into an N-methylamide).

  • Fix: If your label is sensitive to nucleophilic attack:

    • Switch to "UltraMild" deprotection (Ammonium Hydroxide/Ethanol, no Methylamine).

    • Ensure your label is attached via a stable linkage (e.g., thiourea or a sterically hindered amide) if using AMA.

Part 2: Technical Deep Dive & Visualization

The following diagram illustrates the kinetic competition between the desired deprotection path and the side-reaction pathway when using AMA.

RNA_Deprotection_Pathways cluster_inputs Starting Material cluster_outcomes Reaction Outcomes BzC Benzoyl-Cytosine (Bz-C) Reagent Reagent: AMA (Methylamine + NH4OH) BzC->Reagent NativeC Native Cytosine (Desired Product) AcC Acetyl-Cytosine (Ac-C) AcC->Reagent Reagent->NativeC Path A: Hydrolysis (Slow for Bz, Fast for Ac) Impurity N4-Methyl-Cytosine (Impurity +14 Da) Reagent->Impurity Path B: Transamination (Significant with Bz-C)

Figure 1: Kinetic competition in AMA deprotection. The red path represents the transamination side reaction prevalent with Benzoyl-Cytosine. Acetyl-Cytosine (Green) bypasses this risk via rapid hydrolysis.

Part 3: Optimized Experimental Protocols

Protocol A: The "Fast & Clean" System (Recommended)

Use this for standard RNA synthesis to maximize speed and purity.

Reagents:

  • Monomers: Ac-C, Bz-A, iBu-G (or Ac-G), T (or U).

  • Cleavage/Deprotection Solution: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine).

Step-by-Step:

  • Synthesis: Perform solid-phase synthesis using Ac-C phosphoramidites. Do not use Bz-C.

  • Cleavage: Add 1.0 mL of AMA solution to the synthesis column (or well).

  • Incubation:

    • Option 1 (Rapid): Heat at 65°C for 10 minutes .

    • Option 2 (Room Temp): Incubate at Room Temperature for 2 hours (Use this if you have heat-sensitive dyes like Cy5).

  • Work-up: Cool the solution (if heated). Evaporate to dryness in a speed-vac.

  • 2'-Deprotection: Proceed with TEA·3HF or TBAF desilylation as per standard RNA protocols.

Protocol B: The "UltraMild" System (Alternative)

Use this ONLY if you are forced to use Bz-C or have highly labile labels (e.g., TAMRA, Cyanine) that degrade in Methylamine.

Reagents:

  • Monomers: Pac-A (Phenoxyacetyl), Ac-C, iPr-Pac-G. (Standard Bz/iBu groups require longer times).

  • Solution: Ammonium Hydroxide / Ethanol (3:1).[3][4][5]

Step-by-Step:

  • Synthesis: Use UltraMild phosphoramidites (Pac-A, Ac-C, iPr-Pac-G).

  • Cleavage: Add NH4OH/EtOH (3:1).

  • Incubation:

    • Standard: Room Temperature for 4–8 hours .

    • Note: This avoids Methylamine entirely, eliminating the N-methyl-cytosine and amide-linker transamidation risks, but increases processing time.

Part 4: Comparative Data Analysis

The following table summarizes the risk profile of different protecting groups when exposed to AMA.

Base Protecting GroupReagentDeprotection Time (65°C)Transamidation Risk (N-Me Impurity)Recommendation
Benzoyl-Cytosine (Bz-C) AMA10 minHigh (~5-10%) AVOID with AMA
Acetyl-Cytosine (Ac-C) AMA10 minNone (<0.1%) PREFERRED
Isobutyryl-Guanine (iBu-G) AMA10 minLow✅ Acceptable
Benzoyl-Adenine (Bz-A) AMA10 minLow✅ Acceptable
Phenoxyacetyl (Pac) NH4OH4 hours (RT)None✅ Use for sensitive labels

References

  • Glen Research. (2014). AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 26.14. [Link]

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994). Fast cleavage and deprotection of oligonucleotides.[6] Tetrahedron Letters, 35(25), 4311-4314. [Link]

  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.[4] [Link]

Sources

Troubleshooting steric hindrance in 2'-O-Methyl phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Steric Hindrance in 2'-O-Methyl (2'-OMe) Synthesis Ticket ID: TS-2OME-OPT-01 Assigned Specialist: Senior Application Scientist, Oligonucleotide Chemistry

Executive Summary: The "Steric Gate" Problem

Welcome to the technical guide for optimizing 2'-O-Methyl RNA synthesis. Unlike standard DNA synthesis, where the 2'-H offers negligible resistance, the 2'-O-Methyl group introduces significant steric bulk directly adjacent to the reactive 3'-phosphoramidite center.

This "steric gate" creates a kinetic barrier. It physically obstructs the approach of the activator and the 5'-hydroxyl of the growing chain, drastically reducing the rate constant (


) of the coupling reaction. If you apply standard DNA protocols (2 min coupling, Tetrazole activator) to 2'-OMe, you will encounter low coupling efficiency (95-97%) , resulting in an accumulation of (n-1) deletion sequences that are difficult to purify.

This guide provides a self-validating system to overcome these barriers through kinetic optimization, activator selection, and solid support physics.

Part 1: Diagnostic Workflow

Before altering parameters, confirm that steric hindrance is the root cause. Use this logic flow to diagnose the issue.

DiagnosticFlow Start Symptom: Low Yield / n-1 Deletions CheckTrityl Check Trityl Monitor Color Start->CheckTrityl Orange Dull/Red-Orange Color CheckTrityl->Orange Acid Delivery Issue Bright Bright Orange CheckTrityl->Bright Deblock OK StepYield Calculate Stepwise Yield Bright->StepYield ConsistentLow Consistently <98% StepYield->ConsistentLow Kinetic Issue DropOff Sudden Drop after Cycle 10+ StepYield->DropOff Crowding Issue WaterCheck Check Water Content (<30ppm) ConsistentLow->WaterCheck PoreDiag DIAGNOSIS: Pore Size/Loading DropOff->PoreDiag StericDiag DIAGNOSIS: Steric Hindrance WaterCheck->StericDiag Dry Solvents

Figure 1: Diagnostic logic tree. Dull trityl colors usually indicate fluidics/acid issues, whereas bright trityl with low yield points to coupling kinetics (sterics) or moisture.

Part 2: Troubleshooting Modules
Module A: Overcoming Kinetic Barriers (Time & Concentration)

The Science: The coupling reaction follows second-order kinetics:


.
Because the 2'-OMe group lowers 

(the rate constant) via steric hindrance, we must compensate by increasing the concentration of reactants and the contact time (

).

Protocol Optimization:

  • Concentration: Increase amidite concentration from the standard 0.05 M to 0.10 M . This doubles the collision frequency between the activated monomer and the support-bound 5'-OH.

  • Coupling Time: Extend coupling time significantly. While DNA couples in ~20-30 seconds, 2'-OMe requires 6 to 10 minutes to reach >99% efficiency [1].

Comparative Parameters Table:

ParameterStandard DNAStandard 2'-OMeOptimized 2'-OMe (High Sterics)
Amidite Conc. 0.05 M0.10 M0.10 M - 0.15 M
Coupling Time 20 - 30 sec360 sec (6 min)600 - 900 sec (10-15 min)
Activator TetrazoleETT or BTTETT (0.25 M)
Expected Yield >99.6%>98.5%>99.0%

Analyst Note: Do not simply "double" the time. The relationship is non-linear. A 6-minute coupling is the "sweet spot" for most 2'-OMe monomers using ETT. Going beyond 15 minutes yields diminishing returns and risks depurination or side reactions [2].

Module B: Activator Selection (The Protonation Engine)

The Science: The phosphoramidite must be protonated on the diisopropylamino group to become a reactive intermediate.

  • 1H-Tetrazole (pKa 4.89): Too weak and slow for hindered 2'-OMe amidites.

  • ETT (5-Ethylthio-1H-tetrazole, pKa 4.28): The gold standard. It is more acidic than tetrazole, accelerating the protonation step, and highly soluble (up to 0.75 M in acetonitrile), preventing nozzle clogging [3].

  • BTT (5-Benzylthio-1H-tetrazole, pKa 4.08): More acidic and faster (3 min coupling), but less soluble (max ~0.33 M).[1] Risk: High acidity can cause micro-detritylation during coupling, leading to dimer insertion (n+1 peaks) [4].[1]

Recommendation: Switch to 0.25 M ETT . It offers the best balance of safety (low n+1 risk) and speed (high coupling efficiency) for 2'-OMe chemistry.

ActivatorMechanism Tetrazole 1H-Tetrazole (pKa 4.89) Slow Activation Amidite 2'-OMe Amidite (Sterically Hindered) Tetrazole->Amidite Blocked by 2'-OMe Bulk ETT ETT (pKa 4.28) Optimal Activation ETT->Amidite Rapid Protonation Intermediate Activated Tetrazolide Amidite->Intermediate Coupling Coupling to 5'-OH Intermediate->Coupling

Figure 2: Activator kinetics. ETT provides the necessary acidity to overcome the steric bulk of the 2'-OMe group, facilitating rapid formation of the reactive tetrazolide intermediate.

Module C: Solid Support & Pore Size

The Issue: 2'-OMe modifications force the sugar into a C3'-endo conformation (RNA-like), which is more rigid than DNA. As the chain grows, it occupies more effective volume. The Failure Mode: If you use standard 500 Å CPG (Controlled Pore Glass) for a long 2'-OMe oligo (>20-30 mer), the growing chains will crowd each other, causing synthesis to fail abruptly in the middle of the sequence.

Protocol:

  • < 20 mer: 500 Å CPG is acceptable.

  • > 20 mer: You must use 1000 Å CPG or highly cross-linked Polystyrene supports. The larger pore size accommodates the rigid, bulky 2'-OMe backbone [5].

Part 3: Frequently Asked Questions (FAQ)

Q1: My coupling efficiency is good (98%), but I see n+1 peaks in my Mass Spec. Why? A: You are likely using an activator that is too acidic (like BTT) or your coupling time is excessive (>15 mins). This causes "micro-detritylation"—the acid removes the DMT group on the incoming monomer, allowing a second monomer to couple during the same cycle.

  • Fix: Switch to ETT or reduce coupling time.

Q2: Can I use DCI (4,5-Dicyanoimidazole) instead of ETT? A: Yes, DCI is an excellent nucleophile but is less acidic than ETT. It is very effective for large-scale synthesis but may require slightly longer coupling times (10-12 mins) for hindered 2'-OMe bases compared to ETT [6].

Q3: Does the 2'-OMe group require special deprotection? A: No. Unlike TBDMS-RNA (which requires Fluoride treatment), the 2'-OMe group is stable. You can deprotect using standard AMA (Ammonium Hydroxide/Methylamine) protocols. However, ensure your nucleobase protecting groups (e.g., Acetyl-C, Pac-A) are compatible with your chosen deprotection speed [7].

Q4: Why is the Guanosine (G) 2'-OMe coupling always the lowest? A: The 2'-OMe-G monomer is notoriously hindered due to the exocyclic amine protection (often isobutyryl or dimethylformamidine) combining with the 2'-OMe group.

  • Fix: Increase the coupling time for G specifically to 10-12 minutes, or use a "Fast-Deprotection" monomer variety which may have less bulky protecting groups.

References
  • Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]

  • Glen Research. (2004). Glen Report 16.23: Activators, Columns and Plates. Retrieved from [Link]

  • Welz, R., & Muller, S. (2002).[2] 5-Benzylthio-1H-tetrazole: A new highly efficient activator for phosphoramidite coupling. Tetrahedron Letters. (Cited in Glen Report 19.29).

  • Vargeese, C., et al. (1998).[2] Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole. Nucleic Acids Research.[3][4] (Cited in Glen Report 19.29).

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

Sources

Identifying side reactions during UltraMild deprotection of RNA

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of UltraMild RNA Deprotection Last Updated: 2024-05-20

Core Chemistry & Mechanistic Insight

The "Why" and "How" of UltraMild Chemistry

Standard RNA deprotection uses aggressive reagents (Ammonium Hydroxide/Methylamine - AMA) at high temperatures (65°C). While efficient, this destroys cyanine dyes (Cy5, Cy3), hydrolyzes sensitive conjugates (NHS-esters), and can degrade long RNA strands.

UltraMild chemistry replaces the standard protecting groups (Benzoyl A, Isobutyryl G) with more labile groups that can be removed under non-nucleophilic, mild conditions.[1]

BaseStandard ProtectionUltraMild ProtectionReagent Lability
Adenosine Benzoyl (Bz)Phenoxyacetyl (Pac) High (Cleaves fast)
Cytidine Acetyl (Ac)Acetyl (Ac) Moderate
Guanosine Isobutyryl (iBu)Isopropyl-phenoxyacetyl (iPr-Pac) High
Uridine NoneNone N/A
The Critical Capping Variable

WARNING: The success of UltraMild deprotection relies entirely on the Capping Reagent used during synthesis.

  • Standard Cap A (Acetic Anhydride): If used with UltraMild phosphoramidites, the acetic anhydride will exchange with the iPr-Pac group on Guanosine, converting it to Ac-dG.

    • Consequence:Ac-dG is stable and requires harsh conditions to remove. If you use mild conditions, your Guanosines will remain partially protected.

  • UltraMild Cap A (Phenoxyacetic Anhydride - Pac₂O): Must be used to prevent this transamidation.

Workflow Visualization

The following diagram illustrates the decision logic and potential failure points in the UltraMild workflow.

UltraMild_Workflow Start RNA Synthesis (UltraMild Amidites) Cap_Decision Capping Reagent? Start->Cap_Decision Pac2O Pac2O (UltraMild Cap) Cap_Decision->Pac2O Correct Ac2O Ac2O (Standard Cap) Cap_Decision->Ac2O Incorrect Deprotect_Mild 0.05M K2CO3/MeOH 4 hrs @ RT Pac2O->Deprotect_Mild Transamidation SIDE REACTION: iPr-Pac-G converts to Ac-G Ac2O->Transamidation Transamidation->Deprotect_Mild User Error Deprotect_Harsh NH4OH Overnight (Required) Transamidation->Deprotect_Harsh Recovery Mode Result_Good Success: Full Deprotection Deprotect_Mild->Result_Good Result_Bad Failure: Incomplete G Deprotection (+42 Da Adducts) Deprotect_Mild->Result_Bad If Ac2O used

Caption: Logic flow determining the success of UltraMild deprotection based on capping reagent selection.

Troubleshooting Guide: Identifying Side Reactions

Scenario A: Mass Spec shows +42 Da or +84 Da peaks

Diagnosis: Incomplete Deprotection (Acetylation).

  • Root Cause: You likely used Standard Cap A (Acetic Anhydride) instead of UltraMild Cap A (Pac₂O). The Acetyl group transferred to the Guanine exocyclic amine.

  • Mechanism: The iPr-Pac group is a good leaving group; in the presence of Acetic Anhydride, it is displaced by an Acetyl group. K₂CO₃/MeOH is too weak to remove this Acetyl group at Room Temp.

  • Corrective Action:

    • Immediate Fix: If the RNA is not dye-labeled, treat with 30% Ammonium Hydroxide overnight at RT. (Note: This may degrade sensitive dyes).[2]

    • Prevention: Switch synthesizer bottle to Phenoxyacetic Anhydride (Pac-Anhydride) for all UltraMild runs.

Scenario B: Mass Spec shows +53 Da peaks

Diagnosis: Acrylonitrile Adduct (Cyanoethylation).

  • Root Cause: During cleavage, the cyanoethyl protecting group is removed from the phosphate backbone via

    
    -elimination, releasing acrylonitrile. Acrylonitrile is a Michael acceptor and can alkylate the N3 of Uridine or N1 of Guanosine.
    
  • Mechanism:

    
    
    
    
    
  • Corrective Action:

    • Scavenging: Ensure your deprotection reagent volume is sufficient (at least 1 mL per µmol) to dilute the acrylonitrile.

    • Reagent Check: If using Ammonium Hydroxide, ensure it is fresh. For K₂CO₃, ensure the methanol is anhydrous to prevent hydrolysis competing with deprotection.

Scenario C: Degradation / Low Yield of Full-Length Product

Diagnosis: Phosphodiester Backbone Hydrolysis.

  • Root Cause: RNA is extremely sensitive to alkaline hydrolysis, especially if divalent cations (Mg²⁺, Pb²⁺) are present or if the pH is too high for too long.

  • Mechanism: The 2'-OH attacks the adjacent phosphodiester bond, forming a 2',3'-cyclic phosphate and cleaving the chain.

  • Corrective Action:

    • Sterility: Use only sterile, RNase-free water and tubes.

    • Temperature Control: Do not exceed recommended temperatures. UltraMild is designed for Room Temperature (RT).

    • Desalting: K₂CO₃ leaves a high salt residue. If you proceed directly to LC-MS or 2'-deprotection without desalting, the salt can interfere or cause precipitation.

Validated Protocol: Potassium Carbonate in Methanol

This protocol is the "Gold Standard" for UltraMild deprotection, ideal for Cyanine dyes, TAMRA, and labile conjugates.

Reagents Required[1][3][4][5][6][7][8][9][10]
  • Potassium Carbonate (K₂CO₃), Anhydrous.[3]

  • Methanol (MeOH), HPLC Grade, Anhydrous.

  • Glacial Acetic Acid (for neutralization).[3]

Step-by-Step Methodology
  • Preparation of Reagent (0.05 M K₂CO₃ in MeOH):

    • Dissolve 6.9 mg of K₂CO₃ in 1 mL of anhydrous Methanol.

    • Validation: Sonicate to ensure complete dissolution. If cloudy, do not use.

  • Cleavage & Base Deprotection:

    • Transfer the CPG support to a clean, RNase-free vial.

    • Add 1.0 mL of the 0.05 M K₂CO₃/MeOH solution.[3]

    • Incubate: 4 Hours at Room Temperature (RT).

    • Note: Do not heat. Heating defeats the purpose of "UltraMild."

  • Neutralization & Recovery (Crucial Step):

    • Do not evaporate directly. Concentrating K₂CO₃ increases pH drastically, destroying the RNA.

    • Add equimolar Glacial Acetic Acid (approx. 1.5 µL per mL of reagent) to neutralize.

    • Desalting:

      • Option A (Precipitation): Add 3M NaOAc (pH 5.2) and Ethanol to precipitate.[4]

      • Option B (Cartridge): Pass through a Glen-Pak or Sephadex G-25 column to remove potassium salts.

  • 2'-OH Deprotection (The Second Step):

    • Once dried and desalted, treat with TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TBAF according to standard protocols (e.g., 65°C for 2.5 hours) to remove the TBDMS/TOM groups.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Hydroxide (NH₄OH) for UltraMild deprotection? A: Yes, but only if you used UltraMild Cap A (Pac₂O) during synthesis. If you did, you can deprotect with conc. NH₄OH for 2 hours at RT.[1][2][5][3][6][7] If you used standard Cap A, you must deprotect overnight, which risks damaging sensitive dyes.

Q: Why does my RNA look degraded on the gel after K₂CO₃ deprotection? A: It is likely salt interference, not degradation. The K₂CO₃ method leaves a high concentration of potassium ions. If you load this directly onto a gel or into an ESI-MS, the salt causes band smearing and signal suppression. Always desalt (precipitate or column) before analysis.

Q: I see a peak at M-100 Da. What is this? A: This is often a result of "over-drying" or degradation of the dye itself if exposed to light or high heat. However, in the context of synthesis, check for Depurination . While rare in UltraMild, acidic conditions during Detritylation (TCA) can cause depurination (loss of A or G).

Q: Can I use AMA (Ammonium Hydroxide/Methylamine) with UltraMild? A: Generally, No . AMA is very aggressive and is used for "UltraFast" deprotection (10 mins @ 65°C). Using AMA on UltraMild supports often leads to N-methylation of the nucleobases or degradation of the sensitive labels you are trying to protect.

References

  • Glen Research. User Guide to UltraMild Deprotection. Glen Research Technical Bulletins.[1] Available at: [Link]

  • Hogrefe, R.I., et al. (1993). Deprotection of Methylphosphonate Oligonucleotides using Potassium Carbonate in Methanol.[1][5][3][7] Nucleic Acids Research.[1]

  • ATDBio. Solid-phase Oligonucleotide Synthesis: Protecting Groups. Oxford. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 2'-O-Methyl vs. 2'-Fluoro Modifications in siRNA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of RNA interference (RNAi) therapeutics, unmodified siRNA is virtually useless in vivo due to rapid nuclease degradation and poor pharmacokinetics. The industry standard has shifted toward heavy chemical modification. This guide compares the two most critical ribose modifications: 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) .

While 2'-OMe provides superior nuclease resistance and reduces immunogenicity, 2'-F is essential for maintaining high binding affinity (thermal stability) and facilitating RISC loading. Modern "Gold Standard" designs (e.g., GalNAc-siRNA conjugates like Givosiran) do not choose one over the other; they utilize a synergistic, alternating pattern of both.

Mechanistic Basis: Chemistry and Structural Impact

To engineer potent siRNA, one must understand how these modifications alter the RNA sugar pucker and interaction with the RNA-induced Silencing Complex (RISC).

2'-O-Methyl (2'-OMe)
  • Chemistry: A methyl group replaces the hydroxyl at the 2' position.

  • Structural Impact: It locks the ribose into the C3'-endo conformation (A-form helix), which is the binding geometry required by RISC. However, the bulky methyl group can cause steric hindrance if placed at specific "intolerant" positions (e.g., the cleavage site at position 10-11 of the antisense strand).

  • Biological Function: It is a naturally occurring modification (found in rRNA and tRNA), making it less immunogenic. It acts as a primary shield against endonucleases.

2'-Fluoro (2'-F)
  • Chemistry: A fluorine atom replaces the 2' hydroxyl.

  • Structural Impact: Fluorine is highly electronegative. It creates a very strong C3'-endo pucker (stronger than 2'-OMe), significantly increasing the melting temperature (

    
    ) of the duplex.
    
  • Biological Function: It mimics the size of the native hydroxyl group more closely than the methyl group, allowing it to be tolerated in sterically sensitive regions where 2'-OMe would block activity.

Diagram 1: Structural & Functional Logic Flow

The following diagram illustrates the causal link between chemical modification and biological outcome.

G cluster_0 Chemical Input cluster_1 Physicochemical Property cluster_2 Biological Consequence Mod_OMe 2'-O-Methyl (2'-OMe) Steric High Steric Bulk Mod_OMe->Steric Nuclease Max Nuclease Resistance Mod_OMe->Nuclease Immune Reduced Immunogenicity (TLR7/8 Evasion) Mod_OMe->Immune Mod_F 2'-Fluoro (2'-F) Pucker Strong C3'-endo Pucker (High Affinity) Mod_F->Pucker RISC Enhanced RISC Loading (Ago2 Binding) Steric->RISC Inhibits if at cleavage site Pucker->Nuclease Moderate Pucker->RISC

Caption: Causal flow from chemical modification to therapeutic outcome. Note the trade-off between steric bulk and RISC compatibility.

Comparative Performance Analysis

The following data summarizes the consensus from major structural activity relationship (SAR) studies, including foundational work by Alnylam and Ionis Pharmaceuticals.

Table 1: Performance Matrix
Feature2'-O-Methyl (2'-OMe)2'-Fluoro (2'-F)Unmodified RNA
Nuclease Stability High (Primary shield)Moderate/High (Better than OH, < OMe)Very Low
Binding Affinity (

)
Increases

(~0.5 - 0.7°C per mod)
Significantly Increases

(~2 - 3°C per mod)
Baseline
Immunogenicity Low (Masks RNA from TLR7/8)Moderate (Non-natural, can trigger RIG-I if improper)High (TLR7/8 agonist)
RISC Tolerability Good (except at cleavage site)Excellent (Tolerated at 5' end & cleavage site)Excellent
Cytotoxicity LowModerate (Long-term mitochondrial toxicity concerns)Low
Stability vs. Potency Trade-off
  • Serum Stability: 2'-OMe is superior. A fully 2'-OMe modified strand is extremely resistant to exonucleases. However, fully 2'-OMe modified siRNAs often lose silencing activity because the RISC complex (specifically Argonaute 2) requires thermodynamic flexibility to slice the passenger strand.

  • Potency: 2'-F is the potency driver. Because it increases binding affinity without the steric bulk of a methyl group, it is used to "clamp" the ends of the siRNA and stabilize the interaction with the target mRNA.

The "Gold Standard" Protocol: Alternating Motifs

Modern drug development does not choose between these two; it combines them. The ESC+ (Enhanced Stabilization Chemistry) design pattern is the current industry benchmark.

The Alternating Strategy
  • Sense Strand (Passenger): Can be heavily modified with 2'-OMe to prevent it from acting as a guide strand (reducing off-target effects) and to protect it from degradation.

  • Antisense Strand (Guide):

    • 5' End & Seed Region: Uses 2'-F to promote high-affinity binding to the target.

    • Cleavage Site (Pos 10-11): Usually 2'-F or unmodified to allow catalysis (though 2'-F is often tolerated).

    • 3' End: 2'-OMe to protect against exonucleases.

Diagram 2: The Alternating Modification Workflow

This diagram visualizes the synthesis logic for a high-stability siRNA.

Workflow Start siRNA Sequence Design Sense Sense Strand Modification: Maximize 2'-OMe Start->Sense Antisense Antisense Strand Modification: Specific Patterning Start->Antisense Final Duplex Annealing (ESC+ Pattern) Sense->Final AS_5 5' End / Seed Region: Use 2'-F for Affinity Antisense->AS_5 AS_Mid Cleavage Site (Pos 10-11): Avoid bulky 2'-OMe Antisense->AS_Mid AS_3 3' Overhang: Phosphorothioate (PS) + 2'-OMe Antisense->AS_3 AS_5->Final AS_Mid->Final AS_3->Final

Caption: Strategic placement of modifications. Sense strands prioritize stability (OMe); Antisense strands prioritize recognition (F).

Experimental Validation Protocols

To validate the stability and efficacy of your modified siRNAs, use the following self-validating protocols.

Protocol A: Serum Stability Assay

Objective: Quantify the half-life (


) of modified oligonucleotides.
  • Preparation:

    • Prepare 20 µM siRNA stocks in annealing buffer.

    • Thaw 100% Human Serum (or Mouse/Rat depending on model) on ice.

  • Incubation:

    • Mix 10 µL siRNA (20 µM) with 90 µL Human Serum (Final conc: 2 µM).

    • Incubate at 37°C.

    • Time points: 0h, 1h, 4h, 8h, 24h, 48h, 72h.

  • Quenching (Critical Step):

    • At each time point, remove 10 µL aliquot.

    • Immediately mix with 10 µL Proteinase K (2 mg/mL) in isolation buffer containing EDTA (to stop nuclease activity).

    • Incubate at 55°C for 30 mins to digest serum proteins.

  • Analysis:

    • Run samples on a 20% Polyacrylamide Gel (PAGE) with Urea (Denaturing).

    • Stain with SYBR Gold.

    • Validation: The 0h time point must show a distinct, single band. Degradation is calculated as the loss of full-length band intensity relative to 0h.

Protocol B: In Vitro Potency (IC50)

Objective: Ensure modifications have not compromised silencing activity.

  • Reporter System: Use a Dual-Luciferase system (e.g., psiCHECK-2) where the target sequence is cloned into the 3' UTR of Renilla luciferase.

  • Transfection:

    • Cell line: HeLa or HEK293.

    • Transfect reporter plasmid + siRNA at varying concentrations (0.01 nM to 100 nM) using Lipofectamine.

  • Normalization:

    • Measure Renilla (target) and Firefly (internal control) luminescence.

    • Calculate the Ratio (Renilla/Firefly).

  • Calculation:

    • Normalize to "Scramble/Non-targeting" control (set as 100%).

    • Plot log(concentration) vs. % inhibition to derive IC50.

Strategic Recommendations

Based on current application science and clinical data:

  • For In Vivo Systemic Delivery:

    • Do not use unmodified RNA. It will not survive.

    • Adopt the "3-pattern": Alternating 2'-OMe and 2'-F.

    • Example Pattern: 5'- (OMe-F-OMe-F...) -3'.

    • Ensure the 5' end of the Antisense strand and the seed region (nucleotides 2-8) contain 2'-F to maximize Ago2 loading.

  • For Off-Target Reduction:

    • Place a 2'-OMe modification at position 2 of the Antisense strand. This destabilizes binding slightly, which disproportionately reduces off-target binding (which relies heavily on seed region complementarity) while maintaining on-target potency.

  • Safety Note:

    • Minimize total Fluorine content if possible. While 2'-F is potent, high concentrations of fluorinated nucleotides have been linked to potential mitochondrial toxicity in long-term dosing. Use 2'-OMe as the "filler" modification and 2'-F only where affinity is strictly required.

References

  • Watts, J. K., & Corey, D. R. (2012). Silencing the disease: when does RNA interference become a therapeutic?

  • Allerson, C. R., et al. (2005). Fully 2'-modified oligonucleotide duplexes with improved in vitro potency and stability compared to unmodified small interfering RNA. Journal of Medicinal Chemistry.

  • Jackson, A. L., et al. (2006). Position-specific chemical modification of siRNAs reduces "off-target" transcript silencing. RNA.

Technical Guide: Validating 2'-O-Methyl Incorporation in Oligonucleotides via ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of RNA therapeutics (siRNA, aptamers, and mRNA), 2'-O-methylation (2'-O-Me) is a critical modification used to enhance nuclease resistance and reduce immunogenicity.[1] However, validating its incorporation presents a specific analytical challenge: the mass shift of a single methyl group (+14.01 Da) is minute relative to the molecular weight of therapeutic oligonucleotides (6–15 kDa+).

This guide delineates a self-validating ESI-MS workflow designed to definitively confirm 2'-O-Me incorporation. Unlike MALDI-TOF or standard HPLC, this protocol utilizes Ion-Pairing Reverse-Phase (IP-RP) chromatography coupled with high-resolution ESI-MS to resolve the specific mass delta while actively suppressing alkali adducts that otherwise mimic or mask the modification.

Part 1: Comparative Analysis of Analytical Platforms

To objectively justify the selection of ESI-MS, we must compare it against common alternatives. While MALDI-TOF is a standard for high-throughput screening of short primers, it lacks the resolution required for high-confidence validation of modifications in longer therapeutic oligonucleotides.

Table 1: Performance Matrix for 2'-O-Me Validation
FeatureIP-RP ESI-MS (Recommended)MALDI-TOF MS Anion Exchange HPLC
Primary Output Exact Mass (Deconvoluted)Singly Charged Mass (

)
Retention Time
Resolution High (Isotopic resolution possible)Low to Medium (Broad peaks >50-mer)Medium (Separates n-1, but not +14 Da)
Mass Accuracy < 0.01% (± 1–2 Da for 10kDa)0.05–0.1% (± 5–10 Da for 10kDa)N/A (Indirect validation)
2'-O-Me Specificity Definitive (Detects +14.01 Da shift)Ambiguous (Shift often lost in peak width)Inferential (Based on hydrophobicity shift)
Sample Prep Critical (Must remove Na+/K+)Simple (Mix with matrix)Minimal
Throughput Medium (5–10 min/sample)High (<1 min/sample)Medium (15–30 min/sample)

The Verdict: For validating a +14.01 Da shift in a >5,000 Da molecule, ESI-MS is the only technique providing sufficient mass accuracy. MALDI-TOF peak broadening often obscures the methylation shift, rendering it indistinguishable from salt adducts.

Part 2: The Self-Validating ESI-MS Protocol

This protocol is designed as a "self-validating system." This means the data itself contains quality control markers (adduct levels) that tell you immediately if the result is trustworthy.

The Mechanism: Why HFIP/TEA?

Standard reverse-phase chromatography fails for oligonucleotides because they are polyanionic and do not bind to C18 columns. We use Ion-Pairing (IP) reagents:

  • Triethylamine (TEA): Positively charged ammonium ions pair with the negative phosphate backbone, neutralizing the RNA and allowing retention on the hydrophobic C18 column.

  • Hexafluoroisopropanol (HFIP): A dynamic buffering agent.[2] Crucially, HFIP is volatile and enhances ionization efficiency in negative mode ESI by roughly 10-fold compared to acetate buffers.

Experimental Workflow
Step A: Sample Preparation (The "Adduct Kill" Step)

Goal: Remove Sodium (


, +21.9 Da) and Potassium (

, +38.1 Da) ions. A single Na adduct (+22 Da) can be easily mistaken for a Methylation (+14 Da) + poor calibration, or simply widen the peak to hide the modification.
  • Dissolve oligonucleotide in HPLC-grade water to ~100 µM.

  • Ethanol Precipitation (Recommended):

    • Add Ammonium Acetate (5 M) to a final conc. of 0.3 M.

    • Add 2.5 volumes of cold absolute ethanol.

    • Incubate at -20°C for 30 mins.

    • Centrifuge (14,000 x g, 15 min), discard supernatant, wash pellet with 70% ethanol.

    • Resuspend in 10 µM EDTA solution (chelates remaining ions) before final dilution in water.

Step B: LC-MS Acquisition
  • Column: C18 Oligonucleotide Column (e.g., Waters OST BEH C18, 1.7 µm).

  • Mobile Phase A: 15 mM TEA, 400 mM HFIP in Water (pH ~7.9).

  • Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 Methanol:Water.

  • Gradient: 10% B to 40% B over 10 minutes (shallow gradient maximizes separation of impurities).

  • Temperature: 60°C (Denatures secondary structures for sharper peaks).

  • MS Mode: Negative Ion Mode (

    
    ). Scan range 500–2000 m/z.
    
Step C: Data Processing (Deconvolution)

Raw ESI spectra show a "charge envelope" (e.g., -4, -5, -6 charge states). Use Maximum Entropy (MaxEnt) deconvolution software to convert this envelope into a zero-charge mass spectrum.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Self-Validating Workflow

This flowchart illustrates the critical decision points where the experiment validates itself.

ESI_Validation_Workflow Start Start: Synthetic Oligo Sample Desalt Step 1: Desalting & EDTA Chelation (Remove Na+/K+) Start->Desalt LCMS Step 2: IP-RP LC-MS Analysis (HFIP/TEA Reagents) Desalt->LCMS RawData Raw Spectra: Charge Envelope Observed? LCMS->RawData Deconv Step 3: MaxEnt Deconvolution RawData->Deconv Check1 QC Check 1: Adducts Visible? (Peaks at +22 Da / +38 Da) Deconv->Check1 Fail FAIL: Data Invalid. Re-desalt sample. Check1->Fail High Adducts Pass PASS: Clean Spectrum Check1->Pass Low/No Adducts Fail->Desalt Calc Step 4: Calculate Mass Shift (Observed - Theoretical) Pass->Calc Result Final Validation: Delta = n * 14.01 Da Calc->Result

Caption: Figure 1. The self-validating workflow requires passing the "Adduct Check" before mass calculation. High sodium levels render mass shift data unreliable.

Part 4: Data Interpretation & Causality

The "Smoking Gun": +14.01 Da

To validate the incorporation, you are looking for a precise mass difference between your Control (Unmodified Sequence) and your Target (Modified Sequence).

  • Theoretical Mass Calculation:

    • Calculate the exact mass of the RNA with a 2'-OH (Hydroxyl).

    • Calculate the exact mass of the RNA with a 2'-O-Me (Methoxy).

    • Delta:

      
      .
      
  • Acceptance Criteria:

    • Mass Accuracy: The observed mass must be within ±2 Da (approx 0.01-0.02%) of the theoretical mass.

    • Purity: The deconvoluted peak for the methylated species should constitute >90% of the signal intensity.

    • Adduct Check: Sodium (+22 Da) peaks must be <10% of the main peak height. Why? If the sodium peak is 50%, it implies your "main" peak might actually be a sodium adduct of a missing methyl group (Mass - 14 + 22 = +8 shift), leading to confusion.

Diagram 2: Signal Pathway of Ionization

Understanding why we see what we see.

Ionization_Pathway cluster_0 Liquid Phase cluster_1 Gas Phase (ESI) Oligo Oligo-Phosphate(-) Pair Ion Pair [Oligo-TEA] Oligo->Pair + TEA TEA TEA(+) HFIP HFIP (Buffer) Desolv Desolvation (HFIP Evaporates) HFIP->Desolv Enhances Evap Droplet Charged Droplet Pair->Droplet Electrospray Droplet->Desolv Ion Free Ion [M-nH]n- Desolv->Ion TEA Loss

Caption: Figure 2. HFIP facilitates the transition from liquid ion-pair to gas-phase ion by ensuring rapid desolvation and loss of the TEA counter-ion, resulting in sensitive negative-mode detection.

References

  • Hail, M., et al. (2004).[3] Mass Spectrometry Analysis of Oligonucleotide Syntheses. Integrated DNA Technologies (IDT) Technical Report. Link

  • Birdsall, R. et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry. Link

  • Waters Corporation. (2020). LC-MS Analysis of siRNA, Single Guide RNA and Impurities Using the BioAccord System. Application Note. Link

  • McGinnis, A.C., et al. (2012). High-Throughput Analysis of Oligonucleotides by Ion-Pairing Reversed-Phase Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology. Link

  • Sigma-Aldrich. Oligonucleotide Quality Control by Mass Spectrometry. Technical Guide. Link

Sources

Nuclease Resistance Profile of 2'-O-Methyl-A Modified RNA: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of therapeutic oligonucleotides (siRNA, ASO, aptamers), the susceptibility of the phosphodiester backbone to nuclease degradation is the primary barrier to in vivo efficacy. 2'-O-Methyl-Adenosine (2'-OMe-A) represents a critical "second-generation" modification that replaces the ribose 2'-hydroxyl group with a methoxy moiety.

This guide objectively evaluates the nuclease resistance profile of 2'-OMe-A. Unlike the 2'-Fluoro (2'-F) modification, which prioritizes binding affinity often at the cost of potential toxicity, or the bulky 2'-Methoxyethyl (2'-MOE), 2'-OMe-A offers a balanced profile of high nuclease resistance, reduced immune stimulation, and moderate affinity enhancement .

Mechanistic Basis of Resistance

To understand why 2'-OMe-A resists degradation, we must look beyond simple steric hindrance. The resistance stems from two synergistic mechanisms:

  • Chemical Blockade (The Anti-Hydrolysis Shield): The primary mechanism of RNA degradation is the nucleophilic attack of the 2'-hydroxyl oxygen on the adjacent phosphorus atom, forming a 2',3'-cyclic phosphate intermediate. By methylating the 2'-oxygen, 2'-OMe-A removes the nucleophile, chemically rendering the in-line attack impossible.

  • Conformational Locking (The C3'-endo Effect): The methoxy group forces the ribose sugar into a C3'-endo (North) pucker conformation. This mimics the A-form helix of RNA, which is thermodynamically more stable and less recognizable to DNA-specific nucleases (like RNase H) and many single-strand specific endonucleases that require a more flexible ribose to catalyze cleavage.

Visualization: Mechanism of Action[1]

G Unmod Unmodified Adenosine (2'-OH present) Attack Nucleophilic Attack on Phosphate Unmod->Attack Susceptible Degradation Strand Cleavage (Hydrolysis) Attack->Degradation OMe 2'-OMe-Adenosine (2'-O-CH3) Block Steric & Chemical Blockade OMe->Block Replaces OH Conf C3'-endo Pucker (A-form Helix) OMe->Conf Induces Stability Nuclease Resistance (Intact Strand) Block->Stability Conf->Stability Prevents Enzyme Docking

Figure 1: Mechanistic pathway comparison between unmodified Adenosine degradation and 2'-OMe-A stabilization.

Comparative Performance Profile

The following data synthesizes results from serum stability assays and thermodynamic melting studies.

Table 1: Stability and Affinity Landscape[2]
FeatureUnmodified RNA2'-OMe-A RNA 2'-Fluoro (2'-F)2'-MOEPhosphorothioate (PS)
Serum Half-Life (t1/2) < 15 minutes> 24 - 48 hours > 24 hours> 48 hours10 - 20 hours
Nuclease Resistance NoneHigh (Endo/Exo) HighVery HighModerate (Exo focus)
Binding Affinity (

Tm)
Baseline+ 1.0 to 1.5°C / mod + 2.0 to 2.5°C / mod+ 1.0 to 1.5°C / mod- 0.5 to - 1.0°C / mod
Immune Stimulation High (TLR7/8)Suppressive (Silent) LowLowHigh (sequence dependent)
Toxicity Risk LowLow Moderate (Protein binding)LowModerate (Hepatotoxicity)
Detailed Comparison
vs. Unmodified RNA

Unmodified RNA is rapidly degraded by serum RNases (e.g., RNase A-like enzymes). 2'-OMe-A provides near-absolute protection against these endonucleases.[] In a standard 10% Fetal Bovine Serum (FBS) assay, unmodified oligomers degrade within minutes, whereas fully modified 2'-OMe-A oligomers remain intact for days.

vs. 2'-Fluoro (2'-F)

While 2'-F confers higher binding affinity (stronger duplexes), it has a distinct disadvantage: toxicity . Recent studies indicate that 2'-F modified oligonucleotides can non-specifically bind and degrade cellular proteins like P54nrb and PSF, leading to cellular toxicity. 2'-OMe-A does not exhibit this "sticky" protein interaction, making it a safer choice for chronic administration.

vs. Phosphorothioate (PS) Backbone

The PS modification protects primarily against exonucleases (which chew from the ends) but is less effective against endonucleases. Furthermore, PS reduces binding affinity.

  • Recommendation: The industry standard is a chimeric approach . Use 2'-OMe-A to lock the sugar conformation and block endonucleases, combined with a PS backbone at the 3' and 5' termini to block exonucleases. This "Dual-Protection" strategy yields the highest stability.

Specific Note on ADAR Editing

A unique advantage of 2'-OMe-A is its ability to block Adenosine Deaminases Acting on RNA (ADAR) . ADARs convert Adenosine to Inosine. Placing a 2'-OMe group at the target Adenosine residue inhibits this editing, preserving sequence fidelity in biological contexts.

Experimental Validation Protocols

As a scientist, you must validate these claims in your specific sequence context. Use the following self-validating protocols.

Protocol A: Serum Stability Assay (The Gold Standard)

Measures resistance to a complex mixture of nucleases.

  • Preparation:

    • Prepare 20 μM oligonucleotide (2'-OMe-A modified vs control) in 1x PBS.

    • Thaw Fetal Bovine Serum (FBS) on ice. Critical: Use non-heat-inactivated serum to preserve nuclease activity.

  • Incubation:

    • Mix 90 μL of 100% FBS with 10 μL of oligonucleotide (Final: 90% Serum).

    • Incubate at 37°C.

  • Time Points:

    • Harvest 10 μL aliquots at: 0h, 1h, 4h, 12h, 24h, 48h.

    • Quench immediately by adding 10 μL of 2x Proteinase K buffer + 1 μL Proteinase K. Incubate at 55°C for 30 mins to digest serum proteins (which would otherwise smear the gel).

  • Analysis:

    • Run samples on a 20% Polyacrylamide/Urea Denaturing Gel (PAGE).

    • Stain with SYBR Gold.[2]

    • Quantification: Plot band intensity vs. time to calculate half-life (

      
      ).
      
Protocol B: Snake Venom Phosphodiesterase (SVPD) Assay

Specifically tests resistance to aggressive 3'-exonucleases.

  • Reaction Mix:

    • 0.2 O.D. oligonucleotide.[3][4][5][6][7][8][9]

    • 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.

    • 0.005 units of SVPD (Crotalus adamanteus venom).

  • Monitoring:

    • Incubate at 37°C in a UV-spectrophotometer cuvette.

    • Monitor hyperchromicity (increase in absorbance at 260 nm) over 60 minutes.

    • Result: Unmodified RNA will show a rapid rise in absorbance (degradation). 2'-OMe-A modified RNA will show a flat or very slow rising slope.

Decision Framework for Modification

Use this logic flow to determine when to deploy 2'-OMe-A.

DecisionTree Start Select Modification Strategy Q1 Requirement: Max Affinity or Max Stability? Start->Q1 BranchAffinity Max Affinity Needed (Short probe/target) Q1->BranchAffinity Affinity BranchStability Max Stability/Safety (Therapeutic) Q1->BranchStability Stability ResultLNA Use LNA or 2'-F (Watch for toxicity) BranchAffinity->ResultLNA Q2 Is Immune Evasion Required? BranchStability->Q2 ResOMe **Use 2'-OMe-A** (Best Balance) Q2->ResOMe Yes (siRNA/mRNA) ResMOE Use 2'-MOE (If steric bulk allowed) Q2->ResMOE No (Gapmer ASO)

Figure 2: Decision matrix for selecting ribose modifications based on experimental constraints.

References

  • Davarinejad, M. (2024).[10] Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PubMed Central. Link

  • Li, Y., et al. (2023). 2'-O-Methylation at internal sites on mRNA promotes mRNA stability. PubMed Central. Link

  • Shen, W., et al. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research.[7][11] Link

  • Integrated DNA Technologies (IDT). (2022). Oligo modifications that block nuclease degradation. IDT Technical Guide. Link

  • Crooke, S. T., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research.[7][11] Link

Sources

A Comparative Guide to the Deprotection of 2'-O-Methyl-N6-Pac-A and 2'-O-Methyl-N6-Bz-A in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of modified oligonucleotides is a foundational technology. The choice of protecting groups for the nucleobases is a critical parameter that dictates the conditions required for deprotection, ultimately influencing the yield, purity, and integrity of the final RNA product. This guide provides an in-depth comparison of two commonly used N6-protected 2'-O-Methyladenosine phosphoramidites: 2'-O-Methyl-N6-phenoxyacetyl-A (2'-O-Me-N6-Pac-A) and 2'-O-Methyl-N6-benzoyl-A (2'-O-Me-N6-Bz-A). We will delve into the kinetics of their deprotection, the underlying chemical mechanisms, and provide experimentally validated protocols to guide your selection process.

The Critical Role of N6-Protection in 2'-O-Methyladenosine Chemistry

The exocyclic amine (N6) of adenosine is nucleophilic and must be protected during oligonucleotide synthesis to prevent unwanted side reactions during the phosphoramidite coupling steps. The ideal protecting group should be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the synthesized oligonucleotide, including other modifications and the phosphodiester backbone. The benzoyl (Bz) group has been a long-standing choice for this purpose, while the phenoxyacetyl (Pac) group has emerged as a more labile alternative, enabling milder deprotection strategies.

Deprotection Speed: A Quantitative Comparison

The primary distinction between Pac-A and Bz-A lies in the rate at which the protecting group is cleaved from the N6 position of adenosine under basic conditions. The Pac group is significantly more labile than the Bz group. This difference in lability is not just qualitative; it has been quantified through kinetic studies.

A key study investigated the cleavage rates of various N-acyl protecting groups on 2'-deoxyadenosine, providing half-life data under different basic conditions. While this study was conducted on deoxyadenosine, the electronic effects governing the lability of the acyl groups are directly translatable to the 2'-O-Methyladenosine context. The 2'-O-Methyl group is electronically similar to the 2'-H of deoxyadenosine in its influence on the N6-amide bond hydrolysis and does not introduce steric hindrance that would significantly alter the relative deprotection rates.

The data clearly demonstrates that the Pac group is removed much more rapidly than the Bz group under all tested conditions. For instance, in aqueous methylamine, a common reagent in "ultra-fast" deprotection protocols, the half-life of the Pac group is in the range of minutes, whereas the Bz group requires significantly longer exposure.[1] This rapid removal of the Pac group allows for the use of much milder deprotection conditions, which is particularly advantageous when the oligonucleotide contains other base-sensitive modifications.

Table 1: Comparative Deprotection Half-Life of N6-Pac-dA vs. N6-Bz-dA

Deprotection ReagentN6-Pac-dA Half-LifeN6-Bz-dA Half-Life
Aqueous Methylamine< 2 min~10 min
Ethanolic Ammonia~7 min> 240 min
0.2 N NaOH/Methanol< 30 sec~18 min

Data adapted from a study on 2'-deoxyadenosine, which serves as a reliable proxy for the relative lability on 2'-O-Methyladenosine.[1][2]

The Chemical Basis for the Difference in Deprotection Speed

The difference in the deprotection rates of Pac and Bz groups can be attributed to the electronic properties of the acyl substituents. The deprotection reaction is a base-catalyzed hydrolysis of the amide bond at the N6 position of adenosine. The rate of this reaction is highly dependent on the electrophilicity of the amide carbonyl carbon.

The phenoxyacetyl (Pac) group contains an electron-withdrawing phenoxy group attached to the acetyl moiety. The oxygen atom in the phenoxy group pulls electron density away from the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack by hydroxide or amine bases. In contrast, the benzoyl (Bz) group has a phenyl ring directly attached to the carbonyl. The phenyl ring is less electron-withdrawing than the phenoxy group. Consequently, the carbonyl carbon of the Bz group is less electrophilic, and the amide bond is more stable, leading to a slower hydrolysis rate.

Deprotection_Mechanism cluster_Pac N6-Pac-Adenosine Deprotection cluster_Bz N6-Bz-Adenosine Deprotection Pac_A N6-Pac-Adenosine Pac_Intermediate Tetrahedral Intermediate (More Stable Transition State) Pac_A->Pac_Intermediate Pac_Products Deprotected Adenosine + Phenoxyacetate Pac_Intermediate->Pac_Products Bz_A N6-Bz-Adenosine Bz_Intermediate Tetrahedral Intermediate (Less Stable Transition State) Bz_A->Bz_Intermediate Bz_Products Deprotected Adenosine + Benzoate Bz_Intermediate->Bz_Products Reagent Base (e.g., OH-, CH3NH2) Reagent->Pac_A Reagent->Bz_A caption Mechanism of N6-Acyl Deprotection

Caption: Mechanism of N6-Acyl Deprotection.

Experimental Protocols

The choice between 2'-O-Me-N6-Pac-A and 2'-O-Me-N6-Bz-A will largely depend on the other components of your oligonucleotide and the desired deprotection conditions. Below are standard and mild deprotection protocols.

Standard Deprotection Protocol (for Bz-A containing oligonucleotides)

This protocol is suitable for robust oligonucleotides that do not contain base-sensitive modifications.

Standard_Deprotection_Workflow start Oligonucleotide on CPG (Bz-A protected) cleavage_deprotection Incubate with AMA (Ammonium Hydroxide/Methylamine 1:1) 65°C for 10-15 min start->cleavage_deprotection evaporation Evaporate to dryness cleavage_deprotection->evaporation desilylation_reagent Add Anhydrous DMSO and TEA·3HF evaporation->desilylation_reagent desilylation_incubation Incubate at 65°C for 2.5 hours desilylation_reagent->desilylation_incubation quenching Quench with appropriate buffer desilylation_incubation->quenching purification Purify (e.g., HPLC, Cartridge) quenching->purification end Purified 2'-O-Me RNA purification->end

Caption: Standard Deprotection Workflow.

Methodology:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA).

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the phosphate and base protecting groups.[3]

  • Cool the vial and evaporate the solution to dryness.

  • For the removal of the 2'-O-TBDMS group, resuspend the pellet in anhydrous DMSO and add triethylamine trihydrofluoride (TEA·3HF).

  • Incubate at 65°C for 2.5 hours.[4]

  • Quench the reaction and proceed with purification (e.g., HPLC or cartridge purification).

Ultra-Mild Deprotection Protocol (for Pac-A containing oligonucleotides)

This protocol is recommended for oligonucleotides containing base-sensitive dyes or other labile modifications.

Mild_Deprotection_Workflow start Oligonucleotide on CPG (Pac-A protected) cleavage_deprotection Incubate with 0.05 M K2CO3 in Methanol Room Temperature for 4 hours start->cleavage_deprotection filtration Filter and wash with water cleavage_deprotection->filtration evaporation Evaporate to dryness filtration->evaporation desilylation Proceed with standard 2'-O-TBDMS deprotection (TEA·3HF) evaporation->desilylation end Purified 2'-O-Me RNA desilylation->end

Caption: Ultra-Mild Deprotection Workflow.

Methodology:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Incubate at room temperature for 4 hours with gentle agitation. This will cleave the Pac protecting groups without affecting the oligonucleotide's attachment to the support or other standard protecting groups.[4]

  • After the base deprotection, the oligonucleotide can be cleaved from the support using standard procedures and then subjected to 2'-O-silyl group removal as described in the standard protocol.

Conclusion and Recommendations

The choice between 2'-O-Methyl-N6-Pac-A and 2'-O-Methyl-N6-Bz-A is a strategic one that should be made based on the overall composition of the target oligonucleotide.

  • For routine synthesis of 2'-O-Methyl RNA oligonucleotides without sensitive modifications: 2'-O-Methyl-N6-Bz-A is a cost-effective and reliable choice. Standard deprotection protocols using AMA are well-established and efficient.

  • For the synthesis of complex modified oligonucleotides containing base-labile reporters, dyes, or other sensitive functional groups: 2'-O-Methyl-N6-Pac-A is the superior option. Its rapid deprotection kinetics allows for the use of ultra-mild conditions, thereby preserving the integrity of the sensitive moieties and maximizing the yield of the desired full-length product.[4][5]

By understanding the kinetic and mechanistic differences between these two protecting groups, researchers can make informed decisions to optimize their RNA synthesis and purification workflows, leading to higher quality materials for their downstream applications.

References

  • LINK. (2015). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.
  • Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC.
  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5.
  • Hogrefe, R. I., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(27-28), 4133-4142.
  • Reddy, M. P., et al. (1997). An improved method for the synthesis of oligodeoxyribonucleotides containing sensitive bases. Tetrahedron Letters, 38(13), 2289-2292.
  • ResearchGate. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support.

Sources

Comparative Guide: LC-MS Identification of 2'-O-Methyl Adenosine (Am) Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive comparison guide for the LC-MS identification of 2'-O-Methyl adenosine (Am) and its associated metabolites.

Executive Summary

The identification of 2'-O-Methyl adenosine (Am) presents a unique analytical challenge in the field of epitranscriptomics and metabolomics. As a post-transcriptional RNA modification (and subsequent excreted metabolite), Am is isobaric (m/z 282.12) with other methylated adenosine isomers, most notably


-methyladenosine (

)
and 1-methyladenosine (

)
.[1]

Standard low-resolution techniques (ELISA, HPLC-UV) fail to distinguish these isomers, leading to false positives. This guide objectively compares analytical workflows, establishing HILIC-MS/MS (Triple Quadrupole) as the gold standard for quantification due to its ability to resolve isomers via both chromatographic retention and distinct fragmentation patterns (neutral loss differentiation).

Part 1: The Comparative Landscape

We evaluated three primary methodologies for detecting Am in biological matrices (RNA hydrolysates, plasma, urine).

Table 1: Performance Matrix of Detection Methodologies
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RPLC-MS/MS Method C: Immunoassay (ELISA/Dot Blot)
Specificity High (Distinguishes Am from

)
Medium (Co-elution risks)Low (Cross-reactivity common)
Sensitivity Femtomolar (fM) Picomolar (pM)Nanomolar (nM)
Isomer Resolution Excellent (Am elutes before

)
Poor (Requires ion-pairing agents)None (Blind to position)
Throughput Medium (10-15 min/sample)MediumHigh
Quantification Absolute (with SIL-IS*)AbsoluteSemi-quantitative
Major Drawback Long column equilibrationSignal suppression (if ion-pairing used)Cannot distinguish ribose vs. base methylation

*SIL-IS: Stable Isotope Labeled Internal Standard

Why HILIC-MS/MS Wins
  • Retention of Polars: Nucleosides are highly polar. Reverse Phase LC (RPLC) often results in Am eluting in the void volume, causing ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) retains Am well, separating it from the salt front.

  • The "Neutral Loss" Differentiator: This is the scientific core of the identification.

    • Am (Ribose Methylation): Fragmentation cleaves the glycosidic bond, losing the methylated ribose (146 Da).[1] The resulting product ion is the unmodified adenine base (m/z 136) .

    • 
       (Base Methylation):  Fragmentation loses the unmodified ribose (132 Da).[1] The resulting product ion is the methylated adenine base (m/z 150) .
      

Part 2: Visualizing the Logic

The following diagrams illustrate the decision logic and experimental workflow.

Diagram 1: Isomer Differentiation Logic (MS/MS Fragmentation)

IsomerLogic Precursor Precursor Ion (m/z 282.1) CID Collision Induced Dissociation (CID) Precursor->CID Am_Path 2'-O-Methyl Adenosine (Am) (Methyl on Ribose) CID->Am_Path Path A m6A_Path N6-Methyl Adenosine (m6A) (Methyl on Base) CID->m6A_Path Path B Frag_Am Product Ion: m/z 136 (Adenine Base) Neutral Loss: 146 Da Am_Path->Frag_Am Glycosidic Bond Cleavage Frag_m6A Product Ion: m/z 150 (Methyl-Adenine Base) Neutral Loss: 132 Da m6A_Path->Frag_m6A Glycosidic Bond Cleavage

Caption: MS/MS fragmentation logic distinguishing Am (ribose modified) from m6A (base modified) via unique product ions.

Diagram 2: HILIC-MS/MS Experimental Workflow

Workflow Sample Biological Sample (Urine/RNA) Prep Sample Prep (SPE or Digestion) Sample->Prep Spike IS LC HILIC Separation (Amide Column) Prep->LC Inject Ionization ESI (+) Source LC->Ionization Elute MS1 Q1 Filter (282.1) Ionization->MS1 Collision Q2 Collision (Argon) MS1->Collision MS2 Q3 Filter (136.1 vs 150.1) Collision->MS2 Data Quantification MS2->Data Integrate

Caption: Step-by-step workflow from sample preparation to specific MRM-based quantification.

Part 3: Detailed Experimental Protocol

Objective: Quantification of Am in Human Urine or RNA Hydrolysate.

Materials & Reagents
  • Standards: 2'-O-Methyladenosine (Am),

    
    -methyladenosine (
    
    
    
    ).
  • Internal Standard (IS):

    
    -Am or 
    
    
    
    -Am (Critical for matrix correction).
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation
A. For RNA (Nucleoside Analysis)[2][3][4]
  • Digestion: Dissolve 1 µg RNA in 20 µL buffer. Add Nuclease P1 (1 U) and incubate at 37°C for 2 hrs.

  • Dephosphorylation: Add Alkaline Phosphatase (BAP or CIP) and incubate at 37°C for 1 hr.

  • Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes.

  • Spike: Add Internal Standard (IS) to final concentration of 10 nM.

B. For Urine (Metabolite Analysis)[5]
  • Clarification: Centrifuge urine at 15,000 x g for 10 min at 4°C.

  • Spike: Mix 50 µL supernatant with IS.

  • Dilution: Dilute 1:10 with Acetonitrile (precipitates proteins/salts).

  • Centrifuge: Spin again to pellet precipitates; inject supernatant.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-8 min: 90% -> 60% B (Elution of nucleosides).

    • 8-10 min: 60% B (Wash).

    • 10.1 min: 90% B (Re-equilibration - Critical in HILIC).

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
Am 282.1136.1 Quantifier (Adenine)20
Am 282.1119.1Qualifier35

282.1150.1 Quantifier (Me-Adenine)18
IS (

-Am)
287.1136.1Internal Std20

Critical Note: Monitor the 282.1 -> 150.1 transition even if you only care about Am. If you see a peak in the 150.1 channel at the same retention time as your Am peak, your chromatographic separation has failed. In a proper HILIC method, Am typically elutes before


.

Part 4: Data Analysis & Validation

  • Retention Time Check: Am is less hydrophobic than

    
     in RPLC, but in HILIC, elution order can vary based on pH. Typically, Am elutes earlier than 
    
    
    
    on Amide columns.
  • Ratio Confirmation: Calculate the ratio of Quantifier (136) to Qualifier (119). It must match the authentic standard within ±15%.

  • Linearity: Plot Area Ratio (Analyte/IS) vs. Concentration.

    
     should be > 0.99.
    
References
  • BenchChem. (2025).[2][6] Protocol: Detection and Quantification of 2'-O-Methyladenosine in Biological Samples using LC-MS/MS. Retrieved from

  • Su, R., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. National Institutes of Health (NIH). Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Thermo Fisher Scientific. HILIC Separations Technical Guide. Retrieved from

  • Cai, Y., et al. (2021). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.